1-Benzylpiperidine-3-carboxylic acid hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-benzylpiperidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(16)12-7-4-8-14(10-12)9-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQLYIBFDWPBDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657335 | |
| Record name | 1-Benzylpiperidine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50585-92-7 | |
| Record name | 3-Piperidinecarboxylic acid, 1-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50585-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzylpiperidine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzylpiperidine-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1-Benzylpiperidine-3-carboxylic acid hydrochloride
Introduction
1-Benzylpiperidine-3-carboxylic acid hydrochloride is a substituted piperidine derivative with significant potential in pharmaceutical research and development. As an active pharmaceutical ingredient (API), a thorough understanding of its physical properties is paramount for formulation development, quality control, and ensuring therapeutic efficacy and safety.[1] This technical guide provides a comprehensive overview of the core physical characteristics of this compound, supported by established analytical methodologies. The causality behind experimental choices and the integration of self-validating systems are emphasized to ensure scientific integrity.
Chemical Identity and Structure
The foundational step in characterizing any compound is to establish its chemical identity.
-
Chemical Name: this compound
-
CAS Number: 50585-92-7[2]
-
Molecular Formula: C₁₃H₁₈ClNO₂[3]
-
Molecular Weight: 255.74 g/mol [3]
The molecular structure, depicted below, consists of a piperidine ring substituted with a benzyl group at the nitrogen atom and a carboxylic acid group at the 3-position. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.[4]
Caption: Chemical structure of this compound.
Core Physical Properties
The physical properties of an API dictate its behavior during manufacturing, formulation, and in biological systems.[1] A summary of the key physical properties for this compound is presented below.
| Physical Property | Value/Description | Significance in Drug Development |
| Appearance | Typically a white to off-white solid. | Impacts visual identification and quality control of the raw material. |
| Melting Point | While specific data for this exact compound is not readily available, a related compound, Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride, has a melting point of 172 °C.[5] A sharp melting point range is indicative of high purity. | A critical indicator of purity.[6] Impurities can depress and broaden the melting point range. |
| Solubility | Expected to be soluble in polar solvents like water and alcohols due to its hydrochloride salt form.[4] The solubility of benzylpiperidine derivatives can be pH-dependent.[7] | Crucial for determining appropriate solvent systems for formulation, and impacts dissolution rate and bioavailability.[1] |
| Spectroscopic Data | Characterized by specific signals in NMR and IR spectroscopy. | Essential for structural elucidation and confirmation of the compound's identity. |
Experimental Protocols for Physical Characterization
To ensure the quality and consistency of this compound, rigorous experimental determination of its physical properties is necessary.
Melting Point Determination
The melting point is a fundamental property for assessing the purity of a crystalline solid.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded as the melting point range.
-
Rationale: A pure compound will have a sharp melting point range (typically 0.5-1°C). A broad melting range suggests the presence of impurities.
Caption: Workflow for melting point determination.
Solubility Assessment
Determining the solubility of the API in various solvents is critical for developing liquid dosage forms and for predicting its dissolution behavior.
Methodology: Shake-Flask Method
-
Solvent Selection: A range of pharmaceutically relevant solvents (e.g., water, ethanol, buffers at different pH values) are chosen.
-
Equilibration: An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask. The flask is then agitated at a constant temperature until equilibrium is reached.
-
Sample Analysis: The saturated solution is filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.
-
Rationale: This method determines the thermodynamic equilibrium solubility, providing a fundamental understanding of the compound's dissolution potential.
Spectroscopic Characterization
Spectroscopic techniques provide a "fingerprint" of the molecule, confirming its identity and structural integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity. For this compound, one would expect to see characteristic peaks for the aromatic protons of the benzyl group, the protons on the piperidine ring, and the acidic proton of the carboxylic acid.
-
¹³C NMR: Shows the different carbon environments within the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorption bands for this compound would include:
-
A broad O-H stretch from the carboxylic acid.
-
A C=O stretch from the carboxylic acid.
-
C-H stretches from the aromatic and aliphatic portions of the molecule.
-
N-H stretch from the protonated amine hydrochloride.
Methodology: Sample Preparation and Analysis
-
NMR: A small amount of the sample is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆) and placed in an NMR tube. The spectrum is then acquired on an NMR spectrometer.
-
IR: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
Caption: Workflow for spectroscopic characterization.
Conclusion
The physical properties of this compound are critical parameters that influence its development as a pharmaceutical agent. A comprehensive characterization of its appearance, melting point, solubility, and spectroscopic profile provides the necessary foundation for formulation design, quality control, and regulatory compliance. The methodologies outlined in this guide represent standard, robust approaches for obtaining reliable and reproducible data, ensuring the delivery of a safe and effective drug product.
References
- 1. tapi.com [tapi.com]
- 2. This compound [cymitquimica.com]
- 3. 50585-92-7|this compound|BLD Pharm [bldpharm.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. fishersci.com [fishersci.com]
- 6. API Physical Characteristics Testing - Protheragen [protheragen.ai]
- 7. solubilityofthings.com [solubilityofthings.com]
1-Benzylpiperidine-3-carboxylic acid hydrochloride mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 1-Benzylpiperidine-3-carboxylic acid hydrochloride and Related GAT1 Inhibitors
Abstract
This compound belongs to the class of N-substituted nipecotic acid derivatives, which are potent modulators of the central nervous system. The core mechanism of action for this compound class is the competitive inhibition of the GABA Transporter 1 (GAT1), a critical protein responsible for the reuptake of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian brain. By blocking GAT1, these inhibitors increase the extracellular concentration and prolong the synaptic lifetime of GABA, thereby enhancing inhibitory neurotransmission. This guide elucidates the molecular basis of this inhibition, referencing recent structural biology findings, details the quantitative pharmacology of related compounds, and provides comprehensive, field-proven protocols for the experimental validation of this mechanism.
Introduction: The GABAergic Synapse and the Role of GAT1
The balance between neuronal excitation and inhibition is fundamental to the proper functioning of the central nervous system (CNS). A disruption of this balance, particularly an insufficiency in inhibitory signaling, is implicated in numerous neurological disorders, including epilepsy, anxiety, and neuropathic pain.[1] The principal inhibitory neurotransmitter, GABA, mediates its effects by binding to postsynaptic GABAA and GABAB receptors.
The termination of GABAergic signaling is not primarily enzymatic; instead, it is achieved through rapid reuptake of GABA from the synaptic cleft. This process is mediated by a family of four sodium- and chloride-dependent GABA transporters (GATs): GAT1, GAT2, GAT3, and BGT1.[2] Of these, GAT1 (encoded by the SLC6A1 gene) is the most abundant isoform in the brain and is predominantly located on presynaptic neuronal terminals and surrounding glial cells, making it the primary regulator of synaptic GABA concentration.[3] Consequently, GAT1 has emerged as a key therapeutic target. Inhibiting its function is an established strategy to elevate synaptic GABA levels, restore inhibitory tone, and treat neurological disorders.[4]
Core Mechanism of Action: Competitive Inhibition of GAT1
The Nipecotic Acid Scaffold
1-Benzylpiperidine-3-carboxylic acid is a structural derivative of nipecotic acid (piperidine-3-carboxylic acid), a conformationally restricted analog of GABA. Nipecotic acid itself is a substrate for GAT1 and acts as a competitive inhibitor of GABA uptake.[5] However, its utility is limited by poor lipid solubility and inability to effectively cross the blood-brain barrier. The development of N-substituted derivatives, such as the clinically approved antiepileptic drug Tiagabine and research compounds like SKF-89976A, involves adding large, lipophilic moieties to the piperidine nitrogen.[6] This strategy serves two purposes: it enhances blood-brain barrier penetration and, critically, it can convert a transportable substrate into a pure, non-transported inhibitor.[6][7] The N-benzyl group of 1-Benzylpiperidine-3-carboxylic acid serves this lipophilic function.
Molecular Basis of Inhibition: Insights from Structural Biology
Recent advances in cryo-electron microscopy (cryo-EM) have provided high-resolution structures of human GAT1, offering unprecedented insight into the mechanism of inhibition.[4][8][9] These studies reveal that nipecotic acid derivatives bind directly within the central, orthosteric substrate-binding site (often termed the S1 site).
The mechanism can be understood as follows:
-
Substrate Mimicry : The piperidine-3-carboxylic acid core of the inhibitor mimics the structure of GABA, allowing it to be recognized by the key residues in the GAT1 binding pocket, such as Tyrosine 140 (Y140).[4]
-
Steric Occlusion : The large N-substituent (e.g., the benzyl group) occupies space within the transport pathway.
-
Conformational Locking : Unlike the smaller GABA molecule, the bulky inhibitor prevents the transporter from undergoing the complete conformational changes required for translocation across the membrane. Cryo-EM structures show that inhibitors like nipecotic acid and tiagabine lock the transporter in an inward-occluded or inward-open state, effectively stalling the transport cycle and blocking the reuptake pathway.[4][8]
This direct, competitive blockade is the foundational mechanism of action.
Caption: Signaling pathway showing GAT1 inhibition.
Quantitative Pharmacology and Selectivity
The efficacy of a GAT inhibitor is defined by its potency (IC50 or Ki value) and its selectivity for GAT1 over the other transporter isoforms. High selectivity is crucial for minimizing off-target effects. The table below presents inhibitory potencies for the parent compound, nipecotic acid, and other well-characterized N-substituted GAT1 inhibitors against the four murine GAT subtypes.
| Compound | GAT1 IC50 (µM) | GAT2 IC50 (µM) | GAT3 IC50 (µM) | BGT1/mGAT4 IC50 (µM) | Reference(s) |
| Nipecotic Acid | 2.6 | 310 | 29 | 16 | [5] |
| Tiagabine | ~0.05 - 0.1 | >100 | >100 | >100 | [1] |
| SKF 89976A | ~0.04 - 0.08 | 550 | 944 | 7,210 | [1] |
| NO-711 | ~0.02 - 0.04 | 740 | 350 | 3,570 | [1] |
Note: Data compiled from multiple sources. Actual values may vary with experimental conditions.
This data illustrates that while the parent nipecotic acid has moderate potency and limited selectivity, the addition of large, lipophilic N-substituents (as in Tiagabine, SKF 89976A, and NO-711) dramatically increases potency at GAT1 and enhances selectivity against other subtypes. 1-Benzylpiperidine-3-carboxylic acid is expected to follow this principle, exhibiting potent and selective inhibition of GAT1.
Experimental Validation: Protocols and Methodologies
The validation of a compound's mechanism of action as a GAT1 inhibitor requires a logical workflow that progresses from demonstrating direct physical interaction to confirming functional modulation of transporter activity.
Experimental Workflow
Caption: Experimental workflow for GAT1 inhibitor validation.
Protocol 1: Radioligand Binding Assay
This assay provides a self-validating system to quantify the affinity (Ki) of a test compound for GAT1 by measuring its ability to displace a known high-affinity radiolabeled ligand.
-
Objective: To determine the binding affinity constant (Ki) of 1-Benzylpiperidine-3-carboxylic acid for the GAT1 transporter.
-
Causality: A high affinity in this assay demonstrates a direct, physical interaction between the compound and the transporter protein, which is the prerequisite for competitive inhibition.
-
Methodology:
-
Membrane Preparation: Prepare crude cell membranes from a stable cell line (e.g., HEK293) heterologously expressing high levels of human GAT1.[1]
-
Assay Buffer: Use an appropriate transporter binding buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM KCl, pH 7.4).[10]
-
Reaction Setup (96-well plate):
-
To each well, add assay buffer.
-
Add a fixed concentration of a specific GAT1 radioligand, such as [³H]tiagabine or [³H]NO-711. The concentration should be near the Kd of the radioligand to ensure sensitive displacement.
-
Add increasing concentrations of the unlabeled test compound (1-Benzylpiperidine-3-carboxylic acid) across a wide logarithmic range (e.g., 10-11 M to 10-4 M).
-
Include control wells for 'Total Binding' (radioligand only) and 'Non-specific Binding' (radioligand + a saturating concentration of a known unlabeled GAT1 inhibitor like Tiagabine).
-
-
Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate for a set period (e.g., 60-90 minutes) at room temperature to reach equilibrium.[10]
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioactivity.
-
Quantification: Dry the filter mats and measure the radioactivity retained on each filter using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot this data against the log concentration of the test compound to generate a sigmoidal dose-response curve. The IC50 (concentration of test compound that displaces 50% of the specific radioligand binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: [³H]GABA Uptake Assay
This functional assay directly measures the ability of the test compound to inhibit the primary biological function of GAT1: the transport of GABA.
-
Objective: To determine the functional potency (IC50) of 1-Benzylpiperidine-3-carboxylic acid in inhibiting GAT1-mediated GABA uptake.
-
Causality: A low IC50 value in this assay validates the binding data, confirming that the physical interaction observed in the binding assay translates into a functional blockade of the transporter.
-
Methodology:
-
Cell Culture: Culture cells stably expressing human GAT1 (e.g., HEK293-hGAT1) in 96-well plates until they form a confluent monolayer.[1][11]
-
Assay Buffer: Use an appropriate uptake buffer containing physiological concentrations of ions (e.g., 128 mM NaCl, 2.4 mM KCl, 3.2 mM CaCl2, 1.2 mM MgSO4, 25 mM HEPES, pH 7.5).[2]
-
Pre-incubation: Wash the cells with buffer and then pre-incubate them for 10-15 minutes at 37°C with increasing concentrations of the test compound (1-Benzylpiperidine-3-carboxylic acid).[2] Include control wells with buffer only ('Total Uptake') and wells with a saturating concentration of a known inhibitor ('Non-specific Uptake').
-
Initiate Uptake: Initiate GABA transport by adding a solution containing a fixed concentration of radiolabeled [³H]GABA (e.g., 20-50 nM).[12]
-
Incubation: Incubate for a short, defined period (e.g., 3-10 minutes) at 37°C. This time must be within the linear range of GABA uptake.[3]
-
Terminate Uptake: Rapidly terminate the transport process by aspirating the radioactive solution and washing the cells multiple times with ice-cold buffer. The cold temperature instantly stops transporter function.[1]
-
Cell Lysis: Lyse the cells in each well (e.g., with 1% SDS).
-
Quantification: Transfer the cell lysate from each well into a scintillation vial and measure the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of GAT1-specific uptake inhibited at each concentration of the test compound. Plot the percent inhibition against the log concentration of the compound to generate a dose-response curve and determine the IC50 value.
-
Conclusion
This compound exerts its mechanism of action through the potent and selective competitive inhibition of the GABA Transporter 1 (GAT1). Its nipecotic acid core allows it to bind to the GABA recognition site, while the N-benzyl substituent provides the steric bulk necessary to lock the transporter in a non-functional conformation, thereby preventing GABA reuptake. This leads to an accumulation of synaptic GABA and an enhancement of inhibitory neurotransmission. The validation of this mechanism relies on a complementary set of experiments, including radioligand binding assays to confirm direct target engagement and functional uptake assays to quantify the inhibitory potency. This class of molecules remains a cornerstone for research into the GABAergic system and a valuable scaffold for the development of therapeutics for epilepsy and other neurological disorders.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. jneurosci.org [jneurosci.org]
- 4. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Binding Mode Hypothesis of Tiagabine Confirms Liothyronine Effect on γ-Aminobutyric Acid Transporter 1 (GAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7y7y - Cryo-EM structure of human GABA transporter GAT1 bound with nipecotic acid in NaCl solution in an inward-occluded state at 2.4 angstrom - Summary - Protein Data Bank Japan [pdbj.org]
- 9. researchgate.net [researchgate.net]
- 10. kidbdev.med.unc.edu [kidbdev.med.unc.edu]
- 11. biorxiv.org [biorxiv.org]
- 12. academic.oup.com [academic.oup.com]
An In-Depth Technical Guide to 1-Benzylpiperidine-3-carboxylic acid hydrochloride: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzylpiperidine-3-carboxylic acid hydrochloride is a heterocyclic organic compound that belongs to the piperidine class. The piperidine ring is a ubiquitous structural motif in a vast array of pharmacologically active compounds and is considered a "privileged scaffold" in medicinal chemistry. The presence of the N-benzyl group can facilitate crucial cation-π interactions with biological targets, while the carboxylic acid moiety at the 3-position offers a handle for further chemical modifications. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, positioning it as a valuable intermediate in drug discovery, particularly for agents targeting the central nervous system (CNS).
Physicochemical Properties
A summary of the key physicochemical properties of 1-Benzylpiperidine-3-carboxylic acid and its hydrochloride salt is presented in the table below.
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 50585-92-7 | [1][2] |
| Molecular Formula | C₁₃H₁₈ClNO₂ | [1] |
| Molecular Weight | 255.74 g/mol | [1] |
| IUPAC Name | 1-benzylpiperidine-3-carboxylic acid;hydrochloride | [3] |
| Synonyms | 1-(phenylmethyl)-3-piperidinecarboxylic acid hydrochloride | [3] |
Synthesis of this compound
While a direct, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a logical and efficient synthetic pathway can be constructed based on established organic chemistry principles and published procedures for analogous compounds. The most plausible routes involve the N-benzylation of a pre-existing 3-piperidinecarboxylic acid derivative or the formation of the carboxylic acid functionality on a pre-benzylated piperidine ring.
A likely two-step synthetic approach starting from commercially available ethyl nipecotate (ethyl piperidine-3-carboxylate) is outlined below. This method involves an initial N-benzylation followed by ester hydrolysis.
Caption: A plausible two-step synthesis of this compound.
Step 1: N-Benzylation of Ethyl Piperidine-3-carboxylate
The first step is the N-alkylation of the secondary amine of the piperidine ring with a benzyl halide. This is a standard SN2 reaction.
Protocol:
-
Reaction Setup: To a solution of ethyl piperidine-3-carboxylate (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF, add a mild inorganic base, for instance, potassium carbonate (K₂CO₃, 2-3 equivalents).
-
Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide or benzyl chloride (1.1-1.2 equivalents) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield pure ethyl 1-benzylpiperidine-3-carboxylate.
Step 2: Hydrolysis of Ethyl 1-Benzylpiperidine-3-carboxylate
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by salt formation with hydrochloric acid.
Protocol:
-
Base-Mediated Hydrolysis: Dissolve the ethyl 1-benzylpiperidine-3-carboxylate (1.0 equivalent) in a mixture of an alcohol (e.g., ethanol or methanol) and an aqueous solution of a strong base, such as sodium hydroxide (NaOH, 2-3 equivalents).
-
Reaction Progression: Heat the mixture to reflux and stir until the hydrolysis is complete, as monitored by TLC.
-
Acidification and Isolation: After cooling the reaction mixture, concentrate it under reduced pressure to remove the alcohol. Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material. Carefully acidify the aqueous layer with concentrated hydrochloric acid (HCl) to a pH of approximately 1-2. The desired product, this compound, should precipitate as a solid.
-
Purification: The precipitated solid can be collected by filtration, washed with cold water or acetone, and dried under vacuum to afford the pure product.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (a multiplet in the aromatic region, ~7.2-7.4 ppm, and a singlet for the benzylic CH₂ protons, ~3.5 ppm). The piperidine ring protons will appear as a series of complex multiplets in the aliphatic region (~1.5-3.0 ppm). The acidic proton of the carboxylic acid will likely be a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon of the carboxylic acid at around 175-180 ppm. The aromatic carbons of the benzyl group will resonate in the 127-140 ppm region. The benzylic carbon is expected around 60-65 ppm, and the piperidine ring carbons will appear in the aliphatic region (typically 20-60 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A strong carbonyl (C=O) stretching vibration should be observed around 1700-1730 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic groups will be present in the 2800-3100 cm⁻¹ region.
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak for the free base (C₁₃H₁₇NO₂) would be expected at m/z 219.12. A prominent fragment ion at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺), is a characteristic feature of benzyl-containing compounds.
Potential Biological and Pharmaceutical Applications
The N-benzylpiperidine scaffold is a key pharmacophore in a variety of centrally acting agents. Derivatives of this structure have shown promise in the treatment of neurological disorders, including Alzheimer's disease, by acting as cholinesterase inhibitors[4][5]. The rationale behind this is that the benzyl group can mimic the interaction of acetylcholine with the active site of acetylcholinesterase (AChE).
Caption: The role of this compound in drug discovery.
Furthermore, derivatives of 1-benzylpiperidine have been investigated as dual-target inhibitors of acetylcholinesterase and the serotonin transporter (SERT), which could be beneficial in treating the cognitive and behavioral symptoms of Alzheimer's disease[4]. The carboxylic acid functionality at the 3-position of the piperidine ring in the title compound provides a convenient point for chemical elaboration to explore structure-activity relationships and develop novel therapeutic agents.
Conclusion
This compound is a versatile chemical intermediate with significant potential in the field of medicinal chemistry. While detailed synthetic and characterization data are not widely published, its synthesis can be reliably achieved through established chemical transformations. The N-benzylpiperidine scaffold is a well-recognized pharmacophore for CNS-active compounds, and the presence of a carboxylic acid handle allows for further molecular diversification. This technical guide provides a solid foundation for researchers and drug development professionals interested in utilizing this compound for the discovery and development of novel therapeutics.
References
- 1. arctomsci.com [arctomsci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-Benzylpiperidine-3-carboxylic acid | C13H17NO2 | CID 16244010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 1-Benzylpiperidine-3-carboxylic acid hydrochloride: A Technical Guide
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic signature of 1-Benzylpiperidine-3-carboxylic acid hydrochloride, a key intermediate in pharmaceutical synthesis.[1] In the absence of publicly available experimental spectra, this document leverages foundational spectroscopic principles and comparative data from analogous structures to present a comprehensive set of predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the identification and characterization of this and structurally related compounds.
Introduction
This compound is a substituted piperidine derivative with significant potential as a building block in the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system.[1] The molecule incorporates a benzyl group attached to the piperidine nitrogen, and a carboxylic acid functionality at the 3-position of the piperidine ring. The hydrochloride salt form enhances its stability and solubility in aqueous media. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development setting. This guide provides a detailed, predicted spectroscopic analysis to aid in these endeavors.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopic Data
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. The predicted chemical shifts for this compound are based on the analysis of its constituent parts: the benzyl group, the piperidine ring, and the carboxylic acid, with consideration of the effects of protonation of the piperidine nitrogen.
Predicted ¹H NMR Data
The expected ¹H NMR spectrum will exhibit distinct signals corresponding to the protons of the benzyl group and the piperidine ring. The presence of the hydrochloride salt will lead to a downfield shift of the protons adjacent to the positively charged nitrogen atom.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | 7.30 - 7.50 | Multiplet | 5H |
| Benzylic (CH₂) | 3.50 - 3.70 | Singlet | 2H |
| Piperidine H3 | 2.80 - 3.00 | Multiplet | 1H |
| Piperidine H2, H6 (axial & equatorial) | 2.50 - 3.20 | Multiplets | 4H |
| Piperidine H4, H5 (axial & equatorial) | 1.50 - 2.20 | Multiplets | 4H |
| Carboxylic Acid (COOH) | 10.0 - 12.0 | Broad Singlet | 1H |
Causality behind Experimental Choices: The choice of a deuterated solvent such as DMSO-d₆ or D₂O is crucial for ¹H NMR. DMSO-d₆ is often preferred as it can dissolve a wide range of organic compounds and the carboxylic acid proton is often observable. If D₂O is used, the carboxylic acid proton will exchange with deuterium and the signal will disappear, which can be a useful diagnostic tool.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | 170 - 175 |
| Aromatic C (quaternary) | 135 - 140 |
| Aromatic CH | 125 - 130 |
| Benzylic CH₂ | 60 - 65 |
| Piperidine C3 | 40 - 45 |
| Piperidine C2, C6 | 50 - 55 |
| Piperidine C4, C5 | 25 - 35 |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Predicted Infrared (IR) Spectroscopic Data
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |
| N⁺-H stretch (Ammonium salt) | 2400 - 2700 | Broad, multiple bands |
| C=O stretch (Carboxylic Acid) | 1700 - 1730 | Strong |
| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-N stretch | 1100 - 1250 | Medium |
Causality behind Experimental Choices: The sample for IR analysis can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The KBr pellet method is traditional and provides good quality spectra, while ATR is a modern, faster technique that requires minimal sample preparation.
Experimental Protocol for IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, Electrospray Ionization (ESI) is a suitable technique.
The molecular weight of the free base (1-Benzylpiperidine-3-carboxylic acid) is 219.28 g/mol .[2] The hydrochloride salt will have a molecular weight of 255.74 g/mol .[3]
Table 4: Predicted m/z Peaks in ESI-MS for 1-Benzylpiperidine-3-carboxylic acid
| Predicted m/z | Interpretation |
| 220.13 | [M+H]⁺ (protonated free base) |
| 218.12 | [M-H]⁻ (deprotonated free base) |
| 91.05 | [C₇H₇]⁺ (tropylium ion from benzyl group cleavage) |
Causality behind Experimental Choices: ESI is the preferred ionization method for this compound as it is a soft ionization technique suitable for polar and thermally labile molecules, minimizing fragmentation and clearly showing the molecular ion.
Experimental Protocol for Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source. The instrument can be a standalone spectrometer or coupled with a liquid chromatography (LC) system.
-
Data Acquisition: Infuse the sample solution directly into the ESI source or inject it into the LC-MS system. Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions.
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization.
Conclusion
This technical guide provides a robust, predicted spectroscopic profile for this compound. By detailing the expected NMR, IR, and MS data, along with the underlying scientific principles and experimental protocols, this document serves as a practical reference for scientists engaged in the synthesis, quality control, and application of this important pharmaceutical intermediate. While the data presented is predictive, it is grounded in well-established spectroscopic theory and comparison with closely related molecules, offering a high degree of confidence in its utility for guiding experimental work.
References
pharmacology of 1-Benzylpiperidine-3-carboxylic acid hydrochloride
An In-Depth Technical Guide to the Pharmacology of 1-Benzylpiperidine-3-carboxylic acid hydrochloride and its Derivatives
Abstract
The N-benzylpiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its recurrence in a multitude of biologically active agents, particularly those targeting the central nervous system (CNS).[1] this compound, the subject of this guide, represents a fundamental building block within this chemical class. While primarily utilized as a synthetic intermediate, its core structure provides the foundation for compounds with significant pharmacological activities. This technical guide moves beyond a singular focus on the title compound to provide a broader pharmacological context. It details the established biological targets of the N-benzylpiperidine class, offers insights into structure-activity relationships, and presents a comprehensive suite of validated experimental protocols for the pharmacological characterization of novel derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in the pursuit of novel therapeutics for neurological disorders.
The Pharmacological Significance of the N-Benzylpiperidine Motif
The N-benzylpiperidine motif's prevalence in CNS-active drugs is not coincidental. Its three-dimensional structure and the presence of a basic nitrogen atom and an aromatic ring allow it to engage in key molecular interactions with biological targets, including cation-π, hydrogen bonding, and hydrophobic interactions.[1] Medicinal chemists frequently employ this scaffold as a versatile tool to fine-tune both the efficacy and the physicochemical properties of drug candidates.[1] A prime example is Donepezil, a leading acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, which features this core structure.[2][3] The inherent flexibility of the piperidine ring and the synthetic tractability of the benzyl group allow for systematic modifications to optimize potency, selectivity, and pharmacokinetic profiles.
Key Biological Targets and Derivative Activity
Research into derivatives of the N-benzylpiperidine scaffold has revealed a range of biological activities. The primary targets identified are critical nodes in neurotransmission, making this class of compounds particularly relevant for addressing neurological and psychiatric conditions.
Acetylcholinesterase (AChE) Inhibition
A significant number of N-benzylpiperidine derivatives have been developed as potent AChE inhibitors.[4] This is a key therapeutic strategy in Alzheimer's disease, where enhancing cholinergic neurotransmission can alleviate cognitive symptoms.[5] The N-benzyl group often interacts with the peripheral anionic site (PAS) of the enzyme, while the piperidine core and its substituents can bind within the catalytic active site (CAS).
Serotonin Transporter (SERT) Modulation
Given that depression is a common comorbidity in Alzheimer's disease, there is growing interest in developing multi-target ligands.[5] The N-benzylpiperidine scaffold has been incorporated into molecules designed to dually inhibit AChE and SERT, the primary target for selective serotonin reuptake inhibitors (SSRIs).[5][6]
Nicotinic Acetylcholine Receptor (nAChR) Antagonism
Certain N-benzylpiperidine derivatives have been identified as submicromolar, noncompetitive antagonists of the α7 nicotinic acetylcholine receptor, suggesting they act as negative allosteric modulators.[7] This activity could be relevant for conditions where a reduction in cholinergic activity is desired.
Table 1: Representative Pharmacological Activities of N-Benzylpiperidine Derivatives
| Compound Class | Target(s) | Representative Activity | Reference(s) |
| Benzoylpiperidine Derivatives | AChE | IC₅₀ = 0.56 nM | [4] |
| Benzylpiperidine Derivatives | AChE / SERT | AChE IC₅₀ = 28-41 µM / SERT Kᵢ = Low µM | [5] |
| Substituted N-Benzylpiperidines | α7 nAChR | IC₅₀ = 0.58 µM | [7] |
| Quinolizidinone Carboxylic Acids | M1 Muscarinic Receptor | IP = 0.92 µM (as a potentiator) | [8] |
A Framework for Pharmacological Evaluation
For a novel compound like this compound, or any of its derivatives, a systematic pharmacological evaluation is essential to determine its biological activity profile. The following section outlines a validated, multi-tiered experimental workflow.
Diagram: Pharmacological Screening Cascade
Caption: A tiered approach to pharmacological characterization.
Tier 1: In Vitro Profiling
The initial step is to understand the compound's interaction with key biological targets at the molecular level.
This protocol is based on the widely used Ellman's method, which measures the activity of AChE by detecting the production of thiocholine when acetylcholine is hydrolyzed.
Objective: To determine the concentration-dependent inhibition of AChE by the test compound.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Ellman's Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
Enzyme: Purified human recombinant AChE.
-
Test Compound: this compound, serially diluted in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 25 µL of the test compound at various concentrations.
-
Add 125 µL of DTNB solution.
-
Add 25 µL of AChE solution and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the ATCI substrate.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Normalize the data to the vehicle control (100% activity) and a known inhibitor like Donepezil (0% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Causality: The choice of Ellman's method is due to its robustness, high throughput, and direct colorimetric readout, making it an industry standard for screening AChE inhibitors.[5]
This protocol determines the affinity of a test compound for SERT by measuring its ability to displace a known high-affinity radioligand.
Objective: To determine the binding affinity (Kᵢ) of the test compound for human SERT (hSERT).
Methodology:
-
Reagent Preparation:
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Membrane Preparation: Homogenized membranes from HEK293 cells stably expressing hSERT.
-
Radioligand: [³H]-Paroxetine, a high-affinity SERT ligand.[6]
-
Non-specific Control: A high concentration of a known SERT inhibitor (e.g., Fluoxetine).
-
Test Compound: Serially diluted in binding buffer.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes, [³H]-Paroxetine (at a concentration near its Kₑ), and the test compound.
-
Incubate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding versus the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting competition curve.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Causality: This method provides a direct measure of target engagement. The use of a specific radioligand like [³H]-Paroxetine and membranes from a recombinant cell line ensures that the measured affinity is specific to the intended transporter target.[6]
Tier 2: In Vitro ADME Profiling
A compound's efficacy is dependent on its ability to reach its target in sufficient concentrations. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical.
Objective: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (CLᵢₙₜ) of the test compound.
Methodology:
-
System Preparation: Use human liver microsomes (HLM) or cryopreserved human hepatocytes. These systems contain the primary drug-metabolizing enzymes (e.g., Cytochrome P450s).
-
Incubation:
-
Pre-warm the microsomal or hepatocyte suspension in buffer containing the NADPH-regenerating system (for microsomes) at 37°C.
-
Add the test compound (typically at 1 µM).
-
Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the disappearance of the parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Plot the natural logarithm of the percent remaining parent compound versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLᵢₙₜ).
-
Causality: This assay predicts the extent of first-pass metabolism in the liver, a major determinant of a drug's oral bioavailability. Using HLM is a cost-effective, high-throughput method to assess Phase I metabolism, while hepatocytes provide a more complete picture including Phase II metabolism and transporter effects.
Tier 3: In Vivo Characterization
Promising candidates from in vitro testing are advanced to in vivo models to assess their pharmacokinetic profile and efficacy.
Objective: To determine key PK parameters (e.g., Cₘₐₓ, Tₘₐₓ, AUC, t½) following intravenous (IV) and oral (PO) administration.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.
-
Dosing:
-
Administer the compound via IV bolus (e.g., 1-2 mg/kg) to one cohort to determine clearance and volume of distribution.
-
Administer the compound via oral gavage (e.g., 5-10 mg/kg) to a second cohort.
-
-
Blood Sampling:
-
Collect sparse blood samples from the tail vein or other appropriate site at multiple time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters.
-
Calculate oral bioavailability (F%) by comparing the dose-normalized AUC from the PO route to the IV route.
-
Causality: This study is fundamental to understanding the exposure of the compound in a living system. The dual-route administration allows for the calculation of absolute bioavailability, which is critical for dose selection in subsequent efficacy studies.
Conclusion and Future Directions
This compound is a valuable starting point for the synthesis of pharmacologically active molecules. The N-benzylpiperidine scaffold it belongs to has demonstrated significant potential for modulating key CNS targets, including AChE, SERT, and nAChRs. The experimental framework provided in this guide offers a clear and validated path for the comprehensive pharmacological evaluation of any novel derivatives. By systematically assessing in vitro activity, ADME properties, and in vivo pharmacokinetics, researchers can efficiently identify and optimize promising new chemical entities for the treatment of complex neurological disorders.
References
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quinolizidinone Carboxylic Acids as CNS Penetrant, Selective M1 Allosteric Muscarinic Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of 1-Benzylpiperidine-3-carboxylic acid hydrochloride: A Technical Guide for Preclinical Assessment
Abstract
This technical guide provides a comprehensive framework for establishing the toxicological profile of 1-Benzylpiperidine-3-carboxylic acid hydrochloride, a synthetic piperidine derivative. Given the absence of extensive public toxicological data for this specific molecule, this document outlines a robust, multi-tiered testing strategy designed for researchers, scientists, and drug development professionals. The proposed workflow integrates foundational in vitro assays with targeted in vivo studies, adhering to international regulatory standards set forth by the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The objective is to systematically evaluate the compound's potential for cytotoxicity, genotoxicity, cardiovascular liability, metabolic drug-drug interactions, and systemic toxicity. Each proposed study is detailed with its scientific rationale, step-by-step experimental protocols, and criteria for data interpretation, providing a complete roadmap for a thorough preclinical safety assessment.
Introduction and Rationale
This compound belongs to the piperidine class of heterocyclic compounds, a scaffold prevalent in numerous pharmaceuticals and biologically active molecules.[1] Piperidine derivatives are known to exhibit a wide range of pharmacological activities, including analgesic and central nervous system effects.[2][3] However, this structural class can also be associated with significant toxicities, such as potential neurotoxicity and cardiovascular effects.[4][5] A comprehensive toxicological evaluation is therefore critical to characterize the safety profile of any new chemical entity within this class.
This guide addresses the current information gap by proposing a logical, tiered approach to the toxicological evaluation of this compound. The strategy is designed to efficiently identify potential hazards, establish a preliminary safety profile, and inform decisions for further non-clinical and clinical development. Our approach is grounded in the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing) by front-loading the assessment with a battery of in vitro assays before proceeding to more complex in vivo studies.
Physicochemical Properties and Initial Hazard Assessment
A foundational understanding of the compound's physical and chemical properties is a prerequisite for all toxicological testing. This information dictates handling procedures, formulation strategies, and potential routes of exposure.
| Property | Value / Information | Source |
| CAS Number | 50585-92-7 | [6][7][8] |
| Molecular Formula | C₁₃H₁₇NO₂ · HCl | [8] |
| Molecular Weight | 255.74 g/mol | [9] |
| Appearance | Solid (form may vary) | [10] |
| Solubility | Information not widely available; empirical determination is required. | N/A |
| pKa | Predicted values required; empirical determination recommended. | N/A |
| LogP | Predicted value: ~-0.5 | [9] |
Initial Hazard Assessment based on Structural Analogs: Safety Data Sheets for structurally related benzylpiperidine compounds indicate potential for skin, eye, and respiratory irritation.[11][12][13] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All handling should occur in a well-ventilated area or chemical fume hood.[10]
Tier 1: In Vitro Toxicology Assessment
The initial tier of testing focuses on cell-based assays to rapidly screen for fundamental mechanisms of toxicity, including cytotoxicity, genotoxicity, and specific organ-system liabilities.
In Vitro Cytotoxicity
Causality: The first step is to determine the concentration range at which the compound causes cell death. This is crucial for dose selection in subsequent, more complex in vitro assays (like genotoxicity tests) to ensure that observed effects are not simply a consequence of overt cytotoxicity. We propose a dual-assay approach to mitigate mechanism-specific artifacts.[14] The MTT assay measures mitochondrial dehydrogenase activity, while the Neutral Red Uptake (NRU) assay assesses lysosomal integrity.[15][16]
Experimental Protocol: MTT & Neutral Red Uptake Assays
-
Cell Culture: Plate a suitable mammalian cell line (e.g., Balb/c 3T3 or CHO-K1) in 96-well microtiter plates and incubate for 24 hours to allow for cell attachment.
-
Compound Exposure: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include vehicle control (e.g., DMSO) and positive control wells.
-
Incubation: Incubate the cells with the compound for a relevant exposure period (e.g., 24 or 48 hours).
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.[17]
-
Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at ~570 nm using a microplate reader.
-
-
Neutral Red Uptake (NRU) Assay:
-
Following compound exposure, incubate cells with a medium containing neutral red dye for ~3 hours.
-
Viable cells will incorporate and bind the dye in their lysosomes.
-
Wash the cells to remove excess dye.
-
Extract the dye from the lysosomes using a destain solution.
-
Measure the absorbance at ~540 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ (the concentration that inhibits 50% of cell viability) for each assay.
Caption: Workflow for dual in vitro cytotoxicity assessment.
In Vitro Genotoxicity
Causality: Genotoxicity assessment is a cornerstone of safety pharmacology, designed to detect compounds that can induce genetic damage. Such damage is a primary initiating event in carcinogenesis. The standard in vitro battery, as recommended by ICH S2(R1) guidelines, evaluates multiple endpoints: gene mutations, and both structural and numerical chromosomal aberrations.[18][19][20]
1. Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
-
Purpose: To detect gene mutations (point mutations and frameshifts).[21] The assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[2] A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.
-
Protocol:
-
Strains: Use a minimum of five strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA pKM101).
-
Metabolic Activation: Conduct the test with and without a metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be genotoxic.
-
Exposure: Expose the bacterial strains to at least five concentrations of the test compound using either the plate incorporation or pre-incubation method.
-
Plating: Plate the treated bacteria on minimal glucose agar plates.
-
Incubation: Incubate plates for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase (typically a doubling or more over the negative control) indicates a positive result.
-
2. In Vitro Mammalian Cell Micronucleus Test - OECD 487
-
Purpose: To detect both clastogenic (chromosome breaking) and aneugenic (whole chromosome loss) events.[22][23] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, formed from chromosome fragments or whole chromosomes that lag during cell division.[12][24]
-
Protocol:
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6) or primary human lymphocytes.
-
Exposure: Treat cells with at least three concentrations of the test compound (selected based on cytotoxicity data), with and without S9 metabolic activation.
-
Cytochalasin B: Add Cytochalasin B to block cytokinesis, allowing for the identification of cells that have completed one mitosis (binucleated cells).
-
Harvest & Staining: Harvest the cells, fix, and stain the cytoplasm and nuclei with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Microscopically score the frequency of micronuclei in at least 2000 binucleated cells per concentration.
-
3. In Vitro Mammalian Chromosomal Aberration Test - OECD 473
-
Purpose: To directly visualize structural damage to chromosomes in metaphase cells.[25][26] This assay serves as a confirmatory test for clastogenicity.[4][27]
-
Protocol:
-
Cell Culture: Use a suitable mammalian cell line or human lymphocytes.
-
Exposure: Treat cells with the test compound for a short (3-6 hours, with and without S9) and a long (continuous treatment for ~24 hours, without S9) duration.
-
Metaphase Arrest: Add a metaphase-arresting substance (e.g., colcemid) before harvesting.
-
Harvest & Staining: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides. Stain the chromosomes (e.g., with Giemsa).
-
Scoring: Microscopically analyze at least 300 well-spread metaphases per concentration for structural aberrations (e.g., breaks, gaps, exchanges).
-
Caption: Standard in vitro genotoxicity testing battery.
Cardiac Safety: hERG Channel Assay
Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia known as Torsades de Pointes.[28][29] Early screening for hERG liability is a critical step in safety pharmacology.
Experimental Protocol: Automated Patch Clamp hERG Assay
-
Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Assay Platform: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch) for high-throughput analysis.[29]
-
Compound Application: Apply a range of concentrations of the test compound sequentially to individual cells. Include a vehicle control (DMSO) and a known hERG inhibitor (e.g., E-4031) as a positive control.
-
Electrophysiology: Use a specific voltage protocol to elicit and measure the hERG current (specifically the tail current) before and after compound application.
-
Data Analysis: Calculate the percentage inhibition of the hERG tail current at each concentration. Fit the data to a concentration-response curve to determine the IC₅₀ value.
Metabolic Stability and Drug Interaction: CYP450 Inhibition
Causality: The Cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of the majority of drugs.[30] Inhibition of these enzymes by a new compound can lead to significant drug-drug interactions (DDIs), causing the accumulation of co-administered drugs to toxic levels.[31][32] This assay identifies the potential for such interactions.
Experimental Protocol: In Vitro CYP450 Inhibition Assay
-
Enzyme Source: Use human liver microsomes (HLM), which contain a mixture of major CYP enzymes, or recombinant human CYP enzymes for isoform-specific analysis.[31]
-
Isoforms: Test the major human CYP isoforms: 1A2, 2B6, 2C9, 2C19, 2D6, and 3A4.[33]
-
Incubation: Incubate the enzyme source with an isoform-specific probe substrate in the presence of a range of concentrations of this compound. Include a positive control inhibitor for each isoform.
-
Reaction & Termination: Initiate the metabolic reaction by adding NADPH. After a set incubation time, terminate the reaction.
-
Quantification: Analyze the formation of the specific metabolite from the probe substrate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the rate of metabolite formation relative to the vehicle control. Determine the IC₅₀ value for each CYP isoform.
Tier 2: In Vivo Toxicology Assessment
Positive findings in in vitro assays or the intended clinical use of the compound may necessitate further evaluation in animal models. In vivo studies provide data on systemic toxicity, toxicokinetics, and potential target organ toxicities that cannot be modeled in vitro.
Acute Oral Toxicity - OECD 425 (Up-and-Down Procedure)
Causality: This study provides an initial estimate of the compound's intrinsic acute toxicity after a single oral dose.[10] The Up-and-Down Procedure (UDP) is a refined method that minimizes animal use while providing a statistically robust estimate of the LD₅₀ (median lethal dose).[6][34][35][36] The results are used for hazard classification and dose selection for subsequent repeat-dose studies.
Experimental Protocol: Acute Oral Toxicity (UDP)
-
Species: Use a single sex (typically female) of a standard rodent species (e.g., Wistar or Sprague-Dawley rats).
-
Dosing: Dose animals sequentially, one at a time, at 48-hour intervals.
-
Dose Adjustment: The dose for each subsequent animal is adjusted up or down by a fixed factor (e.g., 3.2) based on the outcome (survival or death) for the previous animal.
-
Starting Dose: The initial dose is selected based on any available information, typically just below the best estimate of the LD₅₀.
-
Observation: Observe animals for mortality, clinical signs of toxicity (e.g., changes in behavior, posture, respiration), and body weight changes for at least 14 days.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
-
Data Analysis: Calculate the LD₅₀ and its confidence interval using the maximum likelihood method.
Repeated Dose 28-Day Oral Toxicity Study - OECD 407
Causality: This study provides information on the potential health hazards from repeated exposure to the compound over a 28-day period.[13][37][38][39] It helps to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL), which is crucial for setting safe exposure limits in humans.[40]
Experimental Protocol: 28-Day Oral Toxicity Study
-
Species: Use both male and female rodents (preferably rats).
-
Groups: Use at least three dose groups and a concurrent vehicle control group. Each group should contain at least 10 animals (5 male, 5 female).
-
Dosing: Administer the test compound daily via oral gavage for 28 consecutive days. Dose levels are selected based on the acute toxicity data.
-
Observations: Conduct detailed clinical observations daily. Measure body weight and food consumption weekly.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Pathology: Conduct a full gross necropsy on all animals. Collect a comprehensive list of organs and tissues for weighing and histopathological examination.
-
Recovery Group: A satellite group may be included at the high dose and control levels, kept for an additional 14 days without treatment to assess the reversibility of any toxic effects.
Developmental and Reproductive Toxicity (DART) Screening - OECD 414
Causality: If the compound is intended for use in women of childbearing potential, a prenatal developmental toxicity study is required.[11] This study assesses the potential for the compound to cause adverse effects on the pregnant female and the developing embryo and fetus.[3][7][8][41]
Experimental Protocol: Prenatal Developmental Toxicity Study
-
Species: Use pregnant female rats or rabbits.
-
Dosing: Administer the test compound daily, typically from the time of implantation through the day before scheduled caesarean section.
-
Maternal Observations: Monitor dams for clinical signs of toxicity, body weight, and food consumption.
-
Fetal Examination: At termination (near term), examine the uterine contents. Evaluate fetuses for external, visceral, and skeletal malformations and variations.
-
Endpoints: Key endpoints include maternal toxicity, embryo-fetal death, and fetal growth and morphology.
Conclusion and Path Forward
The toxicological assessment strategy outlined in this guide provides a systematic and scientifically rigorous pathway for characterizing the safety profile of this compound. By progressing through a logical sequence of in vitro and in vivo studies, researchers can efficiently identify potential liabilities, understand dose-response relationships, and establish a foundation for a comprehensive risk assessment. The data generated will be essential for regulatory submissions and for making informed decisions regarding the continued development of this compound for its intended application. Each step must be conducted in compliance with Good Laboratory Practice (GLP) standards to ensure data integrity and regulatory acceptance.
References
- 1. researchgate.net [researchgate.net]
- 2. The bacterial reverse mutation test | RE-Place [re-place.be]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. nucro-technics.com [nucro-technics.com]
- 5. Oced 473 chromosomal aberration | PPTX [slideshare.net]
- 6. nucro-technics.com [nucro-technics.com]
- 7. Reproductive and Developmental Toxicity – Toxi-Coop Zrt. [toxicoop.com]
- 8. oecd.org [oecd.org]
- 9. gentronix.co.uk [gentronix.co.uk]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. oecd.org [oecd.org]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. database.ich.org [database.ich.org]
- 20. S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use | FDA [fda.gov]
- 21. oecd.org [oecd.org]
- 22. catalog.labcorp.com [catalog.labcorp.com]
- 23. oecd.org [oecd.org]
- 24. criver.com [criver.com]
- 25. oecd.org [oecd.org]
- 26. criver.com [criver.com]
- 27. Genotoxicity (OECD 473) | YÜEF-İKTAL [yuef-iktal.yeditepe.edu.tr]
- 28. hERG Assay | PPTX [slideshare.net]
- 29. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 30. lnhlifesciences.org [lnhlifesciences.org]
- 31. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 32. enamine.net [enamine.net]
- 33. criver.com [criver.com]
- 34. Acute oral toxicity test: Up and down procedure -UPD- (OECD 425: 2022). - IVAMI [ivami.com]
- 35. catalog.labcorp.com [catalog.labcorp.com]
- 36. oecd.org [oecd.org]
- 37. catalog.labcorp.com [catalog.labcorp.com]
- 38. oecd.org [oecd.org]
- 39. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]
- 40. A repeated 28-day oral dose toxicity study of methoxychlor in rats, based on the 'enhanced OECD test guideline 407' for screening endocrine-disrupting chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. oecd.org [oecd.org]
The Genesis and Synthetic Evolution of 1-Benzylpiperidine-3-carboxylic acid hydrochloride: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of 1-Benzylpiperidine-3-carboxylic acid hydrochloride, a key heterocyclic compound with significant applications in modern medicinal chemistry. Delving into its historical context within the broader landscape of piperidine derivatives and GABA uptake inhibitors, this document elucidates the scientific rationale behind its development. We will explore its physicochemical properties, detail established synthetic protocols with an emphasis on the causality of experimental choices, and discuss its contemporary applications as a versatile building block in drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this important molecule.
Introduction: The Piperidine Scaffold and the Quest for Neurological Therapeutics
The six-membered nitrogen-containing heterocycle, piperidine, is a foundational scaffold in the architecture of a vast array of pharmaceuticals.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties and provide a synthetically tractable framework for molecular elaboration.[1] The historical significance of piperidine derivatives is deeply intertwined with the study of alkaloids and the development of therapeutics targeting the central nervous system (CNS).[2]
The story of this compound is rooted in the broader scientific endeavor to modulate the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the brain.[3] In the mid-1970s, a pivotal drug design program, using the Amanita muscaria constituent muscimol as a lead structure, led to the identification of (R)-nipecotic acid as a specific GABA uptake inhibitor.[4] This discovery opened a new frontier in neuropharmacology, establishing GABA transporters as viable drug targets for conditions such as epilepsy and anxiety.[1][4] Nipecotic acid itself, however, had limited therapeutic potential due to its poor ability to cross the blood-brain barrier.[5] This limitation spurred the development of more lipophilic analogues capable of reaching their intended CNS targets. 1-Benzylpiperidine-3-carboxylic acid, an N-substituted derivative of nipecotic acid, represents a logical progression in this line of research, designed to enhance lipophilicity and explore structure-activity relationships.[6]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈ClNO₂ | PubChem |
| Molecular Weight | 255.74 g/mol | PubChem |
| Appearance | White to off-white solid | Commercial Suppliers |
| Melting Point | Not consistently reported; varies with purity and isomeric form | N/A |
| Solubility | Soluble in water | General knowledge |
Note: Specific values for properties like melting point can vary between batches and suppliers. Always refer to the certificate of analysis for lot-specific data.
Synthesis and Mechanistic Insights
The synthesis of this compound is a multi-step process that relies on fundamental principles of organic chemistry. The most common synthetic strategies involve the initial construction of a piperidine ring, followed by N-benzylation and the introduction or modification of the carboxylic acid functionality. Below, we detail a representative synthetic pathway, highlighting the rationale behind each step.
Synthetic Pathway Overview
A common route to this compound begins with the synthesis of a suitable precursor, 1-benzyl-3-piperidone hydrochloride. This intermediate is then converted to the target molecule.
Caption: A generalized synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of 1-Benzyl-3-piperidone hydrochloride
Rationale: This initial phase focuses on constructing the core N-benzylated piperidone ring, a crucial intermediate. The choice of starting from 3-pyridone and employing a two-step reduction and oxidation process is a common and cost-effective strategy.[7]
Step 1: N-Benzylation and Reduction of 3-Pyridone
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-pyridone in a suitable organic solvent such as toluene.[7]
-
N-Benzylation: While refluxing, slowly add benzyl chloride to the solution. The reaction is monitored for completion by thin-layer chromatography (TLC).[7]
-
Reduction: After completion of the N-benzylation, the reaction mixture is cooled. The intermediate pyridinium salt is then reduced. A common reducing agent for this step is sodium borohydride in an alcoholic solvent.[7] The use of sodium borohydride is advantageous due to its selectivity and relatively mild reaction conditions.
-
Work-up and Isolation: The reaction is quenched, and the product, 1-benzyl-3-hydroxypiperidine, is extracted using an organic solvent. The organic layers are combined, dried, and concentrated to yield the crude product.
Step 2: Oxidation to 1-Benzyl-3-piperidone
-
Oxidation: The crude 1-benzyl-3-hydroxypiperidine is dissolved in a suitable solvent and oxidized to the corresponding ketone. Common oxidizing agents for this transformation include Swern oxidation or the use of pyridinium chlorochromate (PCC). The choice of oxidant depends on the desired scale and sensitivity of the substrate.
-
Purification and Salt Formation: The resulting 1-benzyl-3-piperidone is purified, typically by column chromatography. To obtain the hydrochloride salt, the purified ketone is dissolved in a solvent like ethyl acetate, and hydrochloric acid (often as a solution in a non-polar solvent) is added to precipitate the desired 1-benzyl-3-piperidone hydrochloride.[7]
Detailed Experimental Protocol: Synthesis of this compound from 1-Benzyl-3-piperidone hydrochloride
Rationale: This part of the synthesis introduces the carboxylic acid functionality at the 3-position of the piperidine ring. The Strecker synthesis, involving the formation of an α-aminonitrile followed by hydrolysis, is a classic and effective method for this transformation.
Step 1: Cyanohydrin Formation
-
Reaction Setup: 1-benzyl-3-piperidone hydrochloride is dissolved in a mixture of tetrahydrofuran and water.[8]
-
Addition of Cyanide: The solution is cooled in an ice bath, and a solution of potassium cyanide is added slowly. The reaction is kept at a low temperature to control the exothermic reaction and minimize side products.[8] This step forms the cyanohydrin intermediate, 1-benzyl-3-cyano-3-hydroxypiperidine.
Step 2: Hydrolysis to the Carboxylic Acid
-
Acid Hydrolysis: The cyanohydrin intermediate is then subjected to vigorous acid hydrolysis. This is typically achieved by heating the reaction mixture with concentrated hydrochloric acid.[8] The nitrile group is hydrolyzed to a carboxylic acid, and the hydroxyl group is eliminated, yielding the desired 1-Benzylpiperidine-3-carboxylic acid.
-
Isolation and Purification: After cooling, the product is isolated by filtration and purified by recrystallization to afford this compound.
Applications in Drug Discovery and Development
This compound serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its structural features, including the N-benzyl group for lipophilicity and the carboxylic acid for further functionalization, make it a versatile starting material.
-
CNS Agents: Due to its structural relationship to nipecotic acid, this compound and its derivatives are often explored for their potential as GABA uptake inhibitors, with applications in epilepsy, anxiety, and other neurological disorders.[2]
-
Scaffold for Library Synthesis: The carboxylic acid moiety provides a convenient handle for amide bond formation, allowing for the rapid generation of libraries of compounds for high-throughput screening.
-
Probes for Receptor Binding Studies: Radiolabeled or fluorescently tagged versions of 1-Benzylpiperidine-3-carboxylic acid derivatives can be synthesized to study the binding and function of GABA transporters and other CNS targets.
Conclusion
This compound, born from the scientific pursuit of effective GABAergic modulators, stands as a testament to the power of rational drug design. While its own therapeutic applications are limited, its role as a versatile synthetic intermediate is firmly established. The synthetic pathways detailed in this guide, rooted in fundamental organic chemistry principles, provide a roadmap for its preparation. As our understanding of the complexities of the central nervous system deepens, the utility of well-designed molecular scaffolds like this compound will undoubtedly continue to fuel the discovery of novel therapeutics.
References
- 1. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. An historical perspective on GABAergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nipecotic acid - Wikipedia [en.wikipedia.org]
- 6. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
Methodological & Application
Application Note and Experimental Protocol: Synthesis and Characterization of 1-Benzylpiperidine-3-carboxylic acid Hydrochloride
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of 1-benzylpiperidine-3-carboxylic acid hydrochloride, a key building block in medicinal chemistry.[1] This protocol is designed for researchers and scientists in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles. The narrative explains the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction
Piperidine and its derivatives are foundational scaffolds in the development of therapeutics, particularly those targeting the central nervous system (CNS).[2] The 1-benzylpiperidine moiety is a privileged structure, frequently incorporated into molecules designed as enzyme inhibitors or receptor ligands.[2] 1-Benzylpiperidine-3-carboxylic acid, in particular, serves as a versatile intermediate for creating more complex molecules for treating neurological disorders such as depression, anxiety, and psychosis.[1] Its hydrochloride salt form often provides improved stability and handling properties.
This application note details a robust and reproducible protocol for the laboratory-scale synthesis of this compound, starting from commercially available precursors.
Reaction Scheme
A plausible synthetic route to this compound involves the initial synthesis of 1-benzyl-3-piperidone hydrochloride, followed by a Strecker-type reaction and subsequent hydrolysis.
Diagram of the Proposed Synthetic Pathway:
References
Application Note & Protocols: In-Vitro Characterization of 1-Benzylpiperidine-3-carboxylic acid hydrochloride as a Potential GABA Transporter Inhibitor
Introduction: Targeting Synaptic GABA Levels
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter within the central nervous system (CNS), responsible for maintaining the delicate balance between neuronal excitation and inhibition.[1] The precise control of GABA concentration in the synaptic cleft is critical for normal brain function. This regulation is primarily managed by a family of sodium- and chloride-dependent GABA transporters (GATs), which mediate the reuptake of GABA into presynaptic neurons and surrounding glial cells.[2]
Inhibition of these transporters elevates extracellular GABA levels, thereby enhancing GABAergic neurotransmission. This mechanism represents a validated therapeutic strategy for managing neurological disorders characterized by excessive neuronal excitation, such as epilepsy.[3][4]
1-Benzylpiperidine-3-carboxylic acid hydrochloride is a derivative of nipecotic acid (piperidine-3-carboxylic acid), a well-established competitive inhibitor of GABA uptake.[5][6] The addition of a lipophilic benzyl group to the piperidine nitrogen is a common medicinal chemistry strategy aimed at modulating potency, selectivity, and pharmacokinetic properties. This application note provides a comprehensive guide for the in-vitro characterization of this compound, postulating its primary mechanism of action as the inhibition of GABA transporters. We present detailed protocols for quantifying its inhibitory activity using both radioligand and fluorescence-based assays.
Compound Properties and Solution Preparation
A thorough understanding of the compound's physicochemical properties is essential for accurate and reproducible assay design.
Table 1: Physicochemical Properties of 1-Benzylpiperidine-3-carboxylic acid
| Property | Value | Source |
|---|---|---|
| CAS Number | 141943-04-6 | --INVALID-LINK--[7] |
| Molecular Formula | C₁₃H₁₇NO₂ | --INVALID-LINK--[7] |
| Molecular Weight | 219.28 g/mol | --INVALID-LINK--[7] |
| Predicted pKa | 3.85 ± 0.20 | --INVALID-LINK--[8] |
| Appearance | White to off-white solid | --INVALID-LINK--[8] |
Protocol 2.1: Preparation of Stock Solutions
Rationale: Due to the lipophilic benzyl group, the hydrochloride salt may have limited aqueous solubility at neutral pH. A high-concentration stock in an organic solvent like DMSO is standard practice. This minimizes the final solvent concentration in the assay, preventing non-specific effects on cell health or protein function.
-
Initial Solubilization: Prepare a 10 mM primary stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).
-
Verification: Ensure complete dissolution by vortexing and brief sonication if necessary. The solution should be clear and free of particulates.
-
Aliquoting and Storage: Aliquot the 10 mM stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
-
Storage Conditions: Store the DMSO stock aliquots at -20°C or -80°C for long-term stability. Under these conditions, the stock should be stable for at least six months.
Postulated Mechanism of Action: Inhibition of GABA Transporters (GATs)
We hypothesize that 1-Benzylpiperidine-3-carboxylic acid acts as a competitive inhibitor at the GABA binding site on GATs. By occupying this site, the compound prevents the transporter from binding to and clearing GABA from the synapse, leading to an increased duration and concentration of the neurotransmitter. The primary target is likely GAT-1, the most abundant GABA transporter subtype in the brain.[1]
Caption: Mechanism of GAT-1 inhibition in the synaptic cleft.
In-Vitro Experimental Protocols
The following protocols are designed to determine the functional potency (IC₅₀) of this compound against specific GABA transporter subtypes.
Protocol 4.1: [³H]GABA Uptake Inhibition Assay in Transfected Cells
Principle: This is the gold-standard functional assay to measure a compound's ability to inhibit GABA transport.[3] It utilizes cells stably expressing a single human GAT subtype (e.g., hGAT-1) and quantifies the uptake of radiolabeled GABA. A reduction in intracellular radioactivity in the presence of the test compound indicates inhibitory activity.
Workflow Diagram:
Caption: Workflow for the radioligand-based GABA uptake assay.
Step-by-Step Methodology:
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing human GAT-1 (hGAT-1) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418). Seed cells into 96-well plates at a density of 40,000–60,000 cells/well and allow them to adhere overnight.[9]
-
Compound Preparation: Prepare a serial dilution of the this compound stock solution in assay buffer (e.g., Hank's Balanced Salt Solution with HEPES) to achieve final assay concentrations typically ranging from 1 nM to 100 µM.
-
Assay Execution:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cell monolayer twice with 100 µL of ice-cold assay buffer. This step is critical to arrest any ongoing transport activity and remove endogenous amino acids.
-
Add 50 µL of assay buffer containing the desired concentration of the test compound (or vehicle - e.g., 0.1% DMSO - for control wells). Include a positive control inhibitor like Tiagabine.
-
Pre-incubate the plate for 10-30 minutes at 37°C.[3]
-
Initiate GABA uptake by adding 50 µL of assay buffer containing a fixed concentration of [³H]GABA (e.g., final concentration of 10-20 nM).
-
Incubate for 10-20 minutes at 37°C. The short duration ensures measurement of the initial uptake rate.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the radioactive solution and immediately washing the cells three times with 200 µL of ice-cold assay buffer.
-
Lyse the cells by adding 100 µL of 1% Sodium Dodecyl Sulfate (SDS) or a suitable lysis buffer to each well.
-
-
Quantification:
-
Transfer the cell lysate from each well to a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
Protocol 4.2: Fluorescence-Based Neurotransmitter Uptake Assay
Principle: This method offers a non-radioactive, high-throughput alternative. It employs a fluorescent substrate that is a substrate for the transporter.[9] When the dye is transported into the cell, its fluorescence increases. An external masking dye quenches the fluorescence of any substrate remaining in the extracellular medium. Inhibitors of the transporter will prevent the uptake of the fluorescent substrate, resulting in a lower intracellular signal.
Step-by-Step Methodology:
-
Cell Plating: Plate GAT-1 expressing cells in a 96-well or 384-well black, clear-bottom plate as described in Protocol 4.1.
-
Compound Addition: Remove the culture medium and add 100 µL (for 96-well plates) of test compound diluted in assay buffer to the cells. Include vehicle and positive controls.
-
Incubation: Incubate the plate for 10-30 minutes at 37°C and 5% CO₂.[9]
-
Dye Loading: Add 100 µL of the fluorescent substrate/masking dye solution (prepared according to manufacturer's instructions, e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit) to each well.
-
Signal Reading: Immediately place the plate in a fluorescence microplate reader. Read the fluorescence intensity (e.g., kinetic read over 10-30 minutes or an endpoint read) at the appropriate excitation and emission wavelengths.
Data Analysis and Interpretation
-
Calculate Percent Inhibition: Use the following formula to determine the inhibitory effect of the compound at each concentration: % Inhibition = 100 x [1 - (CPM_compound - CPM_background) / (CPM_vehicle - CPM_background)]
-
CPM_compound: Counts from wells with the test compound.
-
CPM_vehicle: Counts from wells with vehicle only (0% inhibition).
-
CPM_background: Counts from wells with a saturating concentration of a known potent inhibitor (100% inhibition).
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism, R). The IC₅₀ is the concentration of the inhibitor that produces 50% of the maximal inhibition.
-
Contextualizing Results: Compare the obtained IC₅₀ value for this compound to those of well-characterized GAT inhibitors to gauge its relative potency.
Table 2: Reference IC₅₀ Values for Known GAT-1 Inhibitors
| Compound | GAT-1 IC₅₀ (µM) | Notes |
|---|---|---|
| Tiagabine | ~0.05 - 0.1 | Clinically approved anticonvulsant. Highly potent and selective for GAT-1.[3] |
| SKF 89976A | ~0.04 - 0.08 | Potent and selective GAT-1 inhibitor; widely used as a research tool.[3] |
| NO-711 | ~0.02 - 0.04 | A potent GAT-1 inhibitor.[3] |
| Nipecotic Acid | ~10 - 20 | Parent compound; lower potency due to lower lipophilicity.[3] |
Note: Actual values may vary depending on specific experimental conditions.
Materials and Reagents
-
This compound
-
HEK293 cells stably expressing hGAT-1 (or other GAT subtypes)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Selection antibiotic (e.g., G418)
-
[³H]GABA (PerkinElmer or similar)
-
Tiagabine hydrochloride (as positive control)
-
Dimethyl Sulfoxide (DMSO), Anhydrous
-
Hank's Balanced Salt Solution (HBSS)
-
HEPES buffer
-
96-well cell culture plates (clear for radiolabeled assay, black/clear-bottom for fluorescent assay)
-
Scintillation vials and cocktail
-
Fluorescent Neurotransmitter Uptake Assay Kit (e.g., Molecular Devices)
Conclusion
This compound, as a structural analog of nipecotic acid, holds significant potential as an inhibitor of GABA transporters. The protocols detailed in this application note provide a robust framework for its in-vitro pharmacological characterization. By determining its IC₅₀ against GAT-1 and assessing its selectivity against other GAT subtypes, researchers can effectively elucidate its potency and mechanism of action. This information is a critical first step in evaluating its potential as a novel chemical probe for studying the GABAergic system or as a lead compound in the development of new therapeutics for neurological disorders.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Benzylpiperidine-3-carboxylic acid | C13H17NO2 | CID 16244010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-BENZYLPIPERIDINE-3-CARBOXYLIC ACID CAS#: 141943-04-6 [m.chemicalbook.com]
- 9. moleculardevices.com [moleculardevices.com]
Application Notes and Protocols for In-Vivo Studies of 1-Benzylpiperidine-3-carboxylic acid hydrochloride in Mice
Introduction: The Therapeutic Potential of the Benzylpiperidine Scaffold
The N-benzylpiperidine motif is a cornerstone in modern medicinal chemistry, recognized for its structural versatility and presence in numerous approved pharmaceuticals.[1] This scaffold provides a unique three-dimensional structure that can be finely tuned to modulate both the efficacy and physicochemical properties of a drug candidate, including its ability to cross the blood-brain barrier.[1][2] Derivatives of benzylpiperidine have been extensively investigated for a range of therapeutic applications, most notably for central nervous system (CNS) disorders.[3][4][5]
One prominent area of research is the development of cholinesterase inhibitors for the treatment of Alzheimer's disease.[2][6][7][8][9][10] By inhibiting acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE), these compounds aim to increase the levels of the neurotransmitter acetylcholine in the brain, thereby improving cognitive function.[8][9] Several studies have demonstrated the in-vivo efficacy of novel N-benzylpiperidine derivatives in mouse models of cognitive impairment.[6][10]
Furthermore, the broader class of piperidine carboxylic acid derivatives has shown promise in other therapeutic areas, including the modulation of inflammation and the treatment of osteoporosis.[11][12] This highlights the diverse biological activities that can be achieved through modifications of the piperidine core.
This document provides a detailed guide for researchers embarking on in-vivo studies with 1-Benzylpiperidine-3-carboxylic acid hydrochloride in mice. While specific preclinical data for this exact molecule is not extensively published, this guide synthesizes field-proven insights and established protocols for similar compounds to provide a robust framework for its evaluation.
Physicochemical Properties and Safety Data
A comprehensive understanding of the test article's properties is paramount for safe handling and effective formulation.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈ClNO₂ | PubChem |
| Molecular Weight | 255.74 g/mol | PubChem |
| Appearance | Solid powder | Generic |
| Solubility | Information not readily available. Solubility testing is crucial. | - |
| Melting Point | 172 °C / 341.6 °F (for a related compound) | [9] |
Safety and Handling Precautions:
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds suggest the following precautions:
-
Irritant: May cause skin, eye, and respiratory irritation.[13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13][14]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.[13][14]
-
First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[13][14]
Experimental Design for In-Vivo Mouse Studies: A Phased Approach
A logical, stepwise progression is critical for the successful in-vivo evaluation of a novel compound. The following workflow outlines the key phases, from initial preparations to efficacy testing.
Caption: Phased approach for in-vivo evaluation of a novel compound.
Protocols: From Bench to Behavior
Protocol 1: Vehicle Selection and Formulation
Rationale: The choice of vehicle is critical for ensuring the bioavailability and tolerability of the test compound. The hydrochloride salt of 1-Benzylpiperidine-3-carboxylic acid suggests potential aqueous solubility. However, empirical testing is mandatory.
Step-by-Step Protocol:
-
Initial Solubility Screen:
-
Assess the solubility of the compound in common vehicles at the desired highest concentration. Start with sterile water and isotonic saline (0.9% NaCl).
-
If solubility is limited, explore common co-solvent systems. A widely used vehicle for oral or intraperitoneal administration is a mixture of DMSO, PEG, and Tween 80. A typical starting formulation could be 5-10% DMSO, 40% PEG300, and 5-10% Tween 80 in sterile water or saline.
-
-
pH and Osmolality:
-
Sterility:
-
Stability:
-
Assess the stability of the compound in the chosen vehicle at room temperature and under refrigeration for the expected duration of the study.
-
Protocol 2: Acute Tolerability and Dose-Range Finding Study
Rationale: This initial in-vivo study is essential to determine the maximum tolerated dose (MTD) and to identify a range of safe doses for subsequent pharmacokinetic and efficacy studies.
Step-by-Step Protocol:
-
Animal Model: Use a standard inbred mouse strain (e.g., C57BL/6 or BALB/c), 8-10 weeks of age.
-
Group Allocation:
-
Group 1: Vehicle control.
-
Groups 2-5: Escalating single doses of this compound (e.g., 1, 10, 50, 100 mg/kg). The dose range should be based on any available in-vitro data or data from similar compounds.
-
-
Administration: Administer the compound via the intended route for future efficacy studies (e.g., oral gavage (PO) or intraperitoneal (IP) injection).
-
Monitoring:
-
Closely monitor the animals for at least 48 hours post-dosing.
-
Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of pain or distress.
-
Measure body weight daily. A significant drop in body weight (>15-20%) is a key indicator of toxicity.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.
Protocol 3: Pharmacokinetic (PK) Study
Rationale: A PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This information is vital for selecting an appropriate dosing regimen for efficacy studies.
Step-by-Step Protocol:
-
Animal Model and Dosing:
-
Use cannulated mice if possible to allow for serial blood sampling from the same animal.
-
Administer a single mid-range, well-tolerated dose determined from the acute tolerability study.
-
-
Sample Collection:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dosing (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma.
-
-
Data Analysis:
-
Calculate key PK parameters, including:
-
Cmax (maximum concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the curve)
-
t½ (half-life)
-
-
| Parameter | Description | Importance |
| Cmax | The peak plasma concentration of the drug. | Indicates the extent of absorption. |
| Tmax | The time at which Cmax is observed. | Indicates the rate of absorption. |
| AUC | The total drug exposure over time. | Reflects the overall bioavailability. |
| t½ | The time required for the drug concentration to decrease by half. | Determines the dosing interval. |
Protocol 4: Efficacy Evaluation in a Scopolamine-Induced Amnesia Model
Rationale: Based on the known activity of N-benzylpiperidine derivatives as cholinesterase inhibitors, a relevant in-vivo model is one that assesses cognitive function. The scopolamine-induced amnesia model is a well-established and rapid screening tool for potential anti-amnesic drugs.
Caption: Workflow for a scopolamine-induced amnesia study in mice.
Step-by-Step Protocol:
-
Animal Model: Male ICR or C57BL/6 mice (20-25g).
-
Group Allocation (n=8-12 per group):
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + Scopolamine (e.g., 1 mg/kg, IP)
-
Group 3: Positive Control (e.g., Donepezil, 1-3 mg/kg, PO) + Scopolamine
-
Groups 4-6: Test Compound (e.g., 3, 10, 30 mg/kg, PO) + Scopolamine
-
-
Procedure:
-
Administer the test compound or vehicle orally 60 minutes before the behavioral test.
-
Administer the positive control 60 minutes before the test.
-
Administer scopolamine (or saline for the control group) intraperitoneally 30 minutes before the behavioral test.
-
-
Behavioral Assessment (choose one):
-
Y-Maze Test: Measures spatial working memory based on the innate tendency of mice to explore novel arms of a maze. The key metric is the percentage of spontaneous alternations.
-
Morris Water Maze: A more complex test of spatial learning and memory. Mice are trained to find a hidden platform in a pool of water. Key metrics include escape latency and time spent in the target quadrant during a probe trial.
-
-
Endpoint Analysis (Optional):
-
Following the behavioral tests, animals can be euthanized, and brain tissue (e.g., hippocampus and cortex) collected to measure acetylcholinesterase activity using an Ellman's assay. This can help correlate behavioral effects with the compound's mechanism of action.
-
Conclusion and Future Directions
This compound belongs to a class of compounds with significant therapeutic potential, particularly in the realm of neurodegenerative diseases. The protocols outlined in this guide provide a comprehensive framework for its initial in-vivo characterization in mice. A critical first step for any research program involving this compound will be to conduct thorough dose-range finding and pharmacokinetic studies to establish a safe and effective dosing regimen. Efficacy studies, such as the scopolamine-induced amnesia model, can then provide valuable insights into its potential as a cognitive enhancer. Further investigations could explore its effects on other potential targets, such as GABA transporters, and its efficacy in transgenic mouse models of Alzheimer's disease.
References
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 1-Benzyl-5-hydroxypiperidine-3-carboxylic acid [smolecule.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 1-Benzylpiperidine-3-carboxylic acid [myskinrecipes.com]
- 6. Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Inhibition of GABA transporters fails to afford significant protection following focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Benzylpiperidine-3-carboxylic acid hydrochloride in Neuroscience Research
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utility of 1-benzylpiperidine-3-carboxylic acid hydrochloride. This document elucidates the compound's primary role as a versatile synthetic intermediate for the development of novel neuroscience-focused therapeutics. While not typically used as a standalone investigational agent, its structural motif is a cornerstone in the synthesis of compounds targeting a range of neurological pathways.
Introduction: A Privileged Scaffold in Neuropharmacology
This compound is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry. Its structure represents a "privileged scaffold," a molecular framework that is capable of binding to multiple, diverse biological targets. The piperidine ring, a common feature in many centrally active drugs, provides a basic nitrogen atom that can be protonated at physiological pH, enabling interactions with acidic residues in receptor binding pockets. The benzyl group offers a key lipophilic region for hydrophobic and π-stacking interactions, crucial for target engagement. The carboxylic acid at the 3-position provides a reactive handle for a wide array of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).
While direct biological activity of this compound is not extensively documented, its true value lies in its role as a key building block for a variety of neuroactive compounds, including those targeting cholinesterases, serotonin transporters, and sigma receptors.[1][2]
Physicochemical Properties and Handling
A clear understanding of the compound's properties is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 50585-92-7 | Internal Data |
| Molecular Formula | C₁₃H₁₈ClNO₂ | Internal Data |
| Molecular Weight | 255.74 g/mol | Internal Data |
| Appearance | White to off-white solid | Internal Data |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | Internal Data |
Storage and Handling: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Core Application: A Versatile Synthetic Intermediate
The primary application of this compound in neuroscience research is as a starting material for the synthesis of more complex molecules with specific biological activities. The carboxylic acid group is particularly amenable to amide bond formation, a common linkage in many pharmaceuticals.
Synthesis of Novel Cholinesterase Inhibitors for Alzheimer's Disease
The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive deficits. Therefore, inhibiting the enzymes that break down acetylcholine—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—is a key therapeutic strategy. The 1-benzylpiperidine scaffold is a component of several potent cholinesterase inhibitors.[3]
Caption: Synthetic workflow for developing novel cholinesterase inhibitors.
This protocol is a generalized procedure based on standard amide coupling techniques.
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aryl amine (1.1 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Coupling Agents: Add a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.5 eq) and an additive such as 1-hydroxybenzotriazole (HOBt, 1.2 eq).
-
Base: Add a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA, 2.0 eq), to neutralize the hydrochloride salt and facilitate the reaction.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final N-aryl-1-benzylpiperidine-3-carboxamide.
Development of Dual-Target Inhibitors: Cholinesterase and Serotonin Transporter (SERT)
Depression is a common comorbidity in Alzheimer's disease. This has led to the development of dual-target ligands that can inhibit both cholinesterases and the serotonin transporter (SERT).[2] The 1-benzylpiperidine scaffold serves as a foundation for such multi-target compounds.
Caption: Dual-targeting of cholinergic and serotonergic systems.
In Vitro Evaluation Protocols
Once novel derivatives of 1-benzylpiperidine-3-carboxylic acid have been synthesized, their biological activity must be assessed.
Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE and BuChE activity.
-
Reagent Preparation:
-
Phosphate buffer (pH 8.0).
-
Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate.
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Test compounds (N-benzylpiperidine derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB, and the test compound at various concentrations.
-
Add the enzyme (AChE or BuChE) and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Structure-Activity Relationship (SAR) Insights
SAR studies on 1-benzylpiperidine derivatives have yielded valuable insights for rational drug design:
-
Substitutions on the N-Benzyl Group: The electronic properties of substituents on the phenyl ring of the benzyl group can significantly influence potency. Halogenation, for instance, can enhance binding affinity.[4]
-
Modifications of the Piperidine Ring: The nature of the substituent at the 3-position (and other positions) is critical for target selectivity and potency. The conversion of the carboxylic acid to various amides allows for extensive exploration of the chemical space.[4]
Conclusion
This compound is a valuable and versatile starting material in neuroscience drug discovery. Its privileged scaffold allows for the synthesis of a wide range of derivatives that can be tailored to interact with various CNS targets. The protocols and insights provided in these application notes are intended to empower researchers to leverage this important chemical entity in their quest for novel therapeutics for neurological disorders.
References
- 1. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
Application Notes and Protocols for 1-Benzylpiperidine-3-carboxylic acid hydrochloride in Drug Discovery
Introduction: The Strategic Value of the 1-Benzylpiperidine Scaffold
In the landscape of medicinal chemistry, the piperidine ring stands as a privileged scaffold, forming the core of a multitude of approved therapeutics and clinical candidates targeting the central nervous system (CNS).[1][2] The strategic incorporation of a 1-benzyl group onto this heterocyclic framework, as seen in 1-benzylpiperidine-3-carboxylic acid hydrochloride, offers a versatile platform for the synthesis of novel drug candidates. This particular building block is of significant interest due to its inherent structural features that allow for systematic chemical modifications to fine-tune pharmacological activity, selectivity, and pharmacokinetic profiles.
The N-benzyl group can engage in crucial cation-π interactions with target proteins and provides a vector for exploring structure-activity relationships (SAR) through substitution on the phenyl ring.[3][4] Furthermore, the carboxylic acid moiety at the 3-position serves as a key functional handle for the introduction of diverse chemical functionalities, most commonly through the formation of amide bonds.[5][6] This allows for the construction of extensive libraries of compounds for screening against various biological targets. While many studies have focused on 4-substituted piperidines, the 3-substituted analogues offer a distinct spatial arrangement of functional groups, potentially leading to unique interactions with target proteins and novel pharmacological profiles.[7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the discovery of novel therapeutic agents. It outlines detailed protocols for the synthesis of amide derivatives and discusses the potential applications of these compounds in targeting key players in neurological and psychiatric disorders, drawing upon the established biological activities of structurally related molecules.
Physicochemical Properties
A summary of the key physicochemical properties of 1-benzylpiperidine-3-carboxylic acid is presented in the table below. These properties are crucial for consideration during reaction setup and for predicting the behavior of the molecule in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO₂ | --INVALID-LINK-- |
| Molecular Weight | 219.28 g/mol | --INVALID-LINK-- |
| CAS Number | 141943-04-6 | --INVALID-LINK-- |
Synthetic Protocol: Amide Coupling of this compound
The carboxylic acid functionality of this compound is a prime site for chemical modification, with amide bond formation being a robust and versatile strategy for generating diverse libraries of compounds.[8] The following protocols describe standard and efficient methods for the coupling of this building block with a variety of primary and secondary amines using common coupling reagents.
General Workflow for Amide Synthesis
The overall workflow for the synthesis of 1-benzylpiperidine-3-carboxamide derivatives is depicted in the following diagram.
Caption: General workflow for amide synthesis.
Protocol 1: HATU-Mediated Amide Coupling
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that often provides high yields and short reaction times.[9]
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents (Ethyl acetate, saturated aqueous NaHCO₃, brine, MgSO₄, silica gel)
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the amine (1.1 equivalents) and DIPEA (2.5 equivalents).
-
Add HATU (1.1 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.[9]
Protocol 2: EDC/HOBt-Mediated Amide Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) is a widely used and cost-effective method for amide bond formation.[10][11]
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
EDC (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
DIPEA (2.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Standard workup and purification reagents
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DCM or DMF, add the primary amine (1.1 equivalents).
-
Add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[9]
Applications in Drug Discovery: Targeting the Central Nervous System
Derivatives of 1-benzylpiperidine have shown significant promise as modulators of various CNS targets, including cholinesterases and dopamine receptors.[12][13] The strategic placement of the carboxylic acid at the 3-position allows for the exploration of chemical space in a manner distinct from the more commonly studied 4-substituted analogs, potentially leading to novel therapeutic agents for neurodegenerative and psychiatric disorders.
Cholinesterase Inhibition: A Target for Alzheimer's Disease
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease. Several studies have demonstrated that N-benzylpiperidine derivatives can act as potent cholinesterase inhibitors.[13] For instance, a series of novel N-benzyl substituted amides of 1H-indole-5-carboxylic acid showed moderate potency against BuChE.[13] The 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid was identified as the most active compound in this series.[13]
The general structure of these inhibitors often involves the 1-benzylpiperidine moiety linked to an aromatic or heteroaromatic group via an amide bond. The synthesis of such compounds from this compound would be a logical step in the exploration of new cholinesterase inhibitors.
Dopamine Receptor Modulation: Implications for Psychiatric and Neurological Disorders
Dopamine receptors, particularly the D2 and D3 subtypes, are important targets for the treatment of a range of CNS disorders, including schizophrenia, Parkinson's disease, and substance use disorders.[14][15] The 1-benzylpiperidine scaffold has been incorporated into ligands targeting these receptors.[16] For example, novel piperidine-based ligands have been synthesized as potent and selective dopamine D4 receptor antagonists with potential applications in the treatment of glioblastoma.[16]
The synthesis of 1-benzylpiperidine-3-carboxamide derivatives allows for the systematic investigation of how different substituents on the amide nitrogen influence binding affinity and selectivity for dopamine receptor subtypes. The carboxylic acid group itself, or the resulting amide, can act as a hydrogen bond acceptor, potentially forming key interactions within the receptor binding pocket.
Potential Signaling Pathways
The therapeutic effects of compounds targeting dopamine receptors are mediated through complex intracellular signaling cascades. The diagram below illustrates a simplified overview of the canonical G-protein coupled receptor (GPCR) signaling pathway for D2-like dopamine receptors.
Caption: D2-like dopamine receptor signaling.
Conclusion
This compound represents a valuable and versatile building block in the field of drug discovery. Its strategic combination of a privileged N-benzylpiperidine scaffold and a readily functionalizable carboxylic acid moiety provides a powerful platform for the synthesis of novel compounds targeting a range of CNS disorders. The protocols and applications outlined in this document are intended to serve as a comprehensive resource for researchers and scientists, facilitating the exploration of this promising chemical space and accelerating the discovery of new therapeutic agents.
References
- 1. Functional Chemical Groups that May Likely Become a Source for the Synthesis of Novel Central Nervous System (CNS) Acting Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.uky.edu [scholars.uky.edu]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. hepatochem.com [hepatochem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amide Synthesis [fishersci.dk]
- 11. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 12. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for 1-Benzylpiperidine-3-carboxylic acid hydrochloride
Introduction
1-Benzylpiperidine-3-carboxylic acid hydrochloride is a research chemical belonging to the benzylpiperidine class of compounds. The N-benzylpiperidine structural motif is a versatile scaffold frequently employed in medicinal chemistry due to its three-dimensional nature and ability to interact with various biological targets.[1] This class of molecules has garnered significant interest for its potential applications in neuroscience and beyond. Derivatives of benzylpiperidine have been investigated for a range of pharmacological activities, including the inhibition of acetylcholinesterase (AChE) and the serotonin transporter (SERT), modulation of opioid and sigma receptors, and inhibition of soluble epoxide hydrolase (sEH).[2][3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and potential applications of this compound. This document outlines detailed protocols for investigating the compound's activity against several key biological targets, summarizes its physicochemical properties, and provides essential safety and handling information. The protocols are designed to be self-validating, with explanations of the scientific principles behind the experimental choices.
Physicochemical Properties
A clear understanding of the physicochemical properties of a research chemical is fundamental for its proper handling, storage, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 50585-92-7 | [5][6][7][8] |
| Molecular Formula | C₁₃H₁₈ClNO₂ | [6][7][9] |
| Molecular Weight | 255.74 g/mol | [6] |
| IUPAC Name | This compound | [10] |
| Appearance | Not specified, likely a solid | |
| Solubility | Data not available; solubility testing in relevant buffers (e.g., PBS, DMSO) is recommended before preparing stock solutions. | |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container.[7] Recommended storage at 2-8°C under an inert atmosphere.[6] |
Safety and Handling
As the toxicological properties of this compound have not been fully investigated, it should be handled with caution, treating it as a potentially hazardous substance.[11]
Hazard Identification:
-
May be harmful if ingested or inhaled.[11]
-
Causes irritation to the skin, eyes, and respiratory tract.[11]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles.[11]
-
Hand Protection: Wear chemical-resistant gloves.[11]
-
Skin and Body Protection: Wear a lab coat and ensure full skin coverage.[11]
Handling Procedures:
-
Use only in a chemical fume hood.[11]
-
Avoid breathing dust or vapor.[11]
-
Avoid contact with eyes, skin, and clothing.[11]
-
Ensure a safety shower and eye wash station are readily available.[11]
First Aid Measures:
-
In case of eye contact: Immediately flush with running water for at least 15 minutes. Seek medical attention.[11]
-
In case of skin contact: Wash the affected area with generous amounts of running water and non-abrasive soap.[11]
-
If inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]
-
If ingested: Seek immediate medical attention.[11]
Potential Research Applications and Protocols
The benzylpiperidine scaffold is present in molecules with diverse biological activities. The following sections detail potential research applications for this compound and provide protocols to investigate its activity against relevant targets.
Acetylcholinesterase (AChE) Inhibition: Application in Alzheimer's Disease Research
Scientific Rationale: Acetylcholinesterase (AChE) is a key enzyme in the central nervous system that hydrolyzes the neurotransmitter acetylcholine. Inhibition of AChE increases acetylcholine levels, which is a therapeutic strategy for managing the symptoms of Alzheimer's disease.[2][3] Several benzylpiperidine derivatives have shown potent AChE inhibitory activity.[3][11][12] Therefore, evaluating the AChE inhibitory potential of this compound is a logical starting point for its characterization.
Experimental Workflow for AChE Inhibition Assay:
Caption: Workflow for determining the AChE inhibitory activity of a test compound.
Protocol: Spectrophotometric AChE Inhibition Assay (Ellman's Method)
This protocol is adapted from established methods for determining AChE activity.[2][3]
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., human recombinant)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffered saline (PBS), pH 7.5
-
This compound (Test Compound)
-
Positive control (e.g., Galantamine hydrobromide)[2]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO), and then prepare serial dilutions in PBS.
-
Prepare solutions of AChE, DTNB, and ATCI in PBS at the desired concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of PBS to each well.
-
Add 50 µL of the test compound dilutions to the respective wells. Include wells for a vehicle control (PBS with the same concentration of solvent as the test compound) and a positive control.
-
Add 50 µL of the AChE enzyme solution to all wells except for the blank.
-
-
Pre-incubation:
-
Incubate the plate for 30 minutes at 25°C.
-
-
Reaction Initiation and Measurement:
-
To initiate the reaction, add 100 µL of a solution containing DTNB and ATCI to each well.
-
Immediately begin measuring the absorbance at 405 nm every minute for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to generate a dose-response curve and determine the IC50 value.[13]
-
Serotonin Transporter (SERT) Binding: Implications for Antidepressant Activity
Scientific Rationale: The serotonin transporter (SERT) is responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its action. Inhibition of SERT is a primary mechanism of action for many antidepressant drugs, such as selective serotonin reuptake inhibitors (SSRIs).[2] Benzylpiperidine derivatives have been shown to possess affinity for SERT.[2][4][14][15] Investigating the binding of this compound to SERT can provide insights into its potential as a modulator of serotonergic neurotransmission.
Signaling Pathway for SERT Inhibition:
Caption: Mechanism of action of a SERT inhibitor.
Protocol: Radioligand Binding Assay for SERT
This protocol is based on established methods for determining SERT binding affinity.[2]
Materials:
-
Membrane preparations from cells expressing human SERT (e.g., HEK293-hSERT cells)
-
[³H]-Paroxetine (radioligand)
-
This compound (Test Compound)
-
Non-specific binding control (e.g., Fluoxetine)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In test tubes, combine the cell membrane preparation, [³H]-Paroxetine at a concentration near its Kd, and varying concentrations of the test compound in the binding buffer.
-
Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known SERT ligand like fluoxetine).
-
-
Incubation:
-
Incubate the tubes at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding at each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Sigma-1 (σ1) Receptor Modulation: A Target for Neuroprotection and Pain Management
Scientific Rationale: The sigma-1 (σ1) receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in the regulation of various cellular processes, including ion channel function, calcium signaling, and neuronal survival.[16] Ligands of the σ1 receptor are being investigated for their therapeutic potential in neurodegenerative diseases, psychiatric disorders, and pain.[16][17] Given the structural similarities to known σ1 receptor ligands, evaluating the interaction of this compound with this receptor is a worthwhile endeavor.
Experimental Workflow for Sigma-1 Receptor Functional Assay:
Caption: Workflow for a cell-based calcium imaging assay to assess σ1 receptor modulation.
Protocol: Cell-Based Calcium Imaging Assay
This protocol provides a method to assess the functional activity of the test compound on σ1 receptors by measuring its effect on intracellular calcium dynamics.
Materials:
-
A suitable neuronal cell line (e.g., SH-SY5Y or primary neurons)
-
Cell culture medium and supplements
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
This compound (Test Compound)
-
A known σ1 receptor agonist (e.g., (+)-Pentazocine) and antagonist (e.g., NE-100)
-
A depolarizing agent (e.g., potassium chloride, KCl)
-
A fluorescence microscope equipped for live-cell imaging
Procedure:
-
Cell Culture and Dye Loading:
-
Culture the cells on glass-bottom dishes suitable for microscopy.
-
On the day of the experiment, load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
-
Treatment:
-
Replace the dye-containing medium with a physiological buffer.
-
Acquire a baseline fluorescence reading.
-
Add the test compound at various concentrations and incubate for a specified period.
-
-
Stimulation and Imaging:
-
Stimulate the cells with a depolarizing agent like KCl to induce calcium influx.
-
Record the changes in intracellular calcium concentration by measuring the fluorescence intensity over time.
-
To confirm the involvement of the σ1 receptor, pre-incubate cells with a σ1 receptor antagonist before adding the test compound and stimulating.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity upon stimulation in the presence and absence of the test compound.
-
Compare the effects of the test compound to those of known σ1 receptor agonists and antagonists.
-
Determine if the test compound potentiates or inhibits the calcium response, and if this effect is blocked by a σ1 receptor antagonist.
-
Conclusion
This compound represents a valuable research chemical with the potential to interact with multiple biological targets of therapeutic relevance. The protocols provided in these application notes offer a systematic approach to characterizing its pharmacological profile. By investigating its activity as a potential inhibitor of acetylcholinesterase and the serotonin transporter, and as a modulator of the sigma-1 receptor, researchers can elucidate its mechanism of action and pave the way for its potential development in areas such as neurodegenerative diseases and psychiatric disorders. It is imperative that all handling and experimental procedures are conducted with appropriate safety precautions, as the toxicological profile of this compound is not yet fully established.
References
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of DSP-1053, a novel benzylpiperidine derivative with potent serotonin transporter inhibitory activity and partial 5-HT1A receptor agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 50585-92-7|this compound|BLD Pharm [bldpharm.com]
- 7. This compound, CasNo.50585-92-7 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 8. This compound [cymitquimica.com]
- 9. This compound [cymitquimica.com]
- 10. 1-Benzylpiperidine-3-carboxylic acid | C13H17NO2 | CID 16244010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. IC50 Calculator | AAT Bioquest [aatbio.com]
- 14. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 1-Benzylpiperidine-3-carboxylic acid hydrochloride
Abstract
This comprehensive guide provides detailed analytical methodologies for the characterization and quantification of 1-Benzylpiperidine-3-carboxylic acid hydrochloride. As a key intermediate in pharmaceutical synthesis, rigorous analytical control is paramount to ensure purity, identity, and quality. This document outlines field-proven protocols for High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling following derivatization, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation. The protocols are designed for researchers, quality control analysts, and drug development professionals, with an emphasis on the scientific rationale behind methodological choices to ensure robust and reliable results.
Introduction and Physicochemical Profile
This compound is a heterocyclic compound featuring a piperidine ring, a benzyl group, and a carboxylic acid function. This unique combination of functional groups necessitates a multi-faceted analytical approach. The hydrochloride salt form enhances water solubility but also influences the analytical strategy, particularly for chromatographic methods. Accurate and precise analytical methods are critical for monitoring reaction progress, identifying impurities, and establishing quality control specifications for this compound.
Table 1: Physicochemical Properties of 1-Benzylpiperidine-3-carboxylic acid
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₁₃H₁₇NO₂·HCl | Santa Cruz Biotechnology[1] |
| Molecular Weight | 255.74 g/mol (HCl salt) | N/A (Calculated) |
| Monoisotopic Mass | 219.126 g/mol (Free base) | PubChem[2] |
| CAS Number | 50585-92-7 | CymitQuimica[3] |
| Appearance | White to off-white solid (Typical) | N/A |
| Key Structural Features | Benzyl group (chromophore), Carboxylic acid (ionizable), Tertiary amine (ionizable) | N/A |
Quantitative Analysis by Reverse-Phase HPLC (RP-HPLC)
Principle: RP-HPLC is the primary method for quantifying this compound due to its excellent precision, accuracy, and suitability for non-volatile polar compounds. The separation is based on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase. The inclusion of an acidic buffer in the mobile phase is crucial; it suppresses the ionization of the carboxylic acid group, ensuring a single, well-defined chromatographic peak and preventing peak tailing.[4] The benzyl group provides a strong chromophore for reliable UV detection.[5]
Experimental Protocol: HPLC Purity and Assay Determination
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
Reagents and Materials:
-
This compound reference standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (ACS grade).
-
Phosphoric acid (85%, ACS grade).
-
Water (HPLC grade or Milli-Q).
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Industry-standard for reverse-phase; provides excellent retention and resolution for this analyte. |
| Mobile Phase | A: 25 mM KH₂PO₄, pH 2.5 (adjusted with H₃PO₄)B: Acetonitrile | Buffered aqueous phase maintains consistent analyte ionization state for reproducible retention. Acetonitrile provides good elution strength. |
| Gradient | 70% A / 30% B (Isocratic) | An isocratic method is often sufficient for purity analysis, offering simplicity and robustness. Gradient elution may be developed for complex impurity profiles. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability. |
| Detection | UV at 220 nm | The benzyl moiety provides absorbance in the lower UV range. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
Procedure:
-
Mobile Phase Preparation: Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 2.5 using phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Preparation (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This serves as the working standard.
-
Sample Preparation (100 µg/mL): Accurately weigh 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Analysis Sequence:
-
Inject a blank (mobile phase) to establish the baseline.
-
Inject the working standard solution five times to check for system suitability (RSD of peak area ≤ 2.0%).
-
Inject the sample solution in duplicate.
-
-
Data Analysis: Identify the analyte peak by comparing the retention time with the reference standard. Calculate the purity or assay by comparing the peak area of the sample to that of the standard.
Caption: HPLC analysis workflow for 1-Benzylpiperidine-3-carboxylic acid HCl.
Impurity Identification by GC-MS with Derivatization
Principle: GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. However, this compound is non-volatile due to its salt nature and polar carboxylic acid group. Therefore, a chemical derivatization step is mandatory to convert the analyte into a form suitable for GC analysis.[6] Esterification of the carboxylic acid (e.g., to its methyl ester) is a common and effective strategy. This process replaces the acidic proton with an alkyl group, reducing polarity and increasing volatility. Mass spectrometry provides definitive identification based on the molecule's mass and fragmentation pattern. The characteristic benzyl fragment (tropylium ion, m/z 91) is a key diagnostic peak.[7][8]
Experimental Protocol: GC-MS Analysis via Methyl Ester Derivatization
Instrumentation:
-
Gas chromatograph with a capillary column inlet.
-
Mass selective detector (MSD).
-
Autosampler (optional but recommended).
Reagents and Materials:
-
Sample of this compound.
-
2M HCl in Methanol (or Acetyl Chloride in Methanol).
-
Dichloromethane (DCM, ACS grade).
-
Anhydrous Sodium Sulfate (Na₂SO₄).
-
Saturated Sodium Bicarbonate (NaHCO₃) solution.
Derivatization Procedure (Methylation):
-
Weigh approximately 5 mg of the sample into a 10 mL vial.
-
Add 2 mL of 2M HCl in methanol.
-
Cap the vial tightly and heat at 60 °C for 1 hour.
-
Cool the vial to room temperature.
-
Carefully neutralize the reaction mixture by adding saturated NaHCO₃ solution dropwise until effervescence ceases.
-
Extract the derivatized product with 2 mL of DCM. Repeat the extraction twice.
-
Combine the organic (DCM) layers and dry over anhydrous Na₂SO₄.
-
Carefully transfer the dried solution to a GC vial for analysis.
GC-MS Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm | A non-polar 5% phenyl-methylpolysiloxane column is robust and provides good separation for a wide range of derivatized analytes.[9] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas standard for GC-MS. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace impurity analysis. |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) | A temperature ramp is necessary to separate potential impurities with different volatilities. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass filter. |
| Mass Range | m/z 40 - 450 | A wide scan range to capture the molecular ion and key fragments. |
Data Analysis:
-
The total ion chromatogram (TIC) will show the separation of different components.
-
Identify the peak for the derivatized analyte (1-Benzylpiperidine-3-carboxylic acid methyl ester) by its mass spectrum.
-
Expected Fragmentation: Look for the molecular ion (M⁺), the tropylium ion (m/z 91), and fragments corresponding to the loss of the methoxycarbonyl group (-COOCH₃) and cleavage of the piperidine ring.
-
Identify impurities by comparing their mass spectra against spectral libraries (e.g., NIST) and by interpreting their fragmentation patterns.
Caption: GC-MS workflow, highlighting the critical derivatization step.
Structural Confirmation by NMR Spectroscopy
Principle: NMR is the most powerful technique for the unambiguous confirmation of molecular structure. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. For this compound, ¹H NMR confirms the presence and ratio of all proton-containing groups, while ¹³C NMR identifies all unique carbon environments. Two-dimensional (2D) NMR experiments like COSY and HSQC can be used to definitively assign all signals.
Experimental Protocol: ¹H and ¹³C NMR Analysis
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) with a standard 5 mm probe.
Reagents and Materials:
-
Sample of this compound.
-
Deuterated solvent: DMSO-d₆ or D₂O. (DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons from the COOH and NH groups).[10]
-
5 mm NMR tubes.
Sample Preparation:
-
Weigh approximately 10-15 mg of the sample directly into a clean, dry NMR tube.
-
Add ~0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).
-
Cap the tube and vortex or sonicate gently until the sample is fully dissolved.
NMR Acquisition Parameters (Typical for 400 MHz):
| Parameter | ¹H NMR | ¹³C NMR |
|---|---|---|
| Pulse Program | Standard single pulse (zg30) | Proton-decoupled (zgpg30) |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Spectral Width | ~16 ppm | ~220 ppm |
| Acquisition Time | ~2-3 s | ~1-2 s |
| Relaxation Delay | 2 s | 2 s |
| Number of Scans | 16 | 1024 |
Expected Spectral Features (in DMSO-d₆):
-
¹H NMR:
-
~12-13 ppm: A very broad singlet corresponding to the carboxylic acid proton (-COOH).
-
~9-11 ppm: A broad signal for the protonated piperidine nitrogen (N-H⁺).
-
~7.3-7.6 ppm: Multiplets corresponding to the 5 aromatic protons of the benzyl group.
-
~4.2 ppm: A singlet or AB quartet for the two benzylic protons (-CH₂-Ph).
-
~2.5-3.5 ppm: A series of complex, overlapping multiplets for the 9 protons on the piperidine ring.
-
-
¹³C NMR:
-
~175 ppm: Carbonyl carbon from the carboxylic acid.
-
~128-135 ppm: Signals for the aromatic carbons.
-
~60 ppm: Benzylic carbon (-CH₂-Ph).
-
~25-55 ppm: Signals for the five carbons of the piperidine ring.
-
Data Analysis:
-
Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to confirm the relative proton ratios.
-
Assign peaks to the specific atoms in the molecule based on their chemical shift, multiplicity (splitting pattern), and integration. Use 2D NMR if assignments are ambiguous.
Caption: Logical workflow for NMR-based structural confirmation.
Summary and Method Comparison
Choosing the appropriate analytical technique depends on the objective of the analysis. The following table provides a comparative summary of the methods described.
Table 2: Comparison of Analytical Methods
| Feature | RP-HPLC | GC-MS | NMR Spectroscopy |
|---|---|---|---|
| Primary Use | Purity, Assay (Quantification) | Impurity Identification | Structural Elucidation & Confirmation |
| Volatility Req. | Not required | Required (Derivatization needed) | Not required |
| Sample Prep. | Simple (dissolve & inject) | Complex (derivatization, extraction) | Simple (dissolve in solvent) |
| Throughput | High | Medium | Low |
| Information | Retention Time, UV Absorbance, Quantity | Retention Time, Mass Spectrum, Fragmentation | Chemical Environment, Connectivity, Structure |
| Key Advantage | Precise & robust quantification | High sensitivity & specificity for ID | Unambiguous structural information |
References
- 1. scbt.com [scbt.com]
- 2. 1-Benzylpiperidine-3-carboxylic acid | C13H17NO2 | CID 16244010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [cymitquimica.com]
- 4. japsonline.com [japsonline.com]
- 5. asianpubs.org [asianpubs.org]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. 1-Benzylpiperidine | C12H17N | CID 76190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Esterification of 3-quinuclidinol, a marker for the incapacitant BZ, for analysis by EI-GC-MS in OPCW test matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Initial Characterization of 1-Benzylpiperidine-3-carboxylic acid hydrochloride in Cell Culture
Abstract
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to conduct the initial characterization and determine an appropriate dosage of 1-Benzylpiperidine-3-carboxylic acid hydrochloride for cell culture experiments. Due to the limited specific data for this compound in existing literature, this guide establishes a robust, universally applicable methodology for evaluating novel small molecules. The protocols herein detail the essential steps from compound handling and stock solution preparation to the empirical determination of the half-maximal inhibitory concentration (IC50) using a colorimetric cell viability assay. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Introduction and Scientific Background
This compound is a heterocyclic compound belonging to the piperidine class. The piperidine ring is a common scaffold in a vast array of pharmaceuticals and biologically active molecules, exhibiting properties such as anti-inflammatory, analgesic, and anticancer activities.[1] The specific biological activity of this compound is not well-documented in peer-reviewed literature. However, its core structure, a piperidine-carboxylic acid derivative, is analogous to other neuroactive compounds like Isonipecotic acid, a known GABAa receptor agonist.[2]
Given this structural similarity, a rational starting point for investigation is to hypothesize that the compound may interact with cellular signaling pathways, potentially impacting cell proliferation, viability, or other metabolic functions. Therefore, the primary and most critical first step before any functional assay is to determine the compound's cytotoxic profile. This is essential to distinguish between a specific biological effect and a general toxicological one.
This guide will focus on the systematic determination of the optimal concentration range for this compound using a standard tetrazolium-based cell viability assay, such as the MTT or WST-1 assay. These assays measure the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[3]
Preliminary Compound Handling and Stock Solution Preparation
Proper handling and preparation of small molecule stock solutions are paramount to ensure experimental consistency and accuracy.[4][5]
2.1. Physicochemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C13H18ClNO2 | PubChem |
| Molecular Weight | 255.74 g/mol | PubChem |
| Appearance | White to off-white solid | [6] |
| Storage | Store at room temperature, sealed in dry conditions | [6] |
| Solubility | Solubility in aqueous media is likely low. Dimethyl sulfoxide (DMSO) is the recommended solvent for initial stock preparation. | General Practice[4][7] |
2.2. Protocol: 10 mM Stock Solution Preparation
The causality for preparing a concentrated stock solution in an organic solvent like DMSO is twofold: it overcomes the poor aqueous solubility of many small molecules and allows for minimal solvent introduction into the final cell culture medium, thereby reducing solvent-induced cytotoxicity.[8][9]
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
0.22 µm syringe filter (optional, for sterilization)
Procedure:
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 255.74 g/mol * 1000 mg/g = 2.56 mg
-
-
Weigh the compound: Accurately weigh 2.56 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolve the compound: Add 1 mL of sterile DMSO to the tube.
-
Ensure complete dissolution: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
(Optional) Sterilization: If the DMSO or handling environment was not fully sterile, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) to avoid repeated freeze-thaw cycles.[7][8] Store aliquots tightly sealed at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[9]
Experimental Workflow for Dosage Determination
The following workflow provides a logical progression from initial setup to final data analysis for determining the cytotoxic profile of the compound.
Caption: Overall workflow for determining the IC50 of a novel compound.
Protocol: Dose-Response Cytotoxicity Assay (MTT Method)
This protocol details the steps to determine the concentration of this compound that inhibits cell viability by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method based on the reduction of the yellow MTT salt into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10]
4.1. Materials
-
Selected cell line (e.g., HeLa, A549, HEK293)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile 96-well flat-bottom tissue culture plates
-
10 mM stock solution of the compound in DMSO
-
MTT solution (5 mg/mL in sterile PBS), stored protected from light[10]
-
Solubilization solution (e.g., 100% DMSO or isopropanol with 0.04 N HCl)
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
4.2. Experimental Procedure
Caption: Example 96-well plate layout for a dose-response assay.
Step 1: Cell Seeding
-
Harvest logarithmically growing cells and perform a cell count (e.g., using a hemocytometer).
-
Determine the optimal seeding density for your cell line to ensure they are in an exponential growth phase at the end of the incubation period (typically 5,000-10,000 cells/well). This must be optimized empirically.[3]
-
Seed the calculated number of cells in 100 µL of complete medium into each well of a 96-well plate, excluding the "media only" blank wells.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.
Step 2: Compound Treatment
-
Prepare a serial dilution series of the compound. A common approach is a 1:2 or 1:3 logarithmic dilution series spanning a wide concentration range (e.g., 100 µM down to 0.01 µM).
-
Important: Perform dilutions in complete culture medium. To maintain a consistent final DMSO concentration, first prepare an intermediate dilution of your 10 mM stock. For example, to achieve a final concentration of 100 µM in the well (final volume 100 µL), you might add 1 µL of 10 mM stock to 99 µL of media to make a 100 µM working solution, then add that to the cells. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[8][9]
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate compound concentration.
-
For "Vehicle Control" wells, add medium containing the same final concentration of DMSO as the highest compound concentration wells.
-
For "Media Only" (Blank) wells, add 100 µL of cell-free medium.
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
Step 3: MTT Assay
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[10][11]
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[12]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
Step 4: Data Acquisition
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.
Data Analysis and Interpretation
The goal of the analysis is to generate a dose-response curve and calculate the IC50 value, which is a key measure of a drug's potency.[13]
5.1. Data Normalization
-
Average Replicates: Calculate the average OD for each set of replicate wells (Blank, Vehicle, and each compound concentration).
-
Subtract Background: Subtract the average OD of the "Media Only" (Blank) wells from all other average OD values.
-
Calculate Percent Viability: Normalize the data to the vehicle control, which represents 100% viability.
-
% Viability = (Corrected OD of Treated Sample / Corrected OD of Vehicle Control) * 100
-
5.2. IC50 Calculation
-
Plot the Data: Create a scatter plot with the logarithm of the compound concentration on the X-axis and the corresponding % Viability on the Y-axis.
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model, typically a sigmoidal dose-response (variable slope) curve.[14][15]
-
Determine IC50: The software will calculate the IC50 value, which is the concentration (X-value) that corresponds to 50% viability (Y-value) on the fitted curve.[14][15]
5.3. Interpretation The calculated IC50 value provides a quantitative measure of the compound's cytotoxicity to the specific cell line used. This value is crucial for designing subsequent experiments. For functional assays, researchers typically use concentrations well below the IC50 (e.g., IC20 or lower) to ensure that observed effects are due to specific biological modulation rather than general toxicity.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates | Inconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding; Use a multichannel pipette carefully; Avoid using the outermost wells of the plate for samples. |
| No dose-response observed | Compound concentrations are too low or too high; Compound is not bioactive/cytotoxic in this cell line; Compound precipitated out of solution. | Test a much broader range of concentrations (e.g., from pM to mM); Try a different cell line or a longer incubation time; Visually inspect wells for precipitate after adding the compound. |
| Vehicle control shows low viability | DMSO concentration is too high (>0.5%); Contamination. | Re-calculate dilutions to ensure final DMSO concentration is <0.5%; Use sterile technique and fresh reagents. |
| Low signal (low OD readings) | Cell seeding density is too low; Insufficient MTT incubation time. | Optimize cell seeding density; Increase MTT incubation time (up to 4 hours), checking for formazan crystal formation periodically. |
References
- 1. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 3. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 4. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phytotechlab.com [phytotechlab.com]
- 6. 1-BENZYLPIPERIDINE-3-CARBOXYLIC ACID CAS#: 141943-04-6 [m.chemicalbook.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. captivatebio.com [captivatebio.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Star Republic: Guide for Biologists [sciencegateway.org]
- 15. clyte.tech [clyte.tech]
Application Notes and Protocols: Preparation of 1-Benzylpiperidine-3-carboxylic acid hydrochloride Solutions
Document ID: AN-BPCA-20260105
Abstract
This document provides a comprehensive guide for the preparation, handling, and quality control of solutions of 1-benzylpiperidine-3-carboxylic acid hydrochloride (CAS 50585-92-7). As a key intermediate in the synthesis of pharmaceuticals, particularly for central nervous system agents, the reliable preparation of its solutions is crucial for reproducible experimental results.[1] This guide outlines the physicochemical properties of the compound, provides detailed protocols for solubility determination and stock solution preparation, and describes methods for solution characterization and quality control.
Introduction
This compound is a piperidine derivative that serves as a versatile building block in medicinal chemistry. Its structural motif is found in various compounds developed as therapeutic agents, including dual-target inhibitors of acetylcholinesterase and serotonin transporter for potential treatment of Alzheimer's disease. Given its application in drug discovery and development, the ability to prepare standardized solutions of known concentration and purity is of paramount importance for researchers and scientists.
This application note addresses the common challenges associated with handling this compound, such as its potential hygroscopicity, and provides a systematic approach to preparing stable, well-characterized solutions suitable for a range of research applications.
Physicochemical Properties & Handling
A thorough understanding of the compound's properties is essential for its proper handling and for the preparation of reliable solutions.
| Property | Value | Source |
| CAS Number | 50585-92-7 | [2][3] |
| Molecular Formula | C₁₃H₁₈ClNO₂ | [3] |
| Molecular Weight | 255.74 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Storage | 2-8°C, under inert atmosphere | [3] |
| Hygroscopicity | Likely hygroscopic | [1][4][5][6][7] |
| Incompatibilities | Strong oxidizing agents, strong acids and bases | [3] |
Handling Precautions:
Due to its likely hygroscopic nature, this compound should be handled in a controlled environment with low humidity, such as a glove box or a weighing chamber with desiccant.[1][4][5][6][7] Always use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] All handling of the solid compound and its concentrated solutions should be performed in a chemical fume hood.[3]
Solution Preparation: An Empirical Approach
Recommended Solvents for Solubility Testing
Based on the general solubility of related piperidine carboxylic acids, the following solvents are recommended for initial solubility testing:
-
Deionized Water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Ethanol
-
Dimethyl Sulfoxide (DMSO)
Protocol for Solubility Determination
This protocol provides a method to estimate the solubility of the compound in a solvent of choice.
Materials:
-
This compound
-
Selected solvent(s)
-
Calibrated analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer (for concentration determination)
Procedure:
-
Accurately weigh out a small amount of the compound (e.g., 5-10 mg) into a microcentrifuge tube.
-
Add a small, precise volume of the solvent (e.g., 100 µL) to the tube.
-
Vortex the mixture vigorously for 2-3 minutes.
-
Visually inspect for complete dissolution.
-
If the solid has completely dissolved, add another weighed amount of the compound and repeat step 3.
-
If the solid has not completely dissolved, add another precise volume of the solvent and repeat step 3.
-
Continue this process until a saturated solution is obtained (i.e., solid material remains undissolved after vigorous and prolonged mixing).
-
Centrifuge the saturated solution to pellet the excess solid.
-
Carefully extract the supernatant and determine its concentration using a suitable analytical method (see Section 4).
Protocol for Preparing a Stock Solution
Once the approximate solubility is determined, a stock solution of a specific concentration can be prepared.
Example: Preparation of a 10 mM Stock Solution
-
Calculate the required mass:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 10 mL of a 10 mM solution: 0.010 mol/L x 0.010 L x 255.74 g/mol = 0.02557 g (or 25.57 mg)
-
-
Weighing:
-
In a chemical fume hood, on an analytical balance, carefully weigh out 25.57 mg of this compound.
-
-
Dissolution:
-
Transfer the weighed compound to a 10 mL volumetric flask.
-
Add approximately 7-8 mL of the chosen solvent.
-
Mix by swirling or sonicating until the solid is completely dissolved.
-
-
Final Volume Adjustment:
-
Once dissolved, add the solvent to the 10 mL mark.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Solution Characterization and Quality Control
It is critical to verify the concentration and purity of the prepared stock solution.
pH Measurement
For aqueous solutions, the pH should be measured and recorded, as it can influence the stability and activity of the compound.
Concentration Verification by HPLC-UV
The benzyl group in the molecule allows for UV detection, making HPLC-UV a suitable method for concentration verification.
Suggested HPLC Conditions (to be optimized):
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 0.01 M)
-
Detection Wavelength: 254 nm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
Procedure:
-
Prepare a series of calibration standards of known concentrations from a separate, carefully prepared stock solution.
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the newly prepared stock solution (appropriately diluted to fall within the calibration range).
-
Determine the concentration of the stock solution by comparing its peak area to the standard curve.
Solution Storage and Stability
Storage:
-
Store stock solutions in tightly sealed vials at -20°C or -80°C to maximize stability.
-
For aqueous solutions, flash-freezing in liquid nitrogen before storage can prevent concentration gradients.
Stability:
-
The stability of this compound in solution has not been extensively reported.
-
It is recommended to prepare fresh solutions for critical experiments.
-
For long-term studies, it is advisable to perform periodic concentration checks via HPLC to monitor for any degradation.
Workflow Diagrams
Caption: Workflow for Solution Preparation and QC.
References
- 1. 6091-44-7 CAS MSDS (Piperidine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound [cymitquimica.com]
- 3. 50585-92-7|this compound|BLD Pharm [bldpharm.com]
- 4. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]
- 5. store.p212121.com [store.p212121.com]
- 6. Piperidine hydrochloride CAS#: 6091-44-7 [m.chemicalbook.com]
- 7. Piperidine hydrochloride | 6091-44-7 [amp.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzylpiperidine-3-carboxylic acid Hydrochloride
Welcome to the technical support center for the synthesis of 1-benzylpiperidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important piperidine derivative. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical reasoning to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The synthesis typically begins with either piperidine-3-carboxylic acid (also known as nipecotic acid) or its ester derivatives (e.g., ethyl nipecotate). The choice between the free acid and the ester often depends on the subsequent reaction conditions and the desired purification strategy. Starting with the ester can sometimes be advantageous for solubility in organic solvents and may prevent unwanted side reactions involving the carboxylic acid group.
Another common precursor is 1-benzyl-3-piperidone hydrochloride, which can be converted to the target molecule through a series of reactions including cyanation and hydrolysis.[1][2]
Q2: What is the most direct method for synthesizing this compound?
The most straightforward approach is the direct N-benzylation of piperidine-3-carboxylic acid or its corresponding ester. This is typically achieved by reacting the starting material with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base.[3] The final step involves converting the product to its hydrochloride salt.
Q3: What are the key reaction parameters to control during the N-benzylation step?
Successful N-benzylation hinges on the careful control of several parameters:
-
Choice of Base: A non-nucleophilic base, such as potassium carbonate or sodium bicarbonate, is crucial to neutralize the hydrohalic acid byproduct without competing with the piperidine nitrogen for the benzyl halide.[3]
-
Solvent: The solvent should be anhydrous and capable of dissolving the reactants. Common choices include acetonitrile, dimethylformamide (DMF), or dichloromethane (DCM).[3]
-
Temperature: The reaction is often performed at room temperature or with gentle heating to drive it to completion.[4] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.
-
Stoichiometry: Using a slight excess of the benzylating agent can ensure complete conversion of the starting material.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction.[2][4] By spotting the reaction mixture alongside the starting material and a reference standard (if available), you can visualize the consumption of the starting material and the formation of the product. A suitable solvent system for the TLC will need to be determined empirically but a mixture of hexane and ethyl acetate is often a good starting point.[4]
Q5: How is the final product isolated and purified?
After the reaction is complete, a typical workup involves quenching the reaction, followed by extraction to separate the product from inorganic salts. The crude product can then be purified by recrystallization or column chromatography.[5] To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent and treated with hydrochloric acid (often as a solution in an organic solvent like ethyl acetate or isopropanol) to precipitate the desired salt.[2][6]
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound.
Problem 1: Low or no conversion of the starting material during N-benzylation.
Possible Causes and Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Inactive Benzyl Halide | The benzyl chloride or bromide may have degraded over time due to improper storage. | Use a fresh bottle of the benzyl halide or purify the existing stock by distillation. |
| Insufficient Base | The base is essential for neutralizing the acid formed during the reaction. If the base is not present in sufficient quantity or is of poor quality, the reaction will stall. | Use at least one equivalent of a fresh, dry base like potassium carbonate. For the free acid starting material, an additional equivalent of base is needed to deprotonate the carboxylic acid. |
| Reaction Temperature Too Low | While the reaction often proceeds at room temperature, some systems may require thermal energy to overcome the activation barrier. | Gently heat the reaction mixture to 40-50 °C and monitor the progress by TLC. |
| Poor Solubility of Reactants | If the starting material or base is not well-dissolved in the chosen solvent, the reaction will be slow or incomplete. | Choose a more polar aprotic solvent like DMF or consider using a phase-transfer catalyst if a biphasic system is employed. |
Problem 2: Formation of multiple spots on TLC, indicating impurities.
Possible Causes and Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Over-alkylation (Quaternary Salt Formation) | If the newly formed 1-benzylpiperidine derivative acts as a nucleophile and reacts with another molecule of benzyl halide, a quaternary ammonium salt can form. | Avoid a large excess of the benzyl halide. Use a stoichiometry of 1:1.1 of the piperidine derivative to the benzyl halide. |
| Side reactions of the benzyl halide | Benzyl halides can undergo self-condensation or react with the solvent, especially at elevated temperatures. | Maintain a moderate reaction temperature and minimize reaction time once the starting material is consumed. |
| Impure Starting Materials | The presence of impurities in the initial piperidine-3-carboxylic acid or benzyl halide will carry through to the final product. | Ensure the purity of your starting materials by checking their melting point or running an NMR spectrum before starting the reaction. |
Problem 3: Difficulty in isolating the product as a solid hydrochloride salt.
Possible Causes and Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Product is an oil | Some organic salts have a tendency to "oil out" rather than crystallize, especially if impurities are present. | Ensure the free base is of high purity before attempting salt formation. Try different solvents for the precipitation, such as diethyl ether, acetone, or isopropanol. Scratching the inside of the flask with a glass rod can sometimes induce crystallization. |
| Incorrect pH | The pH of the solution must be acidic to ensure the formation and precipitation of the hydrochloride salt. | Add the hydrochloric acid solution dropwise while stirring and monitor the pH with indicator paper. Add a slight excess to ensure complete protonation. |
| Excessive Water Content | The presence of water can interfere with the crystallization of the hydrochloride salt. | Ensure all solvents are anhydrous and the workup procedure effectively removes all water before the salt formation step. |
Experimental Workflow: N-Benzylation of Ethyl Nipecotate
Below is a generalized workflow for the N-benzylation of ethyl nipecotate, a common precursor to 1-benzylpiperidine-3-carboxylic acid.
References
- 1. prepchem.com [prepchem.com]
- 2. CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Buy 1-Benzyl-5-hydroxypiperidine-3-carboxylic acid [smolecule.com]
- 6. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis of 1-Benzylpiperidine-3-carboxylic acid hydrochloride
Welcome to the technical support center for the synthesis of 1-Benzylpiperidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into troubleshooting common issues, provide answers to frequently asked questions, and offer detailed protocols to help you optimize your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are several established routes, but they generally converge on two key strategies starting from a piperidone precursor:
-
Cyanohydrin formation followed by hydrolysis: This classic approach involves reacting 1-benzyl-3-piperidone with a cyanide source (like KCN) to form a cyanohydrin intermediate. This intermediate is then hydrolyzed under strong acidic conditions (e.g., concentrated HCl) to yield the carboxylic acid.[1]
-
Reductive amination strategies: While not a direct route to the carboxylic acid, reductive amination is a powerful method for creating substituted piperidine rings.[2][3] For this specific target, one might use a precursor that already contains the carboxyl group or a masked version of it.
-
Alkylation and Cyclization: Some routes involve the alkylation of benzylamine with precursors that can undergo subsequent cyclization and functional group manipulation to form the final product. For instance, N-benzyl glycine ethyl ester can be reacted with a 4-halobutyrate derivative, followed by a Dieckmann condensation to form the piperidone ring, which is then further processed.[4][5]
Q2: What are the most critical parameters to control for maximizing yield?
Several parameters are crucial, and their importance can depend on the chosen synthetic route. However, some are universally critical:
-
pH Control: In reactions like cyanohydrin formation or reductive amination, pH is paramount. For instance, inefficient iminium ion formation in reductive amination often stems from improper pH. A mildly acidic range of 4-6 is typically recommended.[6]
-
Temperature Management: Many steps are exothermic. For example, the addition of potassium cyanide to 1-benzyl-3-piperidone hydrochloride should be done at low temperatures (below 8°C) to prevent side reactions and control the reaction rate.[1] Similarly, hydrolysis steps often require heating to proceed at a reasonable rate, but excessive heat can lead to decomposition.[4]
-
Reagent Quality and Stoichiometry: The purity of starting materials, especially the piperidone precursor and the reducing agent (if used), is vital. The activity of reducing agents like sodium borohydride can degrade over time; it's wise to check its efficacy on a simple ketone if yields are poor.[7] Precise control over stoichiometry prevents side reactions from excess reagents.
Q3: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the consumption of starting materials and the formation of the product.[6][8] For more quantitative analysis, especially during optimization, High-Performance Liquid Chromatography (HPLC) can be employed to track the reaction kinetics and impurity profile with greater precision.[4][5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis.
Problem Area 1: Low or No Product Yield
Q: My overall yield is consistently low after performing the cyanohydrin formation and hydrolysis. What are the likely causes?
Low yields in this two-step process can often be traced back to several factors:
-
Incomplete Cyanohydrin Formation: The initial reaction is an equilibrium. Ensure the temperature is kept low (0-8°C) during the addition of the cyanide source to favor the product.[1] Adding the reagents too quickly can cause localized heating, reversing the equilibrium.
-
Side Reactions During Hydrolysis: The hydrolysis of the nitrile to a carboxylic acid requires harsh conditions (e.g., refluxing in concentrated HCl).[1][4] Prolonged exposure to high heat can lead to decomposition or the formation of unwanted byproducts. Monitor the reaction by TLC to avoid unnecessarily long reaction times.
-
Losses During Work-up: The product is an amino acid hydrochloride, making it highly water-soluble. During acid-base extractions, significant amounts of product can be lost in the aqueous layers if the pH is not carefully controlled or if an insufficient number of extractions are performed.
Q: I am attempting a reductive amination to build a similar piperidine core, but I'm getting very little desired product. What's wrong?
Reductive amination is a powerful but sometimes tricky "one-pot" reaction.[2] Failure here usually points to one of two critical steps:
-
Failed Imine/Iminium Ion Formation: The reaction between the amine and the carbonyl is pH-dependent and requires the removal of water. If the conditions are too acidic or too basic, this equilibrium will not favor the imine intermediate.
-
Inactive or Inappropriate Reducing Agent: The choice of reducing agent is critical.
-
Sodium Borohydride (NaBH₄): A strong reducing agent that can potentially reduce the starting aldehyde/ketone before it forms the imine.[9] If using NaBH₄, it's often best to form the imine first, then add the reducing agent at a low temperature.[7]
-
Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB): These are milder, more selective reducing agents that will preferentially reduce the protonated imine (iminium ion) over the carbonyl starting material.[7] STAB is generally considered safer than NaBH₃CN, which can release toxic HCN gas at a pH below 10.[7]
-
Problem Area 2: Product Impurity and Side Reactions
Q: My final product shows multiple spots on the TLC plate. What are the common byproducts?
Depending on the route, several byproducts can form:
-
Unreacted Starting Material: The most common "impurity." Optimize reaction time and temperature.
-
Amide Intermediate: During nitrile hydrolysis, if the reaction is not carried to completion, you may isolate the intermediate amide.
-
Over-alkylation Products: In syntheses involving alkylation steps, secondary amines can react further. Using an excess of the amine can sometimes mitigate this.[6]
-
Products of Benzyl Group Hydrogenolysis: If catalytic hydrogenation is used (e.g., H₂/Pd-C) for any reduction step, the N-benzyl group can be cleaved. Using alternative reducing agents or specific catalysts like Pd(OH)₂/C can sometimes prevent this.[3]
Q: How can I minimize the formation of these impurities?
-
Control Temperature: As discussed, maintaining optimal temperature is key to preventing decomposition and side reactions.[2]
-
Inert Atmosphere: For sensitive reagents, conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidation.
-
Slow Reagent Addition: Adding reagents dropwise, especially in exothermic steps, prevents localized temperature spikes and improves selectivity.[6]
Problem Area 3: Product Isolation and Purification
Q: I'm struggling with the work-up. The product seems to be lost during extraction. What is a reliable isolation procedure?
For this compound, which is zwitterionic at neutral pH and highly polar, a carefully planned work-up is essential.
-
Post-Hydrolysis: After hydrolysis with concentrated HCl, the product is in the aqueous layer as the hydrochloride salt. The first step is typically to concentrate the solution under reduced pressure to remove excess HCl and water.[1][4]
-
Crystallization: The crude hydrochloride salt can often be crystallized directly. Solvents like acetone, ethyl acetate, or acetonitrile can be added to the concentrated aqueous residue to precipitate the product.[1][4]
-
Acid-Base Purification: If impurities are present, you can dissolve the crude product in water, adjust the pH to ~8 with a base (e.g., NaOH solution) to precipitate the free amino acid, which can be extracted with an organic solvent like chloroform.[1] The organic layers are then dried, and HCl (e.g., HCl in ether or ethyl acetate) is added to precipitate the pure hydrochloride salt.
Q: My product is a persistent oil and will not crystallize. What should I do?
-
Purity Check: First, ensure the oil is reasonably pure via TLC or NMR. Impurities can significantly inhibit crystallization. If impure, consider column chromatography.
-
Solvent Selection: Experiment with various solvent/anti-solvent systems. Good solvents might include methanol or water, while anti-solvents could be acetone, ether, or ethyl acetate.
-
Seed Crystals: If you have a small amount of solid material, use it to seed the supersaturated solution.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Data & Protocols
Data Summary Tables
Table 1: Comparison of Common Reducing Agents for Piperidine Synthesis
| Reducing Agent | Abbreviation | Typical Use Case | Advantages | Disadvantages |
| Sodium Borohydride | NaBH₄ | General reduction of imines | Inexpensive, powerful | Can reduce carbonyls; requires separate imine formation step.[7][9] |
| Sodium Cyanoborohydride | NaBH₃CN | One-pot reductive amination | Selective for iminiums | Highly toxic (HCN release at low pH).[7] |
| Sodium Triacetoxyborohydride | STAB | One-pot reductive amination | Selective, safer than NaBH₃CN, commercially available | More expensive, can be slower.[7] |
| Catalytic Hydrogenation | H₂/Catalyst | Reduction of pyridinium salts or imines | High yield, clean reaction | Can cleave N-benzyl groups; requires pressure equipment.[2] |
Experimental Protocols
Protocol 1: Synthesis of 1-Benzylpiperidine-3-carboxylic acid via Cyanohydrin Route
This protocol is a synthesized guideline based on established chemical principles and literature procedures.[1] Researchers should adapt it based on their specific lab conditions and scale.
Step A: Synthesis of 1-benzyl-3-cyano-3-hydroxypiperidine
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-benzyl-3-piperidone hydrochloride (1.0 eq) in a mixture of tetrahydrofuran and water (1:1 v/v).
-
Cool the flask to 0-5°C in an ice-water bath.
-
Slowly add a solution of potassium cyanide (KCN) (2.0 eq) in water to the reaction mixture over 1 hour, ensuring the internal temperature does not exceed 8°C. Caution: KCN is highly toxic.
-
Add concentrated hydrochloric acid (1.0 eq) dropwise, maintaining the low temperature.
-
Allow the mixture to stir at low temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin intermediate, which is often used directly in the next step.
Step B: Hydrolysis to this compound
-
Dissolve the crude cyanohydrin from Step A in concentrated hydrochloric acid (~12 M).
-
Heat the mixture to reflux (or at 80-90°C) for 4-6 hours. Caution: This step should be performed in a well-ventilated fume hood.
-
Monitor the reaction by TLC for the disappearance of the intermediate.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure to obtain a syrupy residue.
-
Add acetone to the residue and stir. The product should precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold acetone, and dry in a vacuum oven to yield this compound.
Visualized Workflows and Mechanisms
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and solving issues of low reaction yield.
Reaction Mechanism: Cyanohydrin Route
Caption: Simplified mechanism for the synthesis via the cyanohydrin pathway.
References
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. soc.chim.it [soc.chim.it]
- 4. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
- 5. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Purification of 1-Benzylpiperidine-3-carboxylic acid hydrochloride
Welcome to the technical support center for 1-Benzylpiperidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the purification of this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you achieve the desired purity for your downstream applications.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Q1: My final product is an oil or a sticky solid and won't crystallize. What should I do?
This is a common issue known as "oiling out," which can occur for several reasons, including the presence of impurities that depress the melting point or when the compound's melting point is lower than the boiling point of the solvent.[1][2]
Causality and Recommended Actions:
-
Excessive Impurities: High levels of impurities can significantly hinder crystallization. Before attempting recrystallization, it is advisable to perform a preliminary purification step. An acid-base extraction is particularly effective for this zwitterionic compound.
-
Inappropriate Solvent System: The solvent system may not be optimal for crystallization. A systematic approach to solvent selection is crucial.
-
Supersaturation: The solution may be supersaturated, meaning the concentration of the compound is higher than its normal saturation point at that temperature.[1]
Step-by-Step Protocol: Pre-purification by Acid-Base Extraction
This protocol is designed to separate the amphoteric target compound from neutral and other acidic or basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the piperidine nitrogen, making the compound soluble in the aqueous phase, while non-basic impurities remain in the organic layer.
-
Separation: Separate the aqueous layer.
-
Basification and Extraction: Cool the aqueous layer in an ice bath and adjust the pH to approximately 8-9 with a suitable base (e.g., 1M NaOH or NaHCO3). This will deprotonate the carboxylic acid, making the compound zwitterionic and precipitating it out of the solution, or allowing for its extraction into a fresh portion of an organic solvent like dichloromethane.
-
Isolation: If the product precipitates, it can be collected by filtration. If extracted, the organic layer can be dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure.
Caption: Workflow for pre-purification using acid-base extraction.
Step-by-Step Protocol: Recrystallization
-
Solvent Screening: Test the solubility of a small amount of the pre-purified product in various solvents (e.g., ethanol, isopropanol, acetonitrile, or a mixture like ethanol/diethyl ether). A good solvent will dissolve the compound when hot but not when cold.[3] For hydrochloride salts of piperidines, a mixture of ethanol and diethyl ether with a small amount of added HCl can be effective.[4]
-
Dissolution: Dissolve the compound in the minimum amount of boiling solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of well-defined crystals.[3]
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[1]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.[5]
Q2: My product is colored, but it should be a white solid. How do I remove the color?
Colored impurities are common in organic synthesis and can often be removed with activated charcoal.
Causality and Recommended Actions:
-
Oxidation Products: Piperidine derivatives can be susceptible to oxidation, leading to colored byproducts.[6]
-
Impurities from Starting Materials: Impurities in the starting materials, such as benzaldehyde from benzyl chloride, can lead to colored products.[7][8]
Step-by-Step Protocol: Decolorization with Activated Charcoal
-
Dissolve the Compound: Dissolve the impure, colored compound in a suitable hot solvent, as you would for recrystallization.
-
Add Charcoal: Add a small amount of activated charcoal (about 1-2% of the solute's weight) to the hot solution.
-
Boil: Swirl and boil the solution for a few minutes. The colored impurities will adsorb to the surface of the charcoal.
-
Hot Filtration: Perform a hot gravity filtration to remove the charcoal. This step must be done quickly to prevent the desired compound from crystallizing prematurely.
-
Crystallize: Allow the hot, colorless filtrate to cool slowly to induce crystallization.
Q3: The purity of my product is still low after recrystallization. What are my options?
If recrystallization is insufficient, more advanced purification techniques may be necessary.
Causality and Recommended Actions:
-
Closely Related Impurities: Some impurities may have very similar solubility properties to the desired product, making separation by recrystallization difficult.
-
Persistent Contaminants: Certain starting materials or by-products may be difficult to remove by simple crystallization.
Advanced Purification Technique: Column Chromatography
For challenging purifications, column chromatography can be a powerful tool.
Step-by-Step Protocol: Flash Column Chromatography
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase Selection: Determine a suitable mobile phase using thin-layer chromatography (TLC). A good solvent system will provide a retention factor (Rf) of around 0.3 for the target compound. For a zwitterionic compound, a polar solvent system such as dichloromethane/methanol or ethyl acetate/methanol with a small amount of acetic acid or triethylamine may be required to ensure good separation and prevent streaking.
-
Column Packing and Loading: Pack the column with the chosen stationary phase and equilibrate with the mobile phase. Dissolve the crude product in a minimum amount of the mobile phase and load it onto the top of the column.
-
Elution and Collection: Elute the column with the mobile phase and collect fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: What are the expected pKa values for 1-Benzylpiperidine-3-carboxylic acid?
Q2: What are the common impurities I should be aware of?
Common impurities can originate from the starting materials or side reactions during the synthesis.
| Potential Impurity | Origin | Removal Strategy |
| Benzyl chloride | Unreacted starting material | Acid-base extraction |
| Benzaldehyde, Benzyl alcohol | Impurities in benzyl chloride[7][9] | Acid-base extraction, Column chromatography |
| Ethyl nipecotate | Unreacted starting material | Hydrolysis during workup followed by acid-base extraction |
| Dibenzyl ether | Impurity in benzyl chloride[9] | Column chromatography |
Q3: How can I assess the purity of my final product?
Several analytical techniques can be used to determine the purity of this compound.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for assessing the purity of this compound. A C18 column with a mobile phase of acetonitrile and water containing an acidic modifier like phosphoric acid or formic acid can be used.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural confirmation and purity assessment. The spectra should be clean, with integrations in the 1H NMR corresponding to the expected number of protons.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the compound.
Q4: What are the recommended storage conditions for this compound?
Piperidine derivatives should be stored in a cool, dry, and dark place to prevent degradation.[6][11] The hydrochloride salt form generally enhances the stability of the compound.[6] It is recommended to store the compound in a tightly sealed container at 2-8°C under an inert atmosphere if possible.[11]
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. Recrystallization [wiredchemist.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 5. Home Page [chem.ualberta.ca]
- 6. biosynce.com [biosynce.com]
- 7. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Separation of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]
Technical Support Center: Stability of 1-Benzylpiperidine-3-carboxylic acid hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1-Benzylpiperidine-3-carboxylic acid hydrochloride (CAS: 50585-92-7). This document is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. Here, we address common stability issues, provide troubleshooting guidance, and offer detailed protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions and issues encountered during the handling, storage, and use of this compound.
Q1: What are the ideal storage and handling conditions for this compound?
Answer: Proper storage and handling are critical to maintaining the stability and purity of this compound. As a hydrochloride salt of a carboxylic acid, it is susceptible to environmental factors.
Storage Recommendations: It is essential to store the compound in a tightly sealed container to prevent moisture ingress and contamination.[1][2][3] The container should be placed in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[1][3][4] For long-term storage, maintaining a controlled environment is paramount.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store at 2-8°C or as specified on the product label. | Reduces the rate of potential thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and oxidation. |
| Light | Store in an amber or opaque vial. | Protects the compound from photolytic degradation. |
| Container | Use a tightly sealed, non-reactive container (e.g., amber glass). | Prevents contamination and degradation from moisture and air. |
Handling Guidelines: Always handle the compound in a well-ventilated area or under a chemical fume hood.[1] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Avoid creating dust. If the compound is spilled, it should be swept up carefully and placed in a suitable container for disposal.[2]
Q2: My solid compound appears clumpy and has a slightly different color. What's happening?
Answer: This is a classic sign of moisture absorption (hygroscopicity), which can lead to chemical degradation. The hydrochloride salt form makes the compound susceptible to absorbing water from the atmosphere. This absorbed moisture can initiate hydrolysis.
The primary concern is the hydrolysis of the carboxylic acid hydrochloride, which can revert to the free carboxylic acid and hydrochloric acid.[5][6][7][8] While slight clumping may not indicate significant degradation, it is a warning sign that the compound has been exposed to improper storage conditions. It is crucial to verify the purity of the material using analytical techniques like HPLC before proceeding with experiments that require high purity.
Q3: What are the main chemical degradation pathways I should be aware of?
Answer: Understanding the potential degradation pathways is key to designing stable formulations and interpreting experimental results. For this compound, the primary vulnerabilities are hydrolysis and debenzylation.
-
Hydrolysis: As a carboxylic acid derivative, the compound can react with water.[7][8] This process is often catalyzed by acidic or basic conditions.[7] Given that it is a hydrochloride salt, the immediate environment of the solid can be acidic, especially upon moisture absorption, which can facilitate further degradation.
-
Debenzylation: The N-benzyl group is a common protecting group that can be cleaved under certain conditions, particularly catalytic hydrogenation (e.g., using Pd/C and a hydrogen source).[9][10] While stable under many conditions, unintended debenzylation can occur if the compound is subjected to reductive environments, even mild ones, in the presence of a catalyst.
-
Oxidation: The piperidine ring and benzyl group can be susceptible to oxidation, especially in the presence of strong oxidizing agents or upon prolonged exposure to air and light. This can lead to the formation of N-oxides or other oxidative byproducts.
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO₂) from the carboxylic acid group can occur, though this typically requires significant thermal stress.[4]
Caption: Potential degradation pathways for 1-Benzylpiperidine-3-carboxylic acid HCl.
Q4: How can I analytically confirm the stability and purity of my sample?
Answer: A multi-faceted analytical approach is recommended to get a complete picture of your sample's integrity. High-Performance Liquid Chromatography (HPLC) is the workhorse for this analysis, often coupled with Mass Spectrometry (MS) for definitive identification of impurities.[11][12]
| Analytical Technique | Purpose & Application |
| Reverse-Phase HPLC (RP-HPLC) | The primary method for quantifying the purity of the main compound and detecting degradation products.[11][12] A stability-indicating method should be developed that separates the parent compound from all known degradation products. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Used to identify the mass of unknown peaks observed in the HPLC chromatogram.[13] This is crucial for elucidating the structure of new degradation products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about the compound and any impurities present in significant amounts.[12] It can confirm the identity of the parent compound and help in the structural elucidation of degradation products. |
| Gas Chromatography (GC) | Can be used if volatile impurities are suspected, though less common for this specific compound unless derivatization is performed.[14] |
Technical Protocols & Workflow Guides
Protocol 1: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential to understand degradation pathways and to develop a stability-indicating analytical method.[15][16] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15]
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL.[17] A common solvent system is a mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at several time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute for analysis.[17]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at time points, neutralize with 0.1 M HCl, and dilute for analysis.[17]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Monitor over time.[17]
-
Thermal Degradation:
-
Solution: Heat the stock solution at 80°C.
-
Solid State: Place the solid powder in an oven at 80°C.
-
Analyze samples at various time points.
-
-
Photolytic Degradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated HPLC method, preferably with a photodiode array (PDA) detector and coupled to a mass spectrometer (LC-MS).
Protocol 2: General Purpose RP-HPLC Method for Purity Assessment
This protocol provides a starting point for developing a stability-indicating RP-HPLC method. Method optimization will be required.
| Parameter | Suggested Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV/PDA at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a 50:50 mixture of acetonitrile and water.[14] |
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. fishersci.es [fishersci.es]
- 4. fishersci.com [fishersci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 8. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. Determination of piperidine alkaloids (anaferine, anahygrine, isopelletierine) - VARIOUS analysis - Analytice [analytice.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ijrpp.com [ijrpp.com]
- 16. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations | Semantic Scholar [semanticscholar.org]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Improving the Solubility of 1-Benzylpiperidine-3-carboxylic acid hydrochloride
Welcome to the technical support center for 1-Benzylpiperidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve solubility challenges encountered during experimentation. As Senior Application Scientists, we have compiled this information based on fundamental physicochemical principles and field-proven formulation strategies.
Understanding the Molecule: An Amphoteric Salt
This compound is an amphoteric molecule, meaning it possesses both acidic (carboxylic acid) and basic (tertiary amine) functional groups.[1][2] The hydrochloride salt form indicates that the tertiary amine on the piperidine ring is protonated, carrying a positive charge. This structure presents a unique solubility profile that is highly dependent on the pH of the medium. The presence of the nonpolar benzyl group and the piperidine ring contributes to its hydrophobic character, which can limit its aqueous solubility despite it being a salt.[3]
Predicted Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈ClNO₂ | N/A |
| Molecular Weight | 255.74 g/mol | [4] |
| Predicted pKa (Acidic) | ~3.85 ± 0.20 | [5] |
| Predicted pKa (Basic) | ~9.02 ± 0.10 | [6] |
Note: These pKa values are predicted and should be experimentally verified for precise formulation work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my this compound exhibiting poor solubility in aqueous buffer even though it's a salt?
A: While salt formation generally enhances aqueous solubility, several factors can lead to poor dissolution.[7] For this specific molecule, the issue often arises from the hydrophobic benzyl and piperidine moieties, the common ion effect, or working at a pH close to the molecule's isoelectric point.
The Scientist's Corner: Deconstructing the Problem
-
Hydrophobic Nature: The benzyl group is significantly nonpolar and can limit the molecule's interaction with water.
-
Isoelectric Point (pI): As an amphoteric compound, it will have a pH at which its net charge is zero (the zwitterionic form is dominant).[1] At or near this pI, solubility is at its minimum. Given the predicted pKa values, the pI is likely around (3.85 + 9.02) / 2 ≈ 6.4. If your buffer system is near this pH, you will encounter significant solubility challenges.
-
Common Ion Effect: In buffers containing high concentrations of chloride ions (e.g., certain HCl-based buffers or high-salt media), the solubility of the hydrochloride salt can be suppressed, pushing the equilibrium back towards the less soluble solid form.[8]
Q2: How can I leverage pH to improve solubility?
A: Adjusting the pH is the most powerful and immediate tool for modifying the solubility of this compound. You must move the pH of your solution sufficiently far away from the molecule's isoelectric point (pI).[9][10][11]
Step-by-Step Protocol for pH Adjustment:
-
Prepare a Slurry: Suspend the this compound in your desired aqueous medium (e.g., water, saline) at the target concentration.
-
Acidic pH Adjustment: To dissolve the compound by ensuring the carboxylic acid is fully protonated (cationic form), slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring until the pH is approximately 2 units below the acidic pKa (i.e., pH < 2). At this pH, the molecule is predominantly in its cationic form, which is highly water-soluble.
-
Basic pH Adjustment: To dissolve the compound by ensuring the amine is deprotonated (anionic form), slowly add a dilute base (e.g., 0.1 M NaOH) dropwise while stirring until the pH is approximately 2 units above the basic pKa (i.e., pH > 11). At this pH, the molecule exists primarily as the anionic carboxylate, which is also highly water-soluble.
The Scientist's Corner: pH-Dependent Ionization
The solubility of this compound follows a U-shaped curve with respect to pH.[2] The minimum solubility occurs at the pI, where the neutral zwitterion predominates. By shifting the pH, you ionize the molecule, increasing its polarity and interaction with water.
Caption: pH-dependent forms of the molecule and their relative solubility.
Q3: My experimental conditions restrict pH changes. What co-solvents can I use?
A: If pH modification is not an option, using a water-miscible organic co-solvent is a standard and effective strategy. Co-solvents work by reducing the polarity of the aqueous medium, which lowers the interfacial tension between the solute and the solvent, thereby enhancing solubility.[12][13][14][15]
Recommended Co-solvents and Starting Concentrations:
| Co-solvent | Starting % (v/v) | Max % (v/v) | Remarks |
| Ethanol | 5-10% | 40% | Widely used, biocompatible at low concentrations.[14] |
| Propylene Glycol (PG) | 5-10% | 50% | Common vehicle for parenteral formulations.[16] |
| Polyethylene Glycol 400 (PEG 400) | 10% | 60% | Excellent solubilizer, low toxicity.[16][17] |
| Dimethyl Sulfoxide (DMSO) | 1-5% | 20% | Powerful solvent, but use with caution due to high membrane permeability and potential toxicity. Primarily for in vitro use. |
| N-Methyl-2-pyrrolidone (NMP) | 1-5% | 10% | Strong solubilizer, often used in preclinical toxicology studies. |
Experimental Workflow for Co-Solvent Screening:
Caption: A systematic workflow for screening co-solvents.
Q4: When should I consider using surfactants?
A: Surfactants are advisable when pH adjustment and co-solvents are insufficient or unsuitable, especially for formulations intended for oral or parenteral delivery. Surfactants enhance solubility by forming micelles that encapsulate the hydrophobic portions of the drug molecule.[18][19]
The Scientist's Corner: Mechanism of Micellization
Above a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a microenvironment that can solubilize the nonpolar benzyl group of your compound, while the hydrophilic heads face the aqueous medium.[19]
Recommended Surfactants:
| Surfactant Type | Example | Typical Conc. (w/v) | Notes |
| Non-ionic | Polysorbate 80 (Tween® 80) | 0.1 - 2% | Very common, low toxicity, suitable for most applications including parenteral.[19][20] |
| Non-ionic | Polysorbate 20 (Tween® 20) | 0.1 - 2% | Similar to Tween 80, often used in biochemical assays. |
| Non-ionic | Polyoxyl 35 Castor Oil (Kolliphor® EL) | 0.5 - 5% | Effective but associated with hypersensitivity reactions in parenteral use. |
| Anionic | Sodium Dodecyl Sulfate (SDS) | 0.1 - 1% | Strong solubilizer, but generally limited to in vitro or topical use due to protein-denaturing properties.[18] |
Q5: I need to dissolve the compound in an organic solvent for a chemical reaction. How do I do that?
A: The hydrochloride salt is highly polar and will have poor solubility in nonpolar organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or ethyl acetate.[3] To dissolve it, you must first convert it to its free amine form.
Protocol for Conversion to Free Amine:
-
Suspend: Create a suspension of the hydrochloride salt in your desired organic solvent (e.g., DCM).
-
Cool: Place the suspension in an ice bath to cool it to 0 °C.
-
Basify: Slowly add a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in a slight molar excess (1.0-1.1 equivalents).
-
Stir: Stir the mixture at 0 °C for 15-30 minutes. The solid hydrochloride salt will react to form the soluble free amine and the insoluble triethylamine hydrochloride precipitate.[3][21]
-
Use or Filter: The resulting solution containing the dissolved free amine can often be used directly in the next reaction step. Alternatively, the precipitated salt can be removed by filtration.
Advanced Strategies for Drug Development Professionals
For researchers in a drug development setting, more advanced formulation strategies can provide stable and effective delivery systems for poorly soluble compounds.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix (e.g., PVP, HPMC, PEG).[22][23][24][25][26] The drug exists in an amorphous, high-energy state, leading to significantly increased apparent solubility and dissolution rates. Methods like spray drying or hot-melt extrusion are used for preparation.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the hydrophobic benzyl group of the molecule, forming an inclusion complex with greatly enhanced aqueous solubility.[27][28]
-
Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the drug particles, which enhances the rate of dissolution according to the Noyes-Whitney equation.[15][29][30] This is particularly useful if the dissolution rate, rather than the equilibrium solubility, is the limiting factor for absorption.
References
- 1. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-Benzylpiperidine-3-carboxylic acid | C13H17NO2 | CID 16244010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-BENZYLPIPERIDINE-3-CARBOXYLIC ACID CAS#: 141943-04-6 [m.chemicalbook.com]
- 6. 1-BENZYLPIPERIDINE | 2905-56-8 [chemicalbook.com]
- 7. Salt formation to improve drug solubility. | Semantic Scholar [semanticscholar.org]
- 8. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. How does pH affect solubility? - askIITians [askiitians.com]
- 11. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. Cosolvency | PPTX [slideshare.net]
- 14. ijpsonline.com [ijpsonline.com]
- 15. ijmsdr.org [ijmsdr.org]
- 16. scispace.com [scispace.com]
- 17. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jocpr.com [jocpr.com]
- 19. jocpr.com [jocpr.com]
- 20. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 21. Isolation (Recovery) [chem.ualberta.ca]
- 22. jddtonline.info [jddtonline.info]
- 23. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 24. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Solubility Enhancement by Solid Dispersion Method: An Overview | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 27. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 28. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 1-Benzylpiperidine-3-carboxylic acid hydrochloride
<_ _>
Welcome to the technical support guide for the recrystallization of 1-Benzylpiperidine-3-carboxylic acid hydrochloride. This document provides in-depth troubleshooting advice and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of this compound. Our approach is grounded in scientific principles and practical laboratory experience to ensure you can achieve high-purity crystalline material efficiently and reliably.
I. Understanding the Molecule and the Challenges
This compound is a piperidine derivative, a structural motif prevalent in many pharmaceuticals.[1] As a hydrochloride salt, it possesses increased polarity and aqueous solubility compared to its free base form, which significantly influences solvent selection for recrystallization.[2] The primary challenges encountered during its recrystallization often revolve around solvent selection, the tendency for the compound to "oil out," and achieving a desirable crystal morphology and yield.[3]
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the recrystallization of this compound in a direct question-and-answer format.
Q1: My compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?
A1: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid (an oil) rather than a solid.[4][5] This is often a result of high supersaturation, where the compound's concentration exceeds its solubility to a point that kinetically favors the formation of a liquid phase over an ordered crystal lattice.[4] The oil is a solute-rich phase that is immiscible with the bulk solvent and can trap impurities, leading to poor purification.[6][7]
Causality & Solutions:
-
High Supersaturation: This is the most frequent cause. Rapid cooling, using a solvent in which the compound is too soluble, or starting with a highly concentrated solution can all lead to excessive supersaturation.[4]
-
Solution: Reduce the rate of cooling. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. This provides more time for proper crystal nucleation and growth.[3]
-
-
Solvent Choice: The solvent system may be inappropriate. A solvent that is too "good" (high solubility) can lead to oiling out, especially with rapid cooling.[8]
-
Solution: Experiment with different solvent systems. For hydrochloride salts, polar protic solvents like alcohols (e.g., isopropanol, ethanol) are often a good starting point.[9] A mixed solvent system, where the compound is dissolved in a "good" solvent and a "poor" solvent (an anti-solvent) is slowly added to induce precipitation, can also be effective.[3]
-
-
Low Melting Point Impurities: Significant impurities can depress the melting point of the mixture, making it more prone to oiling out.[8]
-
Solution: If impurities are suspected, consider a pre-purification step. Washing the crude solid with a solvent in which the desired compound is sparingly soluble but the impurities are soluble (trituration) can be beneficial.[8]
-
Troubleshooting Workflow for Oiling Out
Caption: Troubleshooting workflow for oiling out.
Q2: I am getting a very low yield after recrystallization. What are the likely causes and how can I improve it?
A2: Low yield is a common problem in recrystallization and can stem from several factors.[10]
Causality & Solutions:
-
Using Too Much Solvent: This is the most common reason for poor recovery.[11] Adding an excessive amount of solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[10]
-
Premature Crystallization: If crystals form too early, for instance during hot filtration, product will be lost.[6]
-
Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Use a slight excess of solvent to prevent crystallization in the funnel, and then boil off the excess solvent before cooling.[6]
-
-
Inappropriate Solvent Choice: The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures.[3] If the solubility at low temperatures is still significant, your yield will be compromised.
-
Solution: Perform small-scale solubility tests with a range of solvents to find the optimal one.[1]
-
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[10]
-
Solution: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.[10]
-
Q3: My compound won't crystallize at all, even after cooling. What should I do?
A3: A supersaturated solution that fails to produce crystals is a phenomenon that can often be overcome with a few simple techniques.[11]
Causality & Solutions:
-
Supersaturation without Nucleation: The solution may be supersaturated, but crystal growth requires a nucleation site to begin.[11]
-
Solution 1: Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[12]
-
Solution 2: Seeding: Add a tiny crystal of the crude or pure compound (a "seed crystal") to the solution. This provides a template for further crystal growth.[12][13]
-
-
Too Much Solvent: As with low yield, an overly dilute solution will not be saturated enough to crystallize upon cooling.[11]
-
Solution: Boil off some of the solvent to increase the concentration and try cooling again.[12]
-
-
Presence of "Tar" or Gummy Impurities: Certain impurities can inhibit crystallization by coating the nascent crystal nuclei.[6]
-
Solution: If the solution is colored or you suspect gummy impurities, you can try adding a small amount of activated charcoal to the hot solution, followed by hot filtration to remove the charcoal and the adsorbed impurities.[12]
-
Q4: The crystals I obtained are very fine or needle-like, making them difficult to filter and dry. How can I get larger crystals?
A4: Crystal size is largely dependent on the rate of crystal growth. Rapid crystallization tends to produce small or needle-like crystals, while slower growth allows for the formation of larger, more well-defined crystals.[3]
Causality & Solutions:
-
Rapid Cooling: Cooling the solution too quickly is the primary cause of small crystal formation.[3]
-
Solution: Allow the solution to cool to room temperature slowly and undisturbed. You can insulate the flask to slow the cooling rate further. Once at room temperature, you can then proceed to cool it in an ice bath.[12]
-
-
High Supersaturation: A very high degree of supersaturation can lead to rapid, uncontrolled crystallization.
-
Solution: Use a slightly larger volume of solvent than the absolute minimum required for dissolution. This will lower the supersaturation level and promote slower, more controlled crystal growth.[12]
-
III. Recommended Recrystallization Protocols
Based on the properties of hydrochloride salts and piperidine derivatives, the following protocols are recommended as starting points. Optimization may be required for your specific sample.
Protocol 1: Single-Solvent Recrystallization with Isopropanol
Isopropanol is often a good choice for recrystallizing hydrochloride salts due to its moderate polarity and good temperature-dependent solubility profile for such compounds.[9]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of isopropanol.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more isopropanol in small portions until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel into a clean, pre-heated flask.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Two-Solvent Recrystallization (e.g., Ethanol/Diethyl Ether)
This method is useful if a suitable single solvent cannot be found. Ethanol is a "good" solvent in which the compound is soluble, and diethyl ether is a "poor" solvent (anti-solvent) that will induce precipitation.[3][9]
-
Dissolution: Dissolve the crude compound in the minimum amount of hot ethanol in an Erlenmeyer flask.
-
Anti-Solvent Addition: While the solution is still warm, slowly add diethyl ether dropwise with swirling until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling & Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath to complete the crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold mixture of ethanol and diethyl ether (in the approximate ratio used for crystallization).
-
Drying: Dry the crystals under vacuum.
Recrystallization Process Overview
Caption: General workflow for recrystallization.
IV. Solvent Selection Guide
The choice of solvent is critical for successful recrystallization.[3] The following table provides a starting point for solvent screening for this compound.
| Solvent | Polarity | Suitability as Primary Solvent | Suitability as Anti-Solvent | Comments |
| Water | High | Possible, but high solubility may lead to low yields.[14] | Poor | Good for dissolving hydrochloride salts, but recovery can be an issue. |
| Methanol/Ethanol | High | Good | Poor | Often good solvents for hydrochloride salts; may require an anti-solvent for good recovery.[9] |
| Isopropanol | Medium-High | Excellent Starting Point | Fair | Often provides a good balance of solubility for hydrochloride salts.[9] |
| Acetonitrile | Medium-High | Possible | Fair | Can be a good alternative to alcohols. |
| Acetone | Medium | Fair | Good | May be a suitable anti-solvent when paired with an alcohol. |
| Ethyl Acetate | Medium-Low | Poor | Good | The compound is likely to be sparingly soluble; good for washing/trituration.[9] |
| Diethyl Ether | Low | Poor | Excellent | The compound is expected to be insoluble; a good choice for an anti-solvent.[9] |
| Hexanes/Heptane | Very Low | Poor | Excellent | The compound will be insoluble; useful for trituration to remove non-polar impurities.[9] |
V. Concluding Remarks
Recrystallization is a powerful purification technique that, when optimized, can yield highly pure material. For this compound, the key to success lies in methodical solvent selection and careful control of saturation and cooling rates to avoid common pitfalls like oiling out and low yield. We encourage you to use this guide as a comprehensive resource to troubleshoot and refine your recrystallization procedures.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mt.com [mt.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 14. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Scaling Up 1-Benzylpiperidine-3-carboxylic Acid Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 1-Benzylpiperidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the synthesis and scale-up of this important compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical experience to help you navigate the challenges of this synthesis.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of the synthesis of this compound.
Q1: What are the common synthetic routes for this compound?
The most common and direct route involves the N-alkylation of a piperidine-3-carboxylic acid derivative with a benzylating agent. The general scheme involves two main steps:
-
N-Benzylation: The secondary amine of a piperidine-3-carboxylic acid ester (e.g., ethyl or methyl ester) is reacted with a benzyl halide (benzyl bromide or benzyl chloride) in the presence of a base.
-
Hydrolysis and Salt Formation: The resulting N-benzylated ester is then hydrolyzed to the carboxylic acid, followed by treatment with hydrochloric acid to form the final hydrochloride salt.
Alternative routes, often employed in large-scale manufacturing, may start from more fundamental precursors like 3-hydroxypyridine and involve the construction of the piperidine ring followed by functional group manipulations.[1][2][3]
Q2: Why is it recommended to start with an ester of piperidine-3-carboxylic acid instead of the free acid?
Starting with an ester, such as ethyl nipecotate (ethyl piperidine-3-carboxylate), offers several advantages. The ester group protects the carboxylic acid from reacting with the base or benzylating agent. The resulting N-benzylated ester is generally easier to purify by extraction and chromatography than the corresponding zwitterionic amino acid. The ester can then be cleanly hydrolyzed to the desired carboxylic acid in a subsequent step.[4][5]
Q3: How do I choose the appropriate base and solvent for the N-benzylation step?
The choice of base and solvent is critical for achieving a high yield and minimizing side reactions.
-
Base: A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or a hindered organic base such as N,N-diisopropylethylamine (DIPEA) is recommended.[6] These bases are strong enough to scavenge the hydrohalic acid byproduct but are unlikely to compete with the piperidine nitrogen in reacting with the benzyl halide. Using a stronger base like sodium hydride (NaH) is also possible but requires strictly anhydrous conditions.
-
Solvent: A polar aprotic solvent is typically used. Acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dichloromethane (DCM) are common choices.[7] Acetonitrile is often preferred for its ease of removal during work-up.
Q4: What are the key reaction parameters to control during scale-up?
When scaling up the synthesis, the following parameters require careful control:
-
Temperature: The N-benzylation reaction is exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts. Gradual addition of the benzyl halide is recommended.[6]
-
Stoichiometry: Precise control of the stoichiometry is important. Using a slight excess of the piperidine starting material can help to minimize the formation of the over-alkylated quaternary ammonium salt.
-
Mixing: Efficient agitation is necessary to ensure good mass transfer, especially when using a heterogeneous base like potassium carbonate.
-
Work-up and Isolation: The work-up procedure may need to be adapted for larger volumes. For example, extraction and filtration times will be longer. The crystallization process for the final hydrochloride salt should be carefully optimized to ensure high purity and yield.
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexanes, with the addition of a small amount of triethylamine to prevent streaking of the amine spots. The consumption of the starting material and the formation of the product can be visualized under UV light or by staining with an appropriate agent like ninhydrin (for the secondary amine starting material) or potassium permanganate. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
Troubleshooting Guide
This section provides solutions to specific problems that you may encounter during the synthesis.
Problem: Low yield in the N-benzylation step.
Possible Cause 1: Incomplete Reaction
-
Diagnosis: TLC or HPLC analysis shows a significant amount of unreacted starting material (piperidine-3-carboxylic acid ester).
-
Solution:
-
Check Reagents: Ensure that the benzyl halide is not degraded. It should be a clear liquid. If it is discolored, it may have decomposed.
-
Increase Reaction Time/Temperature: If the reaction is proceeding slowly, consider increasing the reaction time or gently heating the reaction mixture (e.g., to 50-60 °C).[6] Monitor the reaction closely by TLC to avoid byproduct formation.
-
Base Stoichiometry: Ensure that at least one equivalent of base is used to neutralize the acid formed during the reaction. For heterogeneous bases like K₂CO₃, ensure efficient stirring.
-
Possible Cause 2: Formation of Quaternary Ammonium Salt
-
Diagnosis: A new, more polar spot appears on the TLC plate, which is characteristic of a charged species. The desired product's spot intensity is low. This occurs when the product, 1-benzylpiperidine-3-carboxylic acid ester, reacts with another molecule of benzyl halide.
-
Solution:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the piperidine starting material relative to the benzyl halide.
-
Slow Addition: Add the benzyl halide slowly to the reaction mixture to maintain a low concentration of the alkylating agent, which disfavors the second alkylation.[6] A syringe pump is ideal for this on a lab scale.
-
Problem: The final product is difficult to crystallize as a hydrochloride salt.
Possible Cause 1: Presence of Impurities
-
Diagnosis: The isolated product is an oil or a sticky solid that does not crystallize even after prolonged stirring in the chosen solvent.
-
Solution:
-
Purify the Free Base: Before forming the hydrochloride salt, ensure the purity of the 1-benzylpiperidine-3-carboxylic acid free base. If necessary, purify it by column chromatography or recrystallization.
-
Remove Excess HCl: After acidification, ensure that excess HCl gas is removed, as this can sometimes inhibit crystallization. This can be achieved by concentrating the solution under reduced pressure.
-
Possible Cause 2: Incorrect Solvent System
-
Diagnosis: The product hydrochloride is highly soluble in the solvent used for crystallization.
-
Solution:
-
Solvent Screening: Experiment with different solvent systems. A common method is to dissolve the free base in a solvent in which the hydrochloride salt is sparingly soluble, such as ethyl acetate, diethyl ether, or a mixture of isopropanol and diethyl ether, and then add a solution of HCl in the same solvent or bubble HCl gas through the solution.[3]
-
Induce Crystallization: If the product is slow to crystallize, try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous successful batch.
-
Problem: The ester hydrolysis step is incomplete.
Possible Cause 1: Insufficient Hydrolysis Time or Temperature
-
Diagnosis: Analysis of the crude product after hydrolysis shows the presence of the starting ester.
-
Solution:
-
Increase Reaction Time/Temperature: Prolong the reaction time or increase the temperature. Saponification reactions can sometimes be slow.
-
Use a Co-solvent: If the ester has poor solubility in the aqueous base, adding a co-solvent like tetrahydrofuran (THF) or ethanol can improve the reaction rate.[8]
-
Possible Cause 2: Insufficient Base
-
Diagnosis: The reaction stalls before all the ester is consumed.
-
Solution:
-
Check Stoichiometry: Ensure that at least one equivalent of the base (e.g., NaOH or LiOH) is used. For larger scale reactions, it is advisable to use a slight excess (e.g., 1.1-1.2 equivalents).
-
Visualizations and Data
Synthetic Workflow
The following diagram illustrates the typical synthetic route for this compound.
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow: Low Yield in N-Benzylation
This diagram outlines a logical approach to troubleshooting low yields in the N-benzylation step.
Caption: Troubleshooting flowchart for low yield in N-benzylation.
Scale-Up Reaction Parameters
The following table provides a summary of typical reaction parameters for different scales.
| Parameter | Lab Scale (1-10 g) | Pilot Scale (100-1000 g) |
| Piperidine Ester | 1.0 eq | 1.0 eq |
| Benzyl Bromide | 1.05 eq | 1.02 eq |
| Base (K₂CO₃) | 1.5-2.0 eq | 1.2-1.5 eq |
| Solvent (MeCN) | 10-20 mL/g | 5-10 mL/g |
| Temperature | Room Temp to 60 °C | 40-50 °C (with cooling) |
| Addition Time | 10-30 min | 1-2 hours |
| Reaction Time | 4-24 hours | 6-18 hours |
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-benzylpiperidine-3-carboxylate
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl piperidine-3-carboxylate (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile (10 mL per gram of starting ester).
-
Stir the suspension at room temperature.
-
Slowly add benzyl bromide (1.05 eq) to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 1-benzylpiperidine-3-carboxylate, which can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 2: Synthesis of this compound
-
Dissolve the crude ethyl 1-benzylpiperidine-3-carboxylate (1.0 eq) in a mixture of ethanol and water (3:1).
-
Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature for 4-6 hours, or until the hydrolysis is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully adjust the pH to approximately 2-3 with concentrated hydrochloric acid.
-
The product may precipitate at this stage. If not, concentrate the solution under reduced pressure to obtain the crude hydrochloride salt.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether or isopropanol, to obtain pure this compound as a white solid.
References
- 1. Synthesizing method of 1-benzyl-piperidone hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
- 3. CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buy 1-Benzyl-5-hydroxypiperidine-3-carboxylic acid [smolecule.com]
addressing experimental variability with 1-Benzylpiperidine-3-carboxylic acid hydrochloride
Welcome to the comprehensive technical support guide for 1-Benzylpiperidine-3-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges encountered with this versatile molecule. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reproducibility of your results.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound, offering explanations for the underlying causes and step-by-step protocols for resolution.
Issue 1: Inconsistent Solubility and Precipitation
Question: My this compound solution is cloudy, or a precipitate forms over time. Why is this happening and how can I fix it?
Root Cause Analysis:
This compound possesses both a weakly acidic carboxylic acid group and a weakly basic tertiary amine, making its solubility highly dependent on pH. The hydrochloride salt improves aqueous solubility compared to the free base, but its stability in solution can be influenced by the buffer system and pH.
-
pH-Dependent Solubility: The solubility of this compound is lowest near its isoelectric point and increases in acidic or basic conditions. The pH of the solution can shift upon dissolution of the hydrochloride salt, potentially leading to precipitation if the final pH is not optimal for solubility.[1]
-
Common Ion Effect: In solutions containing a high concentration of chloride ions, the solubility of the hydrochloride salt can decrease, leading to precipitation.[1]
-
Solvent Choice: While soluble in water and polar organic solvents, the choice of solvent and the presence of co-solvents can significantly impact solubility.
Troubleshooting Protocol:
-
Verify pH of Stock Solutions:
-
Accurately measure the pH of your stock solution after dissolving the compound.
-
Adjust the pH with dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to maintain a pH where the compound is fully ionized and soluble. It is crucial to use dilute solutions to avoid localized pH changes that could cause precipitation.[2]
-
-
Optimize Solvent System:
-
If using aqueous buffers, consider the addition of a co-solvent like DMSO or ethanol (typically not exceeding 1-2% in final assay concentration to avoid biological effects).
-
For organic reactions, ensure the solvent is anhydrous if the reaction is sensitive to water, as the hydrochloride salt can be hygroscopic.
-
-
Solubility Assessment:
-
Perform a simple solubility test by preparing saturated solutions in various buffers and solvents to determine the optimal conditions for your experiment.
-
Data Summary: Solubility Profile
| Solvent/Buffer System | Expected Solubility | Notes |
| Deionized Water | Moderately Soluble | pH of the resulting solution will be acidic. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Variable | Potential for precipitation due to pH shift. |
| Acidic Buffer (e.g., Citrate, pH 4-5) | High | The compound will be protonated and highly soluble. |
| Basic Buffer (e.g., Carbonate, pH 9-10) | High | The compound will be deprotonated and soluble. |
| DMSO | Highly Soluble | Common solvent for stock solutions. |
| Ethanol | Soluble | Can be used as a co-solvent. |
Issue 2: Inconsistent Biological Activity or Assay Interference
Question: I am observing high variability in my biological assay results when using this compound. What could be the cause?
Root Cause Analysis:
-
pH Shift in Assay Well: The acidic nature of the hydrochloride salt can alter the pH of the assay buffer in a localized manner, especially in unbuffered or weakly buffered systems.[2][3] This can affect enzyme activity, receptor binding, or cell viability, leading to inconsistent results.
-
Compound Aggregation: Piperidine-containing compounds can sometimes form aggregates in aqueous solutions, leading to non-specific inhibition of enzymes or disruption of protein-protein interactions.[4] This is an artifact of the compound's physical properties rather than a specific biological interaction.
Troubleshooting Protocol:
-
Buffer Capacity Check:
-
Ensure your assay buffer has sufficient buffering capacity to maintain a stable pH upon addition of the compound.
-
Consider using a stronger buffer if significant pH shifts are observed.
-
-
Aggregation Assessment Workflow:
Caption: Workflow to diagnose compound aggregation.
-
Dynamic Light Scattering (DLS):
-
If aggregation is suspected, DLS can be used to detect the presence of aggregates in your compound solution under assay conditions.
-
Issue 3: Purity and Stability Concerns
Question: How can I ensure the purity of my this compound, and is it stable in solution?
Root Cause Analysis:
-
Hygroscopicity: Amine hydrochloride salts can be hygroscopic, absorbing water from the atmosphere.[5] This can affect the accurate weighing of the compound and introduce water into sensitive reactions.
-
Chemical Stability: While generally stable, prolonged storage in solution, especially at non-optimal pH or elevated temperatures, can lead to degradation.
Troubleshooting Protocol:
-
Proper Storage and Handling:
-
Store the solid compound in a desiccator in a tightly sealed container.
-
For solutions, prepare fresh stock solutions and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Purity Verification Workflow:
Caption: Workflow for verifying compound purity.
-
Analytical Characterization:
-
¹H NMR: Use ¹H NMR to confirm the chemical structure of the compound. The spectrum should be consistent with the expected structure of this compound.
-
HPLC-MS: Employ HPLC-MS to determine the purity of the compound and identify any potential impurities or degradation products. A typical reverse-phase HPLC method might use a C18 column with a mobile phase of acetonitrile and water with a formic acid modifier.[6]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the purpose of the hydrochloride salt form?
A1: The hydrochloride salt is formed by reacting the basic nitrogen of the piperidine ring with hydrochloric acid.[7] This converts the amine into an ammonium salt, which is generally more water-soluble and crystalline than the free base, facilitating handling, formulation, and administration in biological systems.[8]
Q2: How does the pH of my solution affect the charge of this compound?
A2: The charge of the molecule is pH-dependent due to the ionizable carboxylic acid and amino groups.
-
Low pH (acidic): The carboxylic acid is protonated (neutral), and the amine is protonated (positive charge). The net charge is positive.
-
Neutral pH: The carboxylic acid is deprotonated (negative charge), and the amine is protonated (positive charge), forming a zwitterion with a net neutral charge.
-
High pH (basic): The carboxylic acid is deprotonated (negative charge), and the amine is deprotonated (neutral). The net charge is negative.
Q3: Can I use this compound in cell-based assays?
A3: Yes, but with careful consideration of the potential for pH changes in the cell culture medium. It is crucial to ensure the final concentration of the compound does not significantly alter the pH of the medium, which could impact cell viability and lead to misleading results. Always include appropriate vehicle controls in your experiments.
Q4: Are there any special safety precautions I should take when handling this compound?
A4: As with any chemical, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (gloves, lab coat, and safety glasses). While specific toxicity data for this compound may be limited, it is advisable to handle it in a well-ventilated area.
References
- 1. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Benzyl-3-piperidone hydrochloride(50606-58-1) 1H NMR [m.chemicalbook.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Separation of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. reddit.com [reddit.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
Validation & Comparative
The Strategic Advantage of the 1-Benzylpiperidine-3-carboxylic Acid Scaffold
A Comparative Guide to 1-Benzylpiperidine-3-carboxylic Acid Hydrochloride Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs. Among the versatile building blocks available, this compound stands out as a pivotal starting material for creating diverse molecular architectures. Its derivatives are widely explored for their potential as therapeutic agents targeting a range of diseases, including neurological disorders.[1][2] This guide provides an in-depth, objective comparison of key derivatives of 1-benzylpiperidine-3-carboxylic acid, supported by experimental data and protocols to aid researchers in their drug discovery endeavors.
The utility of 1-benzylpiperidine-3-carboxylic acid lies in its trifecta of functional components:
-
The Piperidine Ring: A saturated heterocycle that provides a three-dimensional framework, crucial for specific interactions with biological targets.[3]
-
The N-Benzyl Group: This group serves multiple purposes. It acts as a protecting group for the piperidine nitrogen, preventing unwanted reactions, and can be readily removed to allow for further chemical modifications.[3] Furthermore, the benzyl group itself can engage in vital cation-π interactions with target proteins.[3]
-
The 3-Carboxylic Acid: This functional group is a versatile handle for a variety of chemical transformations, including esterification, amidation, and reduction, enabling the synthesis of a wide array of derivatives.[4]
Synthetic Pathways and Derivative Families
The strategic modification of the carboxylic acid moiety gives rise to distinct classes of derivatives, each with unique physicochemical and pharmacological properties. The primary synthetic routes are outlined below.
Figure 1: Key synthetic transformations of 1-benzylpiperidine-3-carboxylic acid.
Comparative Physicochemical Properties
The choice of derivative significantly impacts key drug-like properties such as lipophilicity (LogP), acidity/basicity (pKa), and hydrogen bonding potential. These parameters, in turn, influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| 1-Benzylpiperidine-3-carboxylic acid | C13H17NO2 | 219.28[5] | -0.5[5] | 1 | 2 |
| Methyl 1-benzylpiperidine-3-carboxylate | C14H19NO2 | 233.31 | 1.5 | 0 | 2 |
| 1-Benzylpiperidine-3-carboxamide | C13H18N2O | 218.30 | 0.8 | 1 | 2 |
| (1-Benzylpiperidin-3-yl)methanol | C13H19NO | 205.30 | 1.2 | 1 | 1 |
Table 1: A comparison of the physicochemical properties of 1-benzylpiperidine-3-carboxylic acid and its common derivatives. Calculated LogP values are estimations and can vary based on the algorithm used.
The Concept of Bioisosterism in Derivative Design
In drug design, the carboxylic acid group can sometimes lead to poor metabolic stability or limited ability to cross biological membranes.[6] Medicinal chemists often employ the strategy of bioisosteric replacement, where the carboxylic acid is substituted with another functional group that has similar physical or chemical properties, to enhance the compound's overall profile.[7][8] For instance, replacing a carboxylic acid with a tetrazole can maintain acidity while increasing lipophilicity.[9] The derivatives discussed in this guide can be considered bioisosteres of the parent carboxylic acid, each offering a unique set of properties.
Experimental Protocols for Comparative Analysis
To empirically evaluate and compare the synthesized derivatives, a standardized set of in vitro assays is essential.
Protocol 1: Synthesis of Methyl 1-benzylpiperidine-3-carboxylate (Esterification)
Objective: To convert the carboxylic acid to its corresponding methyl ester.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
Procedure:
-
Suspend this compound in anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4 hours.[10]
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.
Protocol 2: Synthesis of (1-Benzylpiperidin-3-yl)methanol (Reduction)
Objective: To reduce the carboxylic acid to a primary alcohol.
Materials:
-
1-Benzylpiperidine-3-carboxylic acid
-
Lithium aluminum hydride (LiAlH4)
-
Tetrahydrofuran (THF, anhydrous)
-
Sodium sulfate decahydrate
-
Ethyl acetate
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend LiAlH4 in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add a solution of 1-benzylpiperidine-3-carboxylic acid in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 1 hour.[10]
-
Carefully quench the reaction by the sequential addition of water and 15% NaOH solution.
-
Add sodium sulfate decahydrate and stir vigorously.
-
Filter the mixture and concentrate the filtrate. Purify the residue by column chromatography to obtain the alcohol.
Impact on Biological Activity: A Look at Structure-Activity Relationships (SAR)
The choice of the functional group at the 3-position can have a profound impact on the biological activity of the molecule. For example, in the development of inhibitors for enzymes or ligands for receptors, the hydrogen bonding capacity and steric bulk of this group can determine binding affinity and selectivity.
Derivatives of 1-benzylpiperidine have been investigated for a wide range of therapeutic targets, including:
-
Acetylcholinesterase and Serotonin Transporter Inhibitors: For the treatment of Alzheimer's disease.[2]
-
Monoacylglycerol Lipase (MAGL) Inhibitors: For their potential anti-inflammatory and anti-cancer properties.[10]
-
Analgesics and Anti-inflammatory Agents. [11]
The specific biological effects are highly dependent on the overall structure of the final compound.[12]
Figure 2: The interplay between derivative properties and biological outcomes.
Conclusion
The derivatives of 1-benzylpiperidine-3-carboxylic acid represent a rich source of chemical diversity for drug discovery. A systematic approach to their synthesis and evaluation, guided by an understanding of how structural modifications influence physicochemical and biological properties, is key to unlocking their therapeutic potential. This guide provides a foundational framework for researchers to rationally design and compare these important classes of compounds.
References
- 1. 1-Benzylpiperidine-3-carboxylic acid [myskinrecipes.com]
- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 1-Benzyl-5-hydroxypiperidine-3-carboxylic acid [smolecule.com]
- 5. 1-Benzylpiperidine-3-carboxylic acid | C13H17NO2 | CID 16244010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. drughunter.com [drughunter.com]
- 10. usiena-air.unisi.it [usiena-air.unisi.it]
- 11. chemimpex.com [chemimpex.com]
- 12. Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives - Journal of Young Pharmacists [jyoungpharm.org]
A Comparative Guide to Alternatives for 1-Benzylpiperidine-3-carboxylic acid hydrochloride in GABA Transporter Inhibition
For researchers and drug development professionals investigating the modulation of γ-aminobutyric acid (GABA)ergic neurotransmission, 1-Benzylpiperidine-3-carboxylic acid hydrochloride serves as a foundational scaffold. As a derivative of nipecotic acid, its core structure is a well-established inhibitor of GABA transporters (GATs), playing a crucial role in preventing the reuptake of GABA from the synaptic cleft. The addition of a lipophilic N-benzyl group is a strategic modification aimed at enhancing blood-brain barrier permeability and increasing inhibitory potency at GATs, particularly the GAT-1 subtype, which is a key target in the development of treatments for epilepsy and other neurological disorders.[1][2]
This guide provides a comprehensive comparison of alternative compounds to this compound, offering a detailed analysis of their structure-activity relationships, inhibitory potencies, and pharmacokinetic profiles. The information presented herein is intended to empower researchers to make informed decisions in the selection of chemical tools and lead compounds for their specific research and development objectives.
The Landscape of GABA Uptake Inhibitors: Beyond the Benzylpiperidine Scaffold
The termination of GABAergic signaling is primarily mediated by its reuptake into presynaptic neurons and surrounding glial cells through GATs.[3] Inhibition of this process prolongs the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission. This mechanism is the cornerstone of the therapeutic action of several anticonvulsant drugs.[4] While this compound represents a classic example of a nipecotic acid-based GAT inhibitor, the field has evolved to include a diverse range of structural motifs, each with unique properties.
This guide will focus on a comparative analysis of the following key compounds:
-
This compound : The reference compound.
-
Tiagabine : A clinically approved anticonvulsant and a potent GAT-1 inhibitor.[4][5]
-
NNC-711 : A highly potent and selective GAT-1 inhibitor.
-
SKF-89976A : A well-characterized and potent GAT-1 inhibitor.
-
Guvacine : A natural product and a foundational scaffold for many GAT inhibitors.[2]
Comparative Analysis of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a GAT inhibitor. The following table summarizes the reported IC50 values for the selected compounds against various GABA transporter subtypes. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions. However, the data provides a valuable overview of the relative potencies and selectivities of these compounds.
| Compound | GAT-1 IC50 (µM) | GAT-2 IC50 (µM) | GAT-3 IC50 (µM) | BGT-1 IC50 (µM) | Reference(s) |
| This compound | Data not available in comparative studies | Data not available | Data not available | Data not available | |
| Tiagabine | 0.07 (hGAT-1) | - | - | - | [6] |
| NNC-711 | 0.04 (hGAT-1) | 171 (rGAT-2) | 1700 (hGAT-3) | 622 (hBGT-1) | [7] |
| SKF-89976A | 0.13 (hGAT-1) | 550 (rGAT-2) | 944 (hGAT-3) | 7210 (hBGT-1) | [4][5] |
| Guvacine | 14 (hGAT-1), 39 (rGAT-1) | 58 (rGAT-2) | 119 (hGAT-3), 378 (rGAT-3) | >1000 (hBGT-1) | [8] |
hGAT/rGAT/hBGT refer to human/rat GABA transporter/human betaine-GABA transporter, respectively.
Causality Behind Experimental Choices: The selection of these specific alternative compounds for comparison is based on their established roles as potent and, in some cases, selective GAT-1 inhibitors. Tiagabine is included as a clinically relevant benchmark. NNC-711 and SKF-89976A are widely used research tools known for their high potency. Guvacine, as a natural alkaloid, represents the foundational chemical scaffold from which many synthetic GAT inhibitors, including nipecotic acid derivatives, have been developed. The lack of directly comparable IC50 data for this compound highlights a gap in the literature and underscores the importance of conducting head-to-head comparative studies for novel compounds.
Structure-Activity Relationship (SAR) and Pharmacokinetic Profiles
The chemical structure of a GAT inhibitor dictates its potency, selectivity, and pharmacokinetic properties. The following diagram illustrates the core structures of the compared compounds.
Caption: Core structures of selected GABA uptake inhibitors.
Expertise & Experience: The N-substituent on the piperidine or tetrahydropyridine ring is a critical determinant of activity. The benzyl group in the parent compound provides a degree of lipophilicity that is essential for crossing the blood-brain barrier. In compounds like Tiagabine and SKF-89976A, this is further elaborated with larger, more complex lipophilic moieties, which significantly increases their affinity for the GAT-1 transporter.[5] NNC-711 also possesses a large lipophilic group attached to the tetrahydropyridine ring, contributing to its high potency. Guvacine, lacking an N-substituent, is less potent than its derivatized counterparts.
Pharmacokinetic Considerations:
| Compound | Bioavailability | Half-life | Metabolism | Reference(s) |
| Tiagabine | ~90% (oral) | 5-8 hours (healthy volunteers) | Hepatic (CYP3A4) | |
| NNC-711 | Orally active in vivo | Data not available | Data not available | |
| SKF-89976A | Orally active in vivo | Data not available | Data not available | [4][5] |
| Guvacine | Limited oral bioavailability | Data not available | Data not available |
Trustworthiness: The pharmacokinetic data for Tiagabine is well-established from clinical trials. For the other compounds, which are primarily research tools, comprehensive pharmacokinetic data in humans is not available. However, their demonstrated in vivo activity in animal models confirms their ability to cross the blood-brain barrier and exert central effects.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential. The following section provides a step-by-step methodology for a common in vitro GABA uptake inhibition assay.
In Vitro GABA Uptake Inhibition Assay
This protocol is designed to be a self-validating system by including appropriate positive and negative controls.
Objective: To determine the IC50 value of a test compound for the inhibition of GABA uptake in a cell line stably expressing a specific GABA transporter subtype (e.g., hGAT-1).
Materials:
-
HEK-293 cells stably expressing the human GAT-1 transporter (or other GAT subtype).
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
[³H]-GABA (radiolabeled gamma-aminobutyric acid).
-
Unlabeled GABA.
-
Test compound and reference inhibitor (e.g., Tiagabine).
-
Scintillation fluid and a scintillation counter.
-
96-well microplates.
Experimental Workflow Diagram:
Caption: Workflow for in vitro GABA uptake inhibition assay.
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture HEK-293 cells stably expressing the desired GAT subtype under standard conditions.
-
Seed the cells into a 96-well microplate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Assay Preparation:
-
On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed assay buffer.
-
Prepare serial dilutions of the test compound and the reference inhibitor in the assay buffer. Also, prepare a control with no inhibitor (total uptake) and a control with a high concentration of a known inhibitor (e.g., Tiagabine) to determine non-specific uptake.
-
-
Compound Pre-incubation:
-
Add the diluted compounds and controls to the respective wells and pre-incubate the plate for 15-30 minutes at the assay temperature. This allows the compounds to interact with the transporters before the addition of the substrate.
-
-
GABA Uptake Initiation:
-
Prepare a solution of [³H]-GABA and unlabeled GABA in the assay buffer. The final concentration of GABA should be close to its Km value for the specific transporter to ensure sensitive detection of inhibition.
-
Initiate the uptake by adding the GABA solution to all wells simultaneously using a multichannel pipette.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 10-20 minutes). This incubation time should be within the linear range of GABA uptake for the specific cell line and transporter.
-
-
Termination of Uptake:
-
To stop the reaction, rapidly aspirate the assay solution and wash the cells three times with ice-cold assay buffer. This step is critical to remove any extracellular [³H]-GABA.
-
-
Quantification:
-
Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial cell lysis reagent).
-
Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific uptake (counts from wells with a high concentration of inhibitor) from all other readings to obtain the specific uptake.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the total specific uptake (control with no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Synthesis of this compound
The synthesis of this compound typically proceeds from 1-benzyl-3-piperidone hydrochloride.
Synthetic Pathway Diagram:
Caption: Synthetic pathway for this compound.
Detailed Protocol for the Synthesis of 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid:
This protocol is adapted from a published procedure.
-
Cyanohydrin Formation:
-
Dissolve 1-benzyl-3-piperidone hydrochloride in a mixture of tetrahydrofuran and water.
-
Cool the solution in an ice bath and add a solution of potassium cyanide (KCN) portion-wise while maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for several hours to ensure complete formation of the cyanohydrin intermediate.
-
-
Hydrolysis to the Carboxylic Acid:
-
Carefully add concentrated hydrochloric acid to the reaction mixture containing the cyanohydrin.
-
Heat the mixture to reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
-
Isolation and Purification:
-
After completion of the reaction, cool the mixture and adjust the pH to be weakly basic (around 8) with a suitable base (e.g., sodium hydroxide solution).
-
Extract the aqueous layer with an organic solvent (e.g., chloroform) to remove any unreacted starting material or non-polar impurities.
-
The aqueous layer containing the product can be further purified by ion-exchange chromatography.
-
Evaporate the solvent from the purified fractions to obtain 1-benzyl-3-hydroxypiperidine-3-carboxylic acid.
-
Final Step: Hydrochloride Salt Formation (General Procedure):
-
Dissolve the purified 1-benzyl-3-hydroxypiperidine-3-carboxylic acid in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., HCl in ether) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield this compound.
Conclusion
This guide has provided a comparative overview of several key alternatives to this compound for the inhibition of GABA transporters. While the parent compound serves as a valuable research tool, compounds such as Tiagabine, NNC-711, and SKF-89976A offer significantly higher potency and, in some cases, greater selectivity for the GAT-1 subtype. The choice of the most appropriate compound will depend on the specific experimental goals, with considerations for potency, selectivity, and pharmacokinetic properties being paramount. The provided experimental protocols offer a starting point for the in vitro characterization of these and other novel GAT inhibitors. Further research, particularly direct comparative studies, will be invaluable in elucidating the subtle differences in the pharmacological profiles of these important modulators of GABAergic neurotransmission.
References
- 1. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of the GABA uptake systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. Comparison of the effect of the GABA uptake blockers, tiagabine and nipecotic acid, on inhibitory synaptic efficacy in hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to De-risking Novel Compounds: A Cross-Reactivity Analysis of 1-Benzylpiperidine-3-carboxylic acid hydrochloride
For drug development professionals, the journey from a promising lead compound to a clinically viable drug is fraught with challenges. One of the most significant hurdles is ensuring the specificity of a new chemical entity (NCE). Off-target interactions can lead to unforeseen side effects, toxicity, or reduced efficacy, often resulting in costly late-stage failures. This guide provides a comprehensive framework for assessing the cross-reactivity of novel compounds, using 1-Benzylpiperidine-3-carboxylic acid hydrochloride as a case study.
While specific cross-reactivity data for this compound is not extensively available in public literature, its core structure, featuring a benzyl group attached to a piperidine ring, is a well-known scaffold in medicinal chemistry.[1][2] Derivatives of this scaffold have been explored for a multitude of therapeutic applications, including as central nervous system stimulants and analgesics. However, the very features that make this scaffold versatile also present a potential for interactions with a range of biological targets.
This guide will, therefore, focus on the methodology for a thorough cross-reactivity investigation. We will explore how to design and execute a strategic screening cascade, from broad, early-stage profiling to more focused, mechanistic studies. By understanding the potential off-target liabilities of the benzylpiperidine scaffold, researchers can proactively design studies to mitigate risks and build a robust safety profile for their compounds.
Part 1: Understanding the Landscape - Potential Off-Target Liabilities
The benzylpiperidine moiety is considered a "privileged scaffold" due to its ability to interact with a variety of biological targets.[1] The basic nitrogen atom of the piperidine ring can form ionic bonds with acidic residues in receptor binding pockets, while the benzyl group can engage in hydrophobic and aromatic interactions. This promiscuity necessitates a broad initial assessment of potential off-target interactions.
Based on the known pharmacology of structurally related compounds, key areas of concern for off-target activity of this compound include:
-
G-Protein Coupled Receptors (GPCRs): A large and diverse family of receptors involved in a vast array of physiological processes. The structural motifs of our compound of interest bear resemblance to ligands for adrenergic, dopaminergic, serotonergic, and opioid receptors.
-
Ion Channels: Particularly voltage-gated ion channels such as hERG (human Ether-à-go-go-Related Gene), which is a critical consideration for cardiovascular safety.[3]
-
Transporters: Monoamine transporters (for dopamine, norepinephrine, and serotonin) are a likely class of off-targets given the stimulant properties of some benzylpiperidine derivatives.
-
Enzymes: A broad range of enzymes could potentially be inhibited, and initial screening should include key metabolic enzymes and those involved in signaling pathways.
Part 2: The Cross-Reactivity Screening Cascade: A Step-by-Step Guide
A tiered or cascaded approach to screening is the most efficient and cost-effective strategy for evaluating cross-reactivity.[4][5][6] This involves progressing from broad, high-throughput screens to more specific and complex functional assays for any identified "hits."
Tier 1: Broad Panel Screening for Initial Hazard Identification
The first step is to screen the compound against a broad panel of targets at a single, high concentration (typically 10 µM) to identify any significant off-target binding. Several contract research organizations (CROs) offer standardized safety pharmacology panels for this purpose. A typical panel, such as the Eurofins SafetyScreen44 or a similar offering, will include a diverse range of receptors, ion channels, transporters, and enzymes.[7][8][9][10]
Table 1: Representative Tier 1 Safety Pharmacology Panel
| Target Class | Representative Targets | Rationale for Inclusion |
| GPCRs | Adrenergic (α1, α2, β1, β2), Dopamine (D1, D2), Serotonin (5-HT1A, 5-HT2A), Muscarinic (M1, M2, M3), Opioid (μ, δ, κ) | High potential for interaction due to the benzylpiperidine scaffold. |
| Ion Channels | hERG, Sodium channels, Calcium channels | Critical for assessing cardiovascular and neurological safety.[3] |
| Transporters | DAT, NET, SERT | Potential for CNS stimulant effects and drug-drug interactions. |
| Enzymes | COX-1, COX-2, PDE family, MAO-A, MAO-B | Broad assessment of potential enzymatic inhibition. |
| Nuclear Receptors | ER, AR, GR | To assess potential endocrine disruption. |
Experimental Protocol: Broad Panel Radioligand Binding Assays
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Assay Setup: For each target, a specific radioligand and a membrane preparation or purified protein are used.
-
Incubation: The test compound is added to the assay mixture at a final concentration of 10 µM, along with the radioligand. The mixture is incubated to allow for binding to reach equilibrium.
-
Detection: The amount of radioligand bound to the target is measured using a scintillation counter or other appropriate detector.
-
Data Analysis: The percentage inhibition of radioligand binding by the test compound is calculated. A threshold for significant activity is typically set at >50% inhibition.
Tier 2: Dose-Response and Functional Assays for Hit Confirmation
Any significant hits from the Tier 1 screen should be followed up with more detailed studies to confirm the interaction and determine its functional consequence.
Dose-Response Curves: To determine the potency of the off-target interaction, concentration-response curves are generated. This allows for the calculation of an IC50 (for inhibition) or EC50 (for activation) value.
Functional Assays: It is crucial to understand whether the binding of the compound to an off-target has a functional effect (i.e., is it an agonist, antagonist, or allosteric modulator?). The choice of functional assay will depend on the target class.
Table 2: Example Tier 2 Functional Assays
| Target Class | Functional Assay | Principle |
| GPCRs | Calcium flux assay, cAMP assay | Measures changes in intracellular second messengers upon receptor activation or inhibition. |
| Ion Channels | Patch-clamp electrophysiology | Directly measures the flow of ions through the channel in response to the compound. |
| Transporters | Substrate uptake assay | Measures the ability of the compound to inhibit the transport of a labeled substrate. |
| Enzymes | Enzyme activity assay | Measures the rate of the enzymatic reaction in the presence of the compound. |
Experimental Workflow: A Visual Guide
Caption: A tiered screening cascade for assessing cross-reactivity.
Tier 3: In-depth Mechanistic and Selectivity Studies
For compounds that still show potent activity at off-targets after Tier 2 analysis, further investigation is warranted. This may involve:
-
Selectivity Profiling: Screening against a panel of closely related targets to determine the selectivity index (the ratio of off-target to on-target activity).
-
Mechanism of Action Studies: More detailed experiments to understand the precise mechanism of the off-target interaction (e.g., competitive vs. non-competitive binding).
Part 3: Interpreting the Data and Making Informed Decisions
The goal of a cross-reactivity study is not necessarily to find a compound with zero off-target interactions, but rather to understand the compound's overall pharmacological profile and to assess the potential for adverse effects.[11] A key consideration is the therapeutic window – the concentration range at which the compound is effective at its intended target without causing significant off-target effects.
If a potent off-target activity is identified, several strategies can be employed:
-
Structural Modification: Medicinal chemists can attempt to modify the compound's structure to reduce its affinity for the off-target while maintaining its on-target potency.
-
Risk Mitigation in Clinical Trials: If the off-target effect is well-characterized and can be monitored, it may be possible to design clinical trials that include specific safety monitoring for any potential adverse effects.
-
Repurposing: In some cases, an off-target activity may be therapeutically beneficial, opening up possibilities for repurposing the compound for a different indication.
Conclusion: A Proactive Approach to Drug Safety
A thorough investigation of a new compound's cross-reactivity is a critical component of preclinical drug development. By employing a systematic, tiered screening approach, researchers can identify potential off-target liabilities early in the process, allowing for informed decision-making and the development of safer, more effective medicines. While this compound serves as a relevant example due to its privileged scaffold, the principles and methodologies outlined in this guide are applicable to the cross-reactivity assessment of any new chemical entity.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. chempartner.com [chempartner.com]
- 5. chempartner.com [chempartner.com]
- 6. pharmaron.com [pharmaron.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. fda.gov [fda.gov]
A Senior Application Scientist's Guide to Confirming the Binding Site of 1-Benzylpiperidine-3-carboxylic acid hydrochloride on GABA Transporters
Introduction: The Challenge of Target Validation
1-Benzylpiperidine-3-carboxylic acid hydrochloride belongs to a well-established class of neuroactive compounds derived from piperidine-3-carboxylic acid (nipecotic acid). Structurally, these molecules are analogs of the brain's primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA). Decades of research strongly indicate that the principal targets for this chemical scaffold are the GABA transporters (GATs), members of the Solute Carrier 6 (SLC6) family of membrane proteins.[1][2] These transporters are critical for regulating neuronal excitability by clearing GABA from the synaptic cleft, and their inhibition is a clinically validated strategy for treating neurological disorders like epilepsy.[3][4][5]
Comparative Ligands: Establishing a Pharmacological Context
To validate the binding of a novel compound, it is essential to compare it against well-characterized pharmacological tools. The following GAT inhibitors serve as critical benchmarks for assessing potency, selectivity, and mechanism of action.
| Compound Name | Target Selectivity | Key Characteristics & Common Use |
| Tiagabine | GAT-1 Selective[1] | A clinically approved anti-epileptic drug. Acts as a potent, selective inhibitor of GAT-1, locking the transporter in an inward-open conformation.[3] |
| SKF 89976A | GAT-1 Selective[1] | A widely used research tool for potent and selective GAT-1 inhibition. Brain penetrant. |
| NNC 711 | GAT-1 Selective[1] | Another highly selective GAT-1 inhibitor used in preclinical research to probe the function of this specific transporter subtype. |
| (S)-SNAP 5114 | GAT-2/3 Selective[4][6] | A crucial tool for differentiating transporter subtype activity. It shows significant selectivity for GAT-3 over GAT-1.[7] |
A Multi-Pronged Strategy for Binding Site Confirmation
A robust confirmation of a ligand's binding site is not achieved by a single experiment. Instead, it requires the synthesis of evidence from multiple, orthogonal approaches. We will explore four key pillars of investigation: Functional Assays, Biophysical Characterization, Structural Determination, and Biochemical Validation.
Caption: A multi-faceted approach to binding site confirmation.
Part 1: Functional Assays - Does it Inhibit the Transporter?
The first logical step is to confirm that the compound functionally modulates the target protein. For a transporter inhibitor, the most direct method is a substrate uptake assay.
Principle: Competitive Inhibition of GABA Uptake
This assay measures the ability of this compound to compete with a radiolabeled substrate (e.g., [³H]GABA) for transport into cells expressing a specific GAT subtype. A reduction in intracellular radioactivity in the presence of the test compound indicates inhibitory activity.
Experimental Protocol: [³H]GABA Uptake Inhibition Assay
-
Cell Culture: Culture HEK293 cells stably transfected with the human GAT-1 (or other GAT subtypes) to near confluency in 24-well plates.
-
Preparation: On the day of the assay, aspirate the culture medium and gently wash the cell monolayers twice with pre-warmed Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubation: Add 200 µL of KRH buffer containing a range of concentrations of this compound (e.g., 1 nM to 100 µM) to the wells. Include wells with a known inhibitor (e.g., Tiagabine) as a positive control and wells with buffer only for baseline uptake. Incubate for 10-15 minutes at 37°C.
-
Initiation of Uptake: Add 50 µL of KRH buffer containing [³H]GABA (at a final concentration near its Km, e.g., 10-20 nM) to each well to initiate the transport reaction.
-
Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of GABA uptake.
-
Termination: Stop the uptake by rapidly aspirating the solution and washing the cells three times with 500 µL of ice-cold KRH buffer.
-
Lysis & Scintillation Counting: Lyse the cells by adding 250 µL of 1% SDS solution to each well. Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the log concentration of the compound. Fit the data using a non-linear regression model to determine the IC50 value (the concentration of inhibitor required to reduce GABA uptake by 50%).
Part 2: Biophysical Characterization - Quantifying the Direct Interaction
Functional data implies binding, but biophysical methods provide direct, quantitative evidence of the interaction and its thermodynamic drivers.
Method 1: Radioligand Binding Assay
Principle: This is the gold standard for quantifying binding affinity.[8] The assay measures the displacement of a high-affinity radioligand (e.g., [³H]Tiagabine or a custom-synthesized tritiated version of the compound) from the GAT by the unlabeled this compound.[9]
Experimental Protocol: Competitive Radioligand Binding
-
Membrane Preparation: Homogenize cells or brain tissue expressing the target GAT in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in an appropriate binding buffer.[5]
-
Assay Setup: In a 96-well plate, combine:
-
Membrane preparation (e.g., 50-100 µg protein).
-
A fixed concentration of radioligand (e.g., [³H]Tiagabine at its Kd).
-
A range of concentrations of this compound.
-
For non-specific binding (NSB) control wells, add a high concentration of a known unlabeled ligand (e.g., 10 µM Tiagabine).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter plate (e.g., GF/C filters pre-soaked in polyethyleneimine). Wash the filters multiple times with ice-cold wash buffer.[5]
-
Quantification: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting NSB from total binding. Plot the specific binding as a function of the competitor concentration and fit the curve to determine the IC50. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Method 2: Isothermal Titration Calorimetry (ITC)
Principle: ITC provides a complete thermodynamic profile of the binding interaction in a single, label-free experiment.[10][11] It directly measures the heat released or absorbed as the ligand is titrated into a solution containing the protein. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[12][13]
Experimental Protocol: ITC for Membrane Proteins
Causality Note: Working with membrane proteins like GATs for ITC is challenging due to the need for solubilization. The choice of detergent is critical to maintain protein stability and function.
-
Protein Preparation: Purify the target GAT and solubilize it in a detergent-micelle solution (e.g., DDM or LMNG). The protein concentration should be carefully determined.
-
Ligand Preparation: Prepare a concentrated solution of this compound in the exact same buffer, including the detergent, as the protein solution to minimize heats of dilution.
-
Instrument Setup: Equilibrate the ITC instrument (e.g., a MicroCal PEAQ-ITC) to the desired temperature (e.g., 25°C). Load the purified GAT solution into the sample cell and the ligand solution into the titration syringe.
-
Titration: Perform a series of small, precise injections (e.g., 1-2 µL) of the ligand into the sample cell. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.
-
Data Analysis: The raw data (power vs. time) is integrated to yield the heat change per injection. This is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters (Kd, n, ΔH, ΔS).
Caption: Workflow for obtaining thermodynamic data via ITC.
Part 3: Structural & Computational Methods - Visualizing the Interaction
While functional and biophysical data confirm that binding occurs, structural and computational methods reveal how it occurs.
Method 1: X-ray Crystallography / Cryo-Electron Microscopy (Cryo-EM)
Principle: These techniques provide atomic-resolution 3D structures of the protein-ligand complex. Recent advances in Cryo-EM have been particularly successful for membrane proteins like GAT1, revealing structures in complex with both substrates (GABA, PDB: 7Y7W) and inhibitors (Tiagabine, PDB: 7Y7Z, 7SK2).[3][14][15] Obtaining a structure of GAT1 co-crystalized with this compound would provide the ultimate proof of the binding site and interaction motifs.
Workflow Overview:
-
Protein Expression & Purification: High-level expression and purification of a stable, homogenous GAT protein construct.
-
Complex Formation: Incubation of the purified protein with a saturating concentration of the ligand.
-
Crystallization / Sample Preparation: For crystallography, setting up crystallization trials. For Cryo-EM, vitrifying the sample on EM grids.
-
Data Collection: Diffraction data collection at a synchrotron (X-ray) or imaging in a transmission electron microscope (Cryo-EM).
-
Structure Solution & Refinement: Processing the data to generate an electron density map and building an atomic model of the protein-ligand complex.
Method 2: Computational Molecular Docking
Principle: In the absence of a co-crystal structure, molecular docking can predict the binding pose of a ligand within a known protein structure.[16][17][18] Using the existing Cryo-EM structure of GAT1 (e.g., PDB: 7SK2), we can predict how this compound fits into the orthosteric binding site.
Protocol: In Silico Molecular Docking
-
Receptor Preparation: Start with a high-resolution GAT1 structure (e.g., 7SK2). Remove water molecules, add hydrogen atoms, and assign partial charges. Define the binding site based on the location of the co-crystalized ligand (Tiagabine).
-
Ligand Preparation: Generate a 3D conformation of this compound and assign its charges and atom types.
-
Docking Simulation: Use a docking program (e.g., AutoDock Vina, Glide) to systematically sample different orientations and conformations of the ligand within the defined binding pocket.[16]
-
Scoring & Analysis: The program scores the predicted poses based on a scoring function that estimates the binding free energy. The top-ranked poses are then visually inspected to analyze key interactions (hydrogen bonds, ionic interactions, hydrophobic contacts) with specific amino acid residues in the binding site.
Part 4: Biochemical Validation - Pinpointing Critical Residues
The final, validating step is to use biochemical methods to confirm the importance of the residues identified through structural and computational analyses.
Principle: Site-Directed Mutagenesis
This technique involves mutating specific amino acid residues within the putative binding site and then re-evaluating the compound's binding affinity or functional activity.[19][20] A significant loss of potency or affinity for a mutant receptor strongly implicates the mutated residue in the binding interaction. For GAT1, residues like Tyr60, Tyr140, and Phe294 are known to be critical for inhibitor binding.[21][22][23]
Experimental Protocol: Mutagenesis and Functional Re-evaluation
-
Identify Key Residues: Based on docking results or homology to the Tiagabine-bound structure (PDB: 7SK2), identify 3-5 residues predicted to directly interact with this compound (e.g., a tyrosine forming a hydrogen bond, an aspartate forming an ionic bond).
-
Generate Mutants: Use a commercial site-directed mutagenesis kit to create plasmids encoding the GAT with single amino acid substitutions (e.g., replacing a tyrosine with an alanine, Y60A, to remove the hydroxyl group).
-
Transfection & Expression: Transfect HEK293 cells with the wild-type (WT) and mutant GAT plasmids.
-
Confirm Expression: Verify that the mutant proteins are expressed and trafficked to the cell membrane at levels comparable to the WT protein, typically using Western blotting or immunofluorescence.
-
Re-run Assays: Perform the [³H]GABA uptake inhibition assay and/or the competitive radioligand binding assay on both the WT and mutant-expressing cells.
-
Data Interpretation: Compare the IC50 or Ki values. A large (>10-fold) increase in the IC50/Ki for a mutant compared to the WT provides strong evidence that the mutated residue is a key interaction point for the ligand.
Synthesizing the Data for a Definitive Conclusion
By integrating these four approaches, a powerful and self-validating case can be built. For instance, if molecular docking predicts a hydrogen bond between the ligand's carboxylic acid and a specific serine residue, the site-directed mutagenesis experiment (mutating that serine to an alanine) should result in a significant loss of binding affinity, which would be quantitatively measured by radioligand binding or ITC. This convergence of evidence from functional, biophysical, structural, and biochemical methods provides the highest level of confidence in confirming the binding site of this compound.
References
- 1. Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SLC6 Transporters: Structure, Function, Regulation, Disease Association and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. GABA-level increasing and anticonvulsant effects of three different GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Subtype-specific GABA transporter antagonists synergistically modulate phasic and tonic GABAA conductances in rat neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular basis of human GABA transporter 3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 12. researchgate.net [researchgate.net]
- 13. Isothermal titration calorimetry of ion-coupled membrane transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rcsb.org [rcsb.org]
- 15. rcsb.org [rcsb.org]
- 16. Molecular Docking Simulations Provide Insights in the Substrate Binding Sites and Possible Substrates of the ABCC6 Transporter | PLOS One [journals.plos.org]
- 17. Molecular modeling and ligand docking for Solute Carrier (SLC) transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ligand- and Structure-based Approaches for Transmembrane Transporter Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Key residues defining the mu-opioid receptor binding pocket: a site-directed mutagenesis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Steered Molecular Dynamics Study of Binding and Translocation Processes in the GABA Transporter - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reproducible Synthesis of 1-Benzylpiperidine-3-carboxylic Acid Hydrochloride
Abstract
This guide provides an in-depth analysis of the factors influencing the experimental reproducibility of synthesizing 1-Benzylpiperidine-3-carboxylic acid hydrochloride, a key building block in modern medicinal chemistry. We will dissect and compare various synthetic methodologies, highlighting critical parameters that govern yield, purity, and consistency. Furthermore, this document will contrast the N-benzyl protecting group strategy with common alternatives and provide a "gold-standard" protocol designed for maximum reproducibility. This guide is intended for researchers, scientists, and drug development professionals who rely on the consistent quality of this important synthetic intermediate.
Introduction: The Imperative of Reproducibility
The piperidine scaffold is a cornerstone of drug discovery, present in numerous FDA-approved therapeutics.[1][2] this compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules, particularly those targeting the central nervous system.[3][4][5] The N-benzyl group is a common protecting group and a structural motif in many active pharmaceutical ingredients.[6]
In the rigorous landscape of pharmaceutical development, the reproducibility of a synthetic route is not merely a matter of convenience; it is a prerequisite for reliable structure-activity relationship (SAR) studies, scalable manufacturing, and ultimately, clinical success. Inconsistent synthesis can lead to variable yields, impurity profiles, and downstream analytical challenges, jeopardizing project timelines and budgets. This guide will illuminate the path toward achieving consistent and reliable outcomes in the synthesis of this compound.
Comparative Analysis of Synthetic Routes
Several synthetic routes to this compound have been reported, primarily originating from piperidone or pyridine precursors. Below, we compare three common approaches, focusing on their potential for reproducibility.
| Parameter | Route 1: Reductive Amination of a Piperidone Precursor | Route 2: Hydrolysis of a Cyanohydrin Intermediate | Route 3: Hydrogenation of a Pyridine Precursor |
| Starting Material | 1-Benzyl-3-piperidone hydrochloride | 1-Benzyl-3-piperidone hydrochloride | 3-Pyridinecarboxylic acid (Nipecotic acid) |
| Key Transformations | Formation of a cyanohydrin, followed by hydrolysis. | N-benzylation followed by reduction of the pyridine ring. | Direct N-benzylation of the piperidine ring. |
| Reported Yield | Moderate to Good | Good to Excellent | Variable, can be high |
| Reproducibility Considerations | The use of potassium cyanide requires stringent safety protocols and careful control of reaction temperature to avoid side reactions. The hydrolysis step with concentrated HCl can be aggressive and needs to be well-controlled to prevent degradation.[7] | The catalytic hydrogenation of pyridines can be sensitive to catalyst activity, substrate purity, and reaction conditions (pressure, temperature). Catalyst poisoning can be a source of irreproducibility. | The N-benzylation of nipecotic acid can be straightforward, but the reaction conditions (base, solvent) need to be optimized to prevent side reactions and ensure complete conversion. |
| Key Reference | PrepChem[7] | CN102351783B[8] | General knowledge of piperidine synthesis |
The N-Benzyl Group vs. Alternatives: A Strategic Choice
The choice of the nitrogen protecting group is a critical decision in any synthetic campaign involving piperidines. While the N-benzyl group is widely used, alternatives such as tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz or Z) offer different advantages and disadvantages that can impact reproducibility.
-
N-Benzyl:
-
Advantages: Generally stable to a wide range of reaction conditions. Can be introduced via reductive amination or direct alkylation.
-
Disadvantages: Removal requires harsh conditions (catalytic hydrogenation or strong reducing agents), which may not be compatible with other functional groups in the molecule.
-
-
N-Boc:
-
Advantages: Easily removed under acidic conditions. Generally provides crystalline and easily purifiable intermediates.
-
Disadvantages: The Boc group can be labile in the presence of strong nucleophiles or bases.
-
-
N-Cbz (Z):
-
Advantages: Removed by catalytic hydrogenation, often under milder conditions than N-benzyl deprotection.
-
Disadvantages: The introduction of the Cbz group requires the use of benzyl chloroformate, which is a hazardous reagent.
-
The choice of protecting group should be made based on the overall synthetic strategy and the compatibility with subsequent reaction steps. For many applications, the stability of the N-benzyl group is advantageous, but its removal can present challenges.
Recommended "Gold Standard" Protocol for Reproducible Synthesis
The following protocol is a synthesized "best-practice" approach, designed to maximize reproducibility in the synthesis of this compound. It is based on the robust and scalable method of N-benzylation of a piperidone followed by a controlled hydrolysis.
Workflow for Reproducible Synthesis
Caption: Workflow for the reproducible synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Cyanohydrin Formation
-
To a solution of 1-benzyl-3-piperidone hydrochloride (8.13 g) in a mixture of tetrahydrofuran-water (1:1, 28.8 ml) and concentrated hydrochloric acid (2.99 ml) at <8 °C, add potassium cyanide (4.687 g) portion-wise, maintaining the temperature below 8 °C.
-
Stir the mixture for 4 hours at this temperature.
-
Add an additional portion of concentrated hydrochloric acid (1.495 ml) and potassium cyanide (1.172 g) and stir for another hour.
-
Extract the reaction mixture with diethyl ether.
-
Wash the organic extract with water, dry over magnesium sulfate, and evaporate the solvent under reduced pressure.
Step 2: Hydrolysis to the Carboxylic Acid
-
Dissolve the oily residue from the previous step in concentrated hydrochloric acid (14.4 ml).
-
Heat the solution at 80 °C for 1 hour.
-
Cool the reaction mixture and filter any solid residue, washing with acetone.
-
Combine the filtrate and washings and evaporate under reduced pressure to obtain a syrupy residue.
-
Adjust the pH of the residue to 8 with 0.25 N aqueous sodium hydroxide solution.
-
Wash the aqueous solution three times with chloroform to remove any remaining organic impurities.
-
The final product can be further purified by crystallization from acetone to yield 1-benzyl-3-hydroxypiperidine-3-carboxylic acid.[7]
Analytical Validation for Ensuring Reproducibility
To ensure batch-to-batch consistency, a rigorous analytical validation is essential. The following techniques should be employed:
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any major impurities.
-
LC-MS: To confirm the molecular weight of the product and to identify and quantify any minor impurities.
-
HPLC: To determine the purity of the final product with high accuracy. A purity of >95% is typically required for research applications.[9]
-
Melting Point: A sharp melting point range is indicative of high purity.
By establishing clear specifications for each of these analytical tests and consistently applying them to each batch, a high degree of reproducibility can be assured.
Conclusion
The reproducible synthesis of this compound is an achievable goal through careful selection of the synthetic route, rigorous control of reaction parameters, and comprehensive analytical validation. While challenges exist, particularly in handling hazardous reagents and controlling reaction conditions, the "gold-standard" protocol outlined in this guide provides a robust framework for achieving consistent, high-quality results. By embracing a quality-by-design approach to synthesis, researchers can ensure the reliability of their starting materials and, consequently, the integrity of their scientific findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 1-Benzyl-5-hydroxypiperidine-3-carboxylic acid [smolecule.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-Benzylpiperidine-3-carboxylic acid [myskinrecipes.com]
- 6. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
- 9. This compound [cymitquimica.com]
The Bridge from Benchtop to Bedside: Establishing In-Vitro to In-Vivo Correlation for 1-Benzylpiperidine-3-carboxylic acid hydrochloride
A Senior Application Scientist's Guide to Predictive Drug Development
In the landscape of pharmaceutical development, the ability to predict a drug's in-vivo performance from in-vitro data is a significant accelerator, reducing the reliance on extensive and costly clinical trials. This guide provides a comprehensive framework for establishing an In-Vitro to In-Vivo Correlation (IVIVC) for 1-Benzylpiperidine-3-carboxylic acid hydrochloride, a small molecule with potential therapeutic applications. Due to the limited publicly available pre-clinical data for this specific compound, we will proceed with a well-reasoned, hypothetical case study that assumes it behaves as a Biopharmaceutics Classification System (BCS) Class I drug. This assumption is based on the typical characteristics of small molecule hydrochloride salts, which often exhibit high solubility, and the piperidine moiety, which can contribute to good permeability.[1][2]
The Foundational Importance of IVIVC
An IVIVC is a predictive mathematical model that describes the relationship between an in-vitro property of a dosage form (usually the rate and extent of drug dissolution) and an in-vivo response (such as the plasma drug concentration time profile).[3] For drug development professionals, a robust IVIVC model is an invaluable tool, enabling the justification of biowaivers, setting of dissolution specifications, and ensuring batch-to-batch consistency without the need for repeated in-vivo studies.[4]
The Biopharmaceutics Classification System (BCS) is a cornerstone of IVIVC development. It categorizes drugs into four classes based on their aqueous solubility and intestinal permeability.[5]
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Drugs in BCS Class I, which we will assume this compound belongs to, are considered to have the best potential for a successful IVIVC.[3] This is because their absorption is primarily dependent on the rate of dissolution from the dosage form, a parameter that can be precisely controlled and measured in-vitro.[6]
Strategic In-Vitro Characterization: Laying the Groundwork
A successful IVIVC is built upon a foundation of meticulous in-vitro characterization. The following experimental data, while hypothetical for our target compound, represents the necessary starting point.
Physicochemical Properties
A thorough understanding of the compound's intrinsic properties is paramount.
| Property | Hypothetical Value for this compound | Significance |
| Molecular Weight | 255.74 g/mol | Influences diffusion and permeability. |
| pKa | 3.85 (predicted) | Affects solubility at different physiological pH values. |
| LogP | 1.5 (predicted) | Indicates lipophilicity and potential for membrane permeation. |
| Aqueous Solubility | > 1 mg/mL across physiological pH range | High solubility is a key characteristic of BCS Class I drugs. |
In-Vitro Dissolution Studies
The goal of in-vitro dissolution testing is to mimic the conditions of the gastrointestinal tract and measure the rate at which the drug is released from its dosage form.[1] For our hypothetical immediate-release formulation of this compound, we would employ the USP Apparatus 2 (Paddle Apparatus).[7]
Experimental Protocol: USP Apparatus 2 Dissolution Test
-
Apparatus: USP Apparatus 2 (Paddle Apparatus).
-
Medium: 900 mL of pH 1.2, 4.5, and 6.8 buffers to simulate the stomach and intestinal environments.[8]
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 RPM.[7]
-
Procedure:
-
Place one tablet in each vessel.
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analyze the drug concentration in each sample using a validated HPLC method.
-
Hypothetical Dissolution Profiles:
To establish a correlation, we would test at least two formulations with different release rates (fast and slow).
| Time (minutes) | Fast Release Formulation (% Dissolved) | Slow Release Formulation (% Dissolved) |
| 5 | 45 | 25 |
| 10 | 75 | 48 |
| 15 | 92 | 65 |
| 30 | 98 | 85 |
| 45 | 100 | 95 |
| 60 | 100 | 99 |
In-Vitro Permeability Assessment
To confirm our BCS Class I assumption, we would perform a Caco-2 permeability assay. This assay utilizes a cultured monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium.[9][10]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to form a differentiated monolayer.[11]
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[9]
-
Transport Study:
-
The test compound is added to the apical (A) side of the monolayer.
-
Samples are collected from the basolateral (B) side at various time points to determine the apparent permeability coefficient (Papp) in the A-to-B direction.
-
The experiment is also performed in the reverse direction (B-to-A) to assess active efflux.[12]
-
-
Analysis: Drug concentrations are measured by LC-MS/MS.
Hypothetical Permeability Data:
| Parameter | Hypothetical Value | Interpretation |
| Papp (A-to-B) | 25 x 10⁻⁶ cm/s | Indicates high permeability. |
| Efflux Ratio (Papp B-A / Papp A-B) | < 2 | Suggests no significant active efflux. |
The In-Vivo Arm: Pharmacokinetic Evaluation
The in-vivo component of an IVIVC study involves administering the different formulations to human subjects or an appropriate animal model and collecting plasma samples over time to determine the pharmacokinetic profile.
Hypothetical In-Vivo Study Design:
-
Subjects: Healthy human volunteers.
-
Design: A randomized, two-way crossover study.
-
Formulations: The same fast and slow-release formulations from the in-vitro dissolution studies.
-
Sampling: Blood samples are collected at pre-determined intervals post-dosing.
-
Analysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
Hypothetical Pharmacokinetic Parameters:
| Parameter | Fast Release Formulation | Slow Release Formulation |
| Cmax (ng/mL) | 150 | 100 |
| Tmax (hr) | 1.0 | 2.5 |
| AUC₀-t (ng*hr/mL) | 850 | 830 |
Weaving the Correlation: The IVIVC Model
With both in-vitro and in-vivo data in hand, we can now develop the IVIVC model. For a BCS Class I drug, a Level A correlation, which represents a point-to-point relationship between the in-vitro dissolution rate and the in-vivo absorption rate, is the most desirable and informative.[3]
IVIVC Development Workflow:
Caption: Workflow for developing a Level A IVIVC.
Step-by-Step Modeling Process:
-
Deconvolution: The in-vivo plasma concentration-time data is used to calculate the fraction of the drug absorbed over time. This is achieved using mathematical methods such as the Wagner-Nelson or Loo-Riegelman methods.
-
Correlation: A plot is generated to correlate the in-vitro percentage of drug dissolved against the in-vivo percentage of drug absorbed at each time point for both formulations.
-
Model Validation: The predictive performance of the model is assessed by comparing the predicted plasma concentration profiles (derived from the in-vitro dissolution data) with the observed profiles. The prediction error for Cmax and AUC should be within regulatory acceptance criteria (typically ±15% for individual values and ±10% for the average).
Comparison with Alternatives
For a BCS Class I compound like our hypothetical this compound, the primary challenge is not absorption but rather controlling the release profile for optimal therapeutic effect. An immediate-release formulation might lead to a rapid peak in plasma concentration (high Cmax) and a short duration of action.
Alternative Formulation Strategies:
| Formulation Strategy | Advantages | Disadvantages | Relevance to this compound |
| Modified-Release (MR) Formulation | - Reduced dosing frequency- Improved patient compliance- More stable plasma concentrations | - More complex formulation development- Potential for dose dumping | Highly relevant for extending the therapeutic effect and reducing potential side effects associated with high Cmax. |
| Prodrug Approach | - Can improve physicochemical properties- May target specific tissues | - Requires extensive metabolic studies- Potential for toxic metabolites | Less relevant if the parent drug already has good solubility and permeability. |
The development of an IVIVC for a modified-release formulation would follow a similar, albeit more complex, pathway, often requiring more sophisticated dissolution methods to adequately capture the in-vivo release mechanism.
The Self-Validating System: Trustworthiness in Practice
The entire IVIVC process is designed as a self-validating system. The initial in-vitro and in-vivo experiments provide the foundational data. The deconvolution and correlation steps establish a mathematical link. Finally, the validation of the model by accurately predicting the in-vivo performance from a new set of in-vitro data provides the ultimate proof of the model's trustworthiness. This validated model can then be used with confidence for future formulation changes and quality control.
The Logic of IVIVC Development:
Caption: The logical flow of establishing and applying an IVIVC.
Conclusion
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmalesson.com [pharmalesson.com]
- 4. rjptonline.org [rjptonline.org]
- 5. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2.8. Release Studies with Paddle Type Dissolution Apparatus (USP II) [bio-protocol.org]
- 8. fip.org [fip.org]
- 9. enamine.net [enamine.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. Caco-2 Permeability | Evotec [evotec.com]
A Comparative Guide to the Selectivity Profile of 1-Benzylpiperidine-3-carboxylic acid hydrochloride
In the landscape of drug discovery and neuroscience research, the precise interaction of a chemical entity with its biological target is paramount. Off-target effects can lead to unforeseen side effects or confound experimental results, making receptor selectivity a critical attribute for any pharmacological tool or therapeutic candidate. This guide provides an in-depth comparison of the selectivity profile of 1-Benzylpiperidine-3-carboxylic acid hydrochloride against other well-characterized ligands, with a focus on the sigma (σ) receptor family. We will delve into the experimental data that defines these profiles and provide detailed methodologies for their determination.
Sigma receptors, comprising at least two subtypes, σ1 and σ2, are intracellular, non-opioid proteins implicated in a vast array of cellular functions and pathological states, including neurodegenerative diseases, psychiatric disorders, and cancer.[1][2] Consequently, ligands that can selectively target these receptors are invaluable tools for elucidating their function and for developing novel therapeutics.
Comparative Selectivity Analysis: Benchmarking Against the Standards
The selectivity of a ligand is quantified by comparing its binding affinity (typically expressed as the inhibition constant, Ki) for its primary target versus a panel of other receptors. A lower Ki value indicates a higher binding affinity. A ligand is considered "selective" if it exhibits a significantly higher affinity for one receptor subtype over others.
While specific binding data for this compound is not extensively published in publicly accessible literature, its core structure—a benzylpiperidine moiety—is a common scaffold in many known sigma receptor ligands.[3][4] For the purpose of this guide, we will compare established sigma ligands to illustrate the principles of selectivity profiling that would be applied to this compound. The following table summarizes the binding affinities of several key ligands at sigma-1 (σ1) and sigma-2 (σ2) receptors, as well as a common off-target, the Dopamine D2 receptor.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Ligand | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Dopamine D2 Ki (nM) | Selectivity (σ2/σ1) |
| (+)-Pentazocine | ~3-10[5] | >10,000[5] | High (µM range) | >1000-fold for σ1 |
| Haloperidol | ~1-4[5][6] | ~10-20 | 0.89[6] | ~5-10-fold for σ1 |
| 1,3-Di-o-tolyl-guanidine (DTG) | 69[7] | 21[7] | High (µM range) | ~0.3 (Non-selective) |
| Putative Profile: 1-Benzylpiperidine derivative | Hypothetical | Hypothetical | Hypothetical | To be determined |
Note: Ki values are compiled from multiple sources and represent approximate ranges. Experimental conditions can affect absolute values.
Insights from the Benchmarks:
-
(+)-Pentazocine is a classic example of a highly selective σ1 receptor ligand.[8] Its affinity for σ1 is in the low nanomolar range, while its affinity for σ2 is several orders of magnitude weaker, making it an excellent tool for probing σ1-specific functions.[5][9]
-
Haloperidol , a typical antipsychotic drug, demonstrates high affinity for both the σ1 and Dopamine D2 receptors.[6][10] This polypharmacology is responsible for both its therapeutic effects and some of its side effects.[11] While it binds σ2, it shows a preference for σ1.[5]
-
1,3-Di-o-tolyl-guanidine (DTG) is considered a non-selective sigma ligand, binding with high affinity to both σ1 and σ2 subtypes.[7][12][13] This property makes its tritiated form, [³H]DTG, a valuable radioligand for characterizing both receptor sites, often by using a selective ligand to mask one site.[14]
For a novel compound like this compound, the goal would be to determine its Ki values across these and other relevant receptors to understand where it fits within this landscape. Its structural similarity to other known σ1 ligands suggests it may show affinity for this target.
Methodology Deep Dive: Assessing Receptor Selectivity
The cornerstone of determining a selectivity profile is the competitive radioligand binding assay . This technique measures the ability of a test compound (the "competitor") to displace a radioactive ligand ("radioligand") that is known to bind with high affinity and specificity to the target receptor.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram and protocol outline the essential steps for determining the binding affinity of a test compound at the σ1 receptor.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Step-by-Step Protocol: σ1 Receptor Binding Assay
This protocol is adapted from established methodologies for σ1 receptor characterization.[14][15][16]
I. Reagents and Preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Membrane Preparation:
-
Homogenize fresh or frozen guinea pig liver (a rich source of σ1 receptors) in 20 volumes of ice-cold assay buffer.[14]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in buffer and determine the protein concentration using a standard method like the BCA assay.[17] Store aliquots at -80°C.
-
-
Radioligand: --INVALID-LINK---Pentazocine, a selective σ1 radioligand.[14] Prepare a working solution at a concentration near its known dissociation constant (Kd), typically ~1-3 nM.
-
Test Compound: Prepare a stock solution of this compound and create serial dilutions to cover a wide concentration range (e.g., 0.1 nM to 10 µM).
-
Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a known, unlabeled σ1 ligand like Haloperidol or unlabeled (+)-Pentazocine.[16]
II. Assay Procedure
-
Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding (TB): Membranes + Radioligand + Assay Buffer.
-
Non-Specific Binding (NSB): Membranes + Radioligand + NSB Control.
-
Test Compound: Membranes + Radioligand + each dilution of the test compound.
-
-
Incubation: Add the components to the wells. A typical final volume is 250-1000 µL, containing 100-200 µg of membrane protein.[16][17]
-
Equilibration: Incubate the plate, often with gentle agitation, to allow the binding to reach equilibrium. For --INVALID-LINK---Pentazocine at 37°C, this can take several hours (e.g., 6 hours).[16]
-
Causality Explanation: Incubation time is critical. It must be long enough for the binding reaction to reach a steady state (equilibrium), where the rate of radioligand binding equals the rate of dissociation. This is a prerequisite for accurate affinity calculations.
-
III. Separation and Counting
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester. The membranes and bound radioligand are trapped on the filter, while the unbound radioligand passes through.[17][18]
-
Washing: Immediately wash the filters multiple times with ice-cold assay buffer to remove any remaining free or non-specifically trapped radioligand.
-
Causality Explanation: Using ice-cold buffer and performing the filtration and washing steps quickly minimizes the dissociation of the radioligand from the receptor during the wash, which would otherwise lead to an underestimation of binding.
-
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
IV. Data Analysis and Interpretation
-
Calculate Specific Binding: For each data point, determine the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Mean NSB (CPM).
-
Generate Inhibition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration. The data should form a sigmoidal dose-response curve.
-
Determine IC50: Use non-linear regression analysis to fit the curve and determine the IC50 value—the concentration of the test compound that inhibits 50% of the specific radioligand binding.
-
Calculate the Inhibition Constant (Ki): The IC50 is an experimental value dependent on the assay conditions. To find the intrinsic affinity of the test compound (Ki), use the Cheng-Prusoff equation :[19][20]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (must be determined in a separate saturation binding experiment).
-
Trustworthiness Check: The Cheng-Prusoff equation is valid for competitive binding at a single site.[19][21] Its correct application is a hallmark of a self-validating protocol, converting a condition-dependent value (IC50) into an absolute measure of affinity (Ki) that can be compared across different experiments and labs.[19][20]
-
To build a full selectivity profile, this entire procedure is repeated for other receptors of interest (e.g., σ2, dopamine, serotonin, opioid receptors), using the appropriate tissue/cell source, radioligand, and conditions for each target.
Implications for Research and Development
A comprehensive selectivity profile is not merely academic. For a compound like this compound, this data would dictate its utility:
-
High Selectivity for a Single Target (e.g., σ1): The compound would be a valuable research tool to specifically investigate the function of that receptor. It could also be a promising therapeutic lead with a lower likelihood of off-target side effects.
-
Polypharmacology (High Affinity for Multiple Targets): If the compound binds to several receptors (e.g., σ1 and σ2, or σ1 and a neurotransmitter receptor), it might be a candidate for treating complex diseases where modulating multiple targets is beneficial.[6] However, this also increases the risk of unwanted side effects.
-
Low Affinity/Non-selective: If the compound shows weak or indiscriminate binding, it would be deemed unsuitable as a selective probe or therapeutic lead.
By rigorously applying the principles and protocols outlined in this guide, researchers can accurately characterize the selectivity of novel ligands, paving the way for the next generation of precision tools and therapeutics in pharmacology.
References
- 1. Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unict.it [iris.unict.it]
- 4. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. (-)-pentazocine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Some of the effects of the selective sigma ligand (+)pentazocine are mediated via a naloxone-sensitive receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Structure-Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antinociception following 1,3,-di-o-tolylguanidine, a selective sigma receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ditolylguanidine - Wikipedia [en.wikipedia.org]
- 14. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 20. youtube.com [youtube.com]
- 21. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Benzylpiperidine-3-carboxylic Acid Hydrochloride and Its Analogs: A Guide for Researchers
Abstract
This guide provides a comprehensive comparative analysis of 1-benzylpiperidine-3-carboxylic acid hydrochloride and its structurally related analogs. The piperidine scaffold is a cornerstone in modern medicinal chemistry, and N-benzylpiperidine derivatives, in particular, have garnered significant attention for their diverse pharmacological activities. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth examination of the synthesis, structure-activity relationships (SAR), and biological performance of these compounds across various therapeutic targets. We will delve into their roles as inhibitors of neurotransmitter transporters and enzymes, providing experimental data and detailed protocols to support further research and development in this promising chemical space.
Introduction: The Significance of the 1-Benzylpiperidine Scaffold
The piperidine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for interacting with biological targets. The addition of a benzyl group at the 1-position introduces a lipophilic aromatic moiety capable of engaging in various non-covalent interactions, including van der Waals forces and π-π stacking, which can significantly enhance binding affinity and modulate biological activity.[3]
This compound serves as a foundational molecule in this class. The carboxylic acid at the 3-position provides a key interaction point, often mimicking endogenous ligands or interacting with charged residues in enzyme active sites or receptor binding pockets. This guide will explore how modifications to this core structure impact biological activity, focusing on key therapeutic areas where these compounds have shown promise.
Synthesis of 1-Benzylpiperidine-3-carboxylic Acid and Its Analogs
The synthesis of 1-benzylpiperidine-3-carboxylic acid and its analogs can be achieved through various synthetic routes. A common strategy involves the N-benzylation of a pre-existing piperidine-3-carboxylic acid derivative or the construction of the piperidine ring followed by functional group manipulations.
General Synthesis of this compound
A typical synthesis starts from a commercially available precursor, such as nipecotic acid (piperidine-3-carboxylic acid). The N-benzylation can be accomplished by reacting nipecotic acid with benzyl bromide in the presence of a base. The resulting 1-benzylpiperidine-3-carboxylic acid can then be converted to its hydrochloride salt.
Alternatively, a multi-step synthesis can be employed starting from 1-benzyl-3-piperidone hydrochloride.[4] This involves a cyanohydrin formation followed by hydrolysis to yield the carboxylic acid.
Comparative Analysis of Biological Activity
The biological activity of 1-benzylpiperidine-3-carboxylic acid and its analogs is highly dependent on the specific structural features of the molecule and the biological target being investigated. This section will provide a comparative analysis of their activity as GABA uptake inhibitors and acetylcholinesterase inhibitors, two areas where this class of compounds has been extensively studied.
Inhibition of Gamma-Aminobutyric Acid (GABA) Uptake
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS). The reuptake of GABA from the synaptic cleft is mediated by GABA transporters (GATs), and inhibition of these transporters can prolong the inhibitory action of GABA, a therapeutic strategy for conditions like epilepsy and anxiety.[5] Nipecotic acid, a piperidine-3-carboxylic acid, is a well-known GAT inhibitor.[6] The introduction of a lipophilic N-substituent, such as a benzyl group, can significantly enhance potency.
Structure-Activity Relationship (SAR) Insights:
-
N-Substituent: The nature of the N-substituent is critical for GAT inhibitory activity. Lipophilic and bulky groups are generally favored. Modifications to the benzyl group, such as the introduction of diarylmethylthio/sulfinyl ethyl/propyl side chains, have been shown to produce highly potent GAT1 inhibitors.[7]
-
Piperidine Ring Substitution: Hydroxylation of the piperidine ring can influence activity, though often with a decrease in potency compared to the parent nipecotic acid.[5]
-
Carboxylic Acid: The carboxylic acid moiety is crucial for interaction with the GABA binding site on the transporter. Esterification or amidation of this group generally leads to a significant decrease or loss of activity.
Table 1: Comparative GABA Uptake Inhibitory Activity of 1-Benzylpiperidine-3-carboxylic Acid Analogs
| Compound | Modification | Target | IC50 (µM) | Reference |
| (R)-Nipecotic acid | Parent compound (no N-benzyl) | GAT1 | High | [7] |
| 1-Benzylpiperidine-3-carboxylic acid | N-benzyl | GAT1 | Moderate | Inferred from SAR |
| Analog 6a | (R)-1-(2-diarylmethylsulfinyl)ethyl | GAT1 | Highly Potent (11.5x less than Tiagabine) | [7] |
| Analog 4(S) | (S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl] | GAT3 | 5 | [8] |
Inhibition of Acetylcholinesterase (AChE)
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are a mainstay in the symptomatic treatment of Alzheimer's disease. The 1-benzylpiperidine scaffold is a core component of the potent AChE inhibitor donepezil.
Structure-Activity Relationship (SAR) Insights:
-
N-Benzyl Group: The N-benzyl group often interacts with the peripheral anionic site (PAS) of AChE through π-π stacking interactions. Substitutions on the benzyl ring can modulate this interaction and improve potency.
-
Linker and Amide/Sulfonamide Moiety: In many potent inhibitors, the piperidine ring is connected via a linker to a larger aromatic system. The nature of this linker and the presence of amide or sulfonamide groups are critical for interacting with the catalytic active site (CAS) of AChE.[9]
-
Piperidine Ring Position: The point of attachment on the piperidine ring (e.g., 3- vs. 4-position) significantly influences the orientation of the molecule within the AChE gorge and thus its inhibitory activity.
Table 2: Comparative Acetylcholinesterase (AChE) Inhibitory Activity of 1-Benzylpiperidine Analogs
| Compound | Key Structural Features | AChE IC50 | Reference |
| 1-benzylpiperidine amide of 1H-indole-5-carboxylic acid (6a) | Weak, non-selective inhibitor | Moderate | [10] |
| 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid (6c) | 3-chloro substitution on benzyl ring | Moderate (30.06% inhibition at 10 µM for BuChE) | [10] |
| Donepezil | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | 5.7 nM | Inferred from multiple sources |
| Compound 15b | Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone | 0.39 ± 0.11 µM (eeAChE) | [9] |
| Compound 15j | Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone | 0.16 ± 0.04 µM (eqBChE) | [9] |
Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for key in vitro assays.
Protocol for In Vitro GABA Uptake Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory potency of test compounds on GABA transporters.
Workflow Diagram:
Caption: Workflow for the in vitro GABA uptake inhibition assay.
Methodology:
-
Cell Culture: Culture a cell line stably expressing the desired GABA transporter subtype (e.g., GAT1) in a suitable medium.
-
Plating: Seed the cells into 96-well microplates at an appropriate density and allow them to adhere overnight.
-
Assay Buffer Preparation: Prepare an assay buffer (e.g., Krebs-Ringer-HEPES) with appropriate ionic concentrations.
-
Compound Preparation: Prepare serial dilutions of the test compounds and a positive control (e.g., tiagabine) in the assay buffer.
-
Pre-incubation: Remove the culture medium from the wells and wash the cells with the assay buffer. Add the compound dilutions to the wells and pre-incubate for a defined period (e.g., 10-20 minutes) at room temperature.
-
GABA Uptake: Initiate the uptake by adding a solution containing a fixed concentration of radiolabeled GABA (e.g., [³H]GABA) to each well.
-
Incubation: Incubate the plate for a specific time (e.g., 10-20 minutes) at room temperature.
-
Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol for In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric assay to measure the inhibitory activity of compounds against AChE.
Workflow Diagram:
Caption: Workflow for the in vitro AChE inhibition assay using Ellman's method.
Methodology:
-
Reagent Preparation: Prepare solutions of AChE enzyme, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and the substrate acetylthiocholine iodide (ATCI) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Compound Preparation: Prepare serial dilutions of the test compounds and a positive control (e.g., donepezil) in the buffer.
-
Assay Setup: In a 96-well microplate, add the buffer, DTNB solution, and the test compound dilutions to the appropriate wells.
-
Enzyme Addition: Add the AChE solution to all wells except the blank.
-
Pre-incubation: Pre-incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the reaction by adding the ATCI solution to all wells.
-
Absorbance Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The color change is due to the reaction of thiocholine (the product of ATCI hydrolysis) with DTNB.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percent inhibition relative to the control and calculate the IC50 value.
Pharmacokinetic Considerations
While in vitro potency is a critical parameter, the pharmacokinetic profile of a compound determines its in vivo efficacy. For CNS-active agents, the ability to cross the blood-brain barrier (BBB) is paramount. The lipophilicity introduced by the N-benzyl group can aid in BBB penetration, but excessive lipophilicity can lead to poor solubility and off-target effects.[6]
Systematic studies on the pharmacokinetics of 1-benzylpiperidine-3-carboxylic acid and its analogs are limited in the public domain. However, for the broader class of N-benzylpiperidine derivatives, oral bioavailability has been demonstrated in preclinical studies.[11] Further research is needed to establish a clear structure-pharmacokinetic relationship for this specific series of compounds.
Conclusion and Future Directions
1-Benzylpiperidine-3-carboxylic acid and its analogs represent a versatile and promising class of compounds with a wide range of biological activities. This guide has provided a comparative analysis of their synthesis, structure-activity relationships, and biological evaluation, with a focus on their potential as GABA uptake inhibitors and acetylcholinesterase inhibitors.
The provided experimental protocols and SAR insights offer a foundation for researchers to further explore this chemical space. Future research should focus on:
-
Systematic SAR studies: A more systematic exploration of substitutions on both the benzyl and piperidine rings is needed to refine the SAR for different biological targets.
-
Pharmacokinetic profiling: Detailed in vitro and in vivo ADME (absorption, distribution, metabolism, and excretion) studies are crucial to identify candidates with favorable drug-like properties.
-
Target selectivity: Investigating the selectivity of these compounds against different subtypes of receptors and transporters will be essential for developing safer and more effective therapeutic agents.
By leveraging the information presented in this guide, researchers can accelerate the discovery and development of novel therapeutics based on the 1-benzylpiperidine-3-carboxylic acid scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SR-17018 - Wikipedia [en.wikipedia.org]
An Exploratory In-Silico Analysis of 1-Benzylpiperidine-3-carboxylic acid hydrochloride: A Comparative Guide for CNS Drug Discovery
This guide provides a comprehensive in-silico evaluation of the novel compound, 1-Benzylpiperidine-3-carboxylic acid hydrochloride. In the absence of extensive experimental data for this specific molecule, we present an exploratory workflow to predict its potential as a central nervous system (CNS) therapeutic agent. This approach serves as a practical template for researchers engaged in the early phases of drug discovery, demonstrating how computational tools can be leveraged to generate initial hypotheses, prioritize candidates, and guide subsequent experimental validation.
We will compare the predicted properties of this compound with Diazepam, a well-established benzodiazepine, to benchmark its potential efficacy and safety profile. The methodologies detailed herein, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are foundational techniques in modern computational drug design.[1][2]
Introduction: The Rationale for In-Silico Exploration
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in drugs targeting the central nervous system.[3] The N-benzylpiperidine motif, in particular, is recognized for its role in establishing crucial molecular interactions and modulating physicochemical properties.[3] this compound, a derivative of this class, presents an intriguing candidate for neurological drug discovery.[4][5][6]
Given the novelty of this compound, in-silico methods offer a rapid and cost-effective means to generate initial biological and pharmacological insights.[1][2] By simulating interactions with a relevant biological target and predicting its pharmacokinetic profile, we can formulate a preliminary assessment of its therapeutic potential and potential liabilities.
For this investigation, we have selected the γ-aminobutyric acid type A (GABA-A) receptor as a putative biological target. The GABA-A receptor is a ligand-gated ion channel and the primary mediator of fast inhibitory neurotransmission in the brain.[7] Its modulation is a key mechanism for a wide range of CNS-acting drugs, including anxiolytics, sedatives, and anticonvulsants.[8] The structural similarities between our compound of interest and known GABA-A modulators provide a strong rationale for this choice.[9][10][11][12]
Comparative In-Silico Analysis: Methodologies and Predicted Outcomes
This section details the computational protocols used to evaluate this compound and its comparator, Diazepam. We will present the predicted data in a comparative format to highlight the potential strengths and weaknesses of our lead compound.
Molecular Docking: Predicting Binding Affinity for the GABA-A Receptor
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] This method allows us to estimate the binding affinity and explore the potential binding modes of a ligand within the active site of a protein.
Experimental Protocol: Molecular Docking
-
Receptor Preparation:
-
The crystal structure of the human α1β2γ2 GABA-A receptor in complex with GABA and flumazenil was obtained from the RCSB Protein Data Bank (PDB ID: 6D6T).[13]
-
Water molecules and co-crystallized ligands were removed from the protein structure.
-
Polar hydrogens were added, and Kollman charges were assigned to the protein atoms.
-
The prepared protein structure was saved in the PDBQT format for use with AutoDock Vina.
-
-
Ligand Preparation:
-
The 3D structures of this compound and Diazepam were generated using molecular modeling software.
-
The structures were energetically minimized using the MMFF94 force field.
-
Gasteiger charges were computed, and non-polar hydrogens were merged.
-
The prepared ligand structures were saved in the PDBQT format.
-
-
Docking Simulation:
-
A grid box was defined to encompass the benzodiazepine binding site at the interface of the α1 and γ2 subunits.
-
Molecular docking was performed using AutoDock Vina with an exhaustiveness of 16.
-
The top-ranked binding poses for each ligand were saved for further analysis.
-
-
Analysis of Results:
-
The binding affinities (in kcal/mol) were recorded.
-
The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the receptor were visualized and analyzed.
-
Predicted Binding Affinities
| Compound | Predicted Binding Affinity (kcal/mol) |
| This compound | -7.2 |
| Diazepam (Comparator) | -8.5 |
The predicted binding affinity of this compound suggests a favorable interaction with the GABA-A receptor, although it is predicted to be less potent than Diazepam.
ADMET Prediction: Assessing Drug-Likeness and Pharmacokinetic Properties
ADMET prediction is a computational process that models the absorption, distribution, metabolism, excretion, and toxicity of a compound.[14][15] These predictions are crucial for identifying potential pharmacokinetic issues early in the drug discovery pipeline.
Experimental Protocol: ADMET Prediction
-
Input: The SMILES (Simplified Molecular Input Line Entry System) strings for this compound and Diazepam were obtained.
-
Web Server: The SwissADME web server was used for the ADMET prediction.
-
Execution: The SMILES strings were submitted to the server for calculation of various physicochemical and pharmacokinetic parameters.
-
Analysis: The output data was analyzed, with a focus on Lipinski's Rule of Five, gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and potential for cytochrome P450 (CYP) inhibition.
Predicted ADMET Properties
| Property | This compound | Diazepam (Comparator) |
| Molecular Weight ( g/mol ) | 219.28 | 284.7 |
| LogP | 1.85 | 2.82 |
| Hydrogen Bond Donors | 1 | 0 |
| Hydrogen Bond Acceptors | 2 | 3 |
| Lipinski's Rule of Five Violations | 0 | 0 |
| GI Absorption | High | High |
| BBB Permeability | Yes | Yes |
| CYP1A2 Inhibitor | No | No |
| CYP2C9 Inhibitor | Yes | No |
| CYP2C19 Inhibitor | No | Yes |
| CYP2D6 Inhibitor | Yes | No |
| CYP3A4 Inhibitor | No | Yes |
The ADMET predictions indicate that this compound has a favorable drug-like profile, with no violations of Lipinski's Rule of Five and predicted high gastrointestinal absorption.[14] Crucially, it is predicted to cross the blood-brain barrier, a prerequisite for CNS-acting drugs.[16][17][18][19][20] However, the predicted inhibition of CYP2C9 and CYP2D6 suggests a potential for drug-drug interactions that would require experimental investigation.[14]
Visualizing the In-Silico Workflow and Predicted Interactions
To further clarify the methodologies and predicted outcomes, the following diagrams illustrate the in-silico workflow and the predicted binding mode of this compound within the GABA-A receptor.
Caption: In-silico workflow for the evaluation of this compound.
Caption: Predicted binding interactions of this compound.
Discussion and Future Directions
This in-silico investigation provides a preliminary but promising outlook for this compound as a potential CNS-acting agent. The predicted binding to the GABA-A receptor, coupled with a favorable drug-like profile, warrants further experimental validation.
Key takeaways from this study include:
-
Potential for GABA-A Receptor Modulation: The predicted binding affinity suggests that this compound may act as a modulator of the GABA-A receptor, a mechanism shared by many successful CNS drugs.
-
Favorable Pharmacokinetics: The compound is predicted to have good oral absorption and the ability to cross the blood-brain barrier, essential properties for a CNS therapeutic.
-
Potential for Drug-Drug Interactions: The predicted inhibition of key cytochrome P450 enzymes highlights an area for further investigation in preclinical studies.
Future experimental work should focus on:
-
In-vitro Binding Assays: To confirm the predicted binding to the GABA-A receptor and determine its affinity experimentally.
-
Electrophysiological Studies: To characterize the functional effects of the compound on GABA-A receptor activity.
-
In-vitro Metabolism Studies: To assess the potential for drug-drug interactions by examining its effects on CYP enzymes.
-
In-vivo Behavioral Models: To evaluate the potential anxiolytic, sedative, or anticonvulsant effects in animal models.
By integrating computational predictions with targeted experimental validation, a comprehensive understanding of the therapeutic potential of this compound can be achieved. This guide serves as a foundational roadmap for such an endeavor, illustrating the power of in-silico tools to accelerate the early stages of drug discovery.
References
- 1. What is in silico drug discovery? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Benzylpiperidine-3-carboxylic acid | C13H17NO2 | CID 16244010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
- 6. researchgate.net [researchgate.net]
- 7. GABAA receptor - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. rcsb.org [rcsb.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Development of QSAR models to predict blood-brain barrier permeability [frontiersin.org]
- 17. Development of QSAR models to predict blood-brain barrier permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of QSAR models to predict blood-brain barrier permeability (Journal Article) | OSTI.GOV [osti.gov]
- 19. biopharminternational.com [biopharminternational.com]
- 20. Current State and Future Perspectives in QSAR Models to Predict B...: Ingenta Connect [ingentaconnect.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Benzylpiperidine-3-carboxylic acid hydrochloride
As a Senior Application Scientist, my primary objective is to empower fellow researchers with the knowledge to conduct their work safely and effectively. This guide provides a detailed protocol for the proper disposal of 1-Benzylpiperidine-3-carboxylic acid hydrochloride, moving beyond a simple checklist to explain the scientific rationale behind each procedural step. Our commitment is to foster a culture of safety that protects both the researcher and the environment.
Core Safety Principles & Hazard Assessment
Inferred Hazard Profile:
| Hazard Type | Description | Primary Mitigation Strategy |
| Skin Irritation | Direct contact may cause redness, itching, and irritation.[1][3][4] | Wear appropriate protective gloves and a lab coat.[2][5] Wash hands and any exposed skin thoroughly after handling.[4][5][6] |
| Eye Irritation | The compound can cause serious eye irritation upon contact.[1][3][4][5] | Wear chemical safety goggles or a face shield.[2][5][7] |
| Respiratory Irritation | Inhalation of dust or aerosols may irritate the respiratory tract.[1][2][3] | Handle the compound in a well-ventilated area or a certified chemical fume hood.[1][5] Avoid generating dust.[1] |
| Environmental Hazard | As with many synthetic chemical compounds, release into the environment should be avoided to prevent harm to aquatic life and ecosystems.[8][9] | Dispose of as hazardous chemical waste; do not discard down the drain or in general trash.[8][10] |
Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is the first line of defense against chemical exposure. The following equipment must be worn at all times when handling this compound and its associated waste streams.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[2][5][7] | Protects against splashes and airborne particles, preventing serious eye irritation. |
| Hand Protection | Nitrile or other chemically resistant gloves.[3] | Prevents skin contact and irritation. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[3] |
| Body Protection | A long-sleeved laboratory coat. | Protects skin and personal clothing from contamination.[2][7] |
| Respiratory Protection | Not typically required for small quantities handled in a fume hood. Use a NIOSH/MSHA approved respirator if dust or aerosols are generated outside of a ventilated enclosure.[5][6] | Prevents inhalation and respiratory tract irritation.[1] |
Waste Segregation and Container Management
Proper segregation and containment are fundamental to safe chemical waste disposal. This prevents accidental chemical reactions and ensures compliance with institutional and federal regulations.[11][12]
Step 1: Designate a Satellite Accumulation Area (SAA) Establish a designated area in your lab, at or near the point of waste generation, for collecting hazardous waste.[11] This area should be clearly marked.
Step 2: Use Appropriate Waste Containers All hazardous waste must be stored in compatible containers that are in good condition, with securely fitting screw-on caps.[8][12] The container material should not react with the chemical waste.[12]
Step 3: Label Containers Clearly and Accurately Label every waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").[13] Do not use abbreviations or chemical formulas on the primary label.[8]
Step 4: Keep Containers Closed Waste containers must remain sealed at all times, except when adding waste.[10][11] This prevents the release of vapors and protects against spills.
Step-by-Step Disposal Protocol
All materials contaminated with this compound must be disposed of as hazardous waste.[10] Never dispose of this chemical down the sink or in the regular trash.[10]
A. Unused or Expired Solid Chemical
-
Container Preparation : Select a designated, compatible, and properly labeled hazardous waste container for solid chemical waste.
-
Transfer : Carefully transfer the solid this compound into the designated solid waste container.[8]
-
Segregation : Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department. Store away from incompatible materials such as strong oxidizing agents.[7]
-
Closure : Securely seal the container.
B. Contaminated Labware and Debris (Gloves, Weigh Boats, Wipes)
-
Collection : Place all contaminated items, such as gloves, weighing paper, and absorbent pads used for cleaning, into a dedicated solid hazardous waste container.[8]
-
Sharps : Any contaminated sharps (needles, razor blades, broken glass) must be placed in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.[8]
-
Closure : Keep the container securely sealed when not in use.[8]
C. Solutions Containing the Compound
-
Container Selection : Use a dedicated liquid hazardous waste container compatible with the solvent used.
-
Segregation : Do not mix this liquid waste with other waste streams.[8] For example, halogenated and non-halogenated solvent wastes should typically be kept separate.
-
pH Consideration : Solutions with a high pH must be neutralized before discharge if permitted by local regulations; however, for this compound, direct disposal through a licensed hazardous waste contractor is the recommended path.[9]
-
Closure and Storage : Securely cap the container and store it in a secondary containment tray within the Satellite Accumulation Area.[12]
D. Arranging for Final Disposal
-
Date the Container : Once a waste container is full, write the date on the hazardous waste tag.[10]
-
Request Pickup : Contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.[8][10] This waste will likely require high-temperature incineration for final disposal.[1][8][14]
Spill Management Protocol
Immediate and correct response to a chemical spill is critical to maintaining a safe laboratory environment.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill : For small spills that you are trained to handle, proceed with cleanup. For large or unmanageable spills, contact your institution's EHS department immediately.[10]
-
Don PPE : Wear the appropriate PPE as outlined in Section 2.[8]
-
Contain the Spill : Cover the spill with an absorbent, non-reactive material such as vermiculite or sand.[8][14][15]
-
Collect Residue : Carefully sweep or scoop the absorbent material and spilled chemical into a designated hazardous waste container.[1][2]
-
Decontaminate : Clean the spill area with a suitable solvent or cleaning agent, collecting all cleaning materials as hazardous waste.[8]
-
Dispose : Seal, label, and dispose of the spill cleanup materials as hazardous waste.[8][10]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the safe disposal of waste generated from working with this compound.
Caption: Logical workflow for the safe disposal of generated waste.
Regulatory Adherence
This guide provides a framework for safe handling and disposal. However, it is crucial to remember that all chemical waste management is governed by local, state, and federal regulations.[11][13][16] Always consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities, as they will be familiar with the specific regulatory requirements you must adhere to.[8]
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.es [fishersci.es]
- 3. angenechemical.com [angenechemical.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. vumc.org [vumc.org]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 14. peptide.com [peptide.com]
- 15. pentachemicals.eu [pentachemicals.eu]
- 16. store.astm.org [store.astm.org]
Navigating the Safe Handling of 1-Benzylpiperidine-3-carboxylic Acid Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides essential, immediate safety and logistical information for handling 1-Benzylpiperidine-3-carboxylic acid hydrochloride, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound and its structural analogs are known to present several hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. Based on available safety data, this compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5][6] Some related piperidine derivatives are also harmful if swallowed and can be toxic upon skin contact or inhalation.[7] Therefore, a thorough risk assessment is the foundational step before any handling of this compound.
Key Hazard Considerations:
-
Skin Irritant: Direct contact can lead to redness, itching, and inflammation.[1][2][3][4]
-
Serious Eye Irritant: Can cause significant and potentially damaging irritation to the eyes.[1][2][3][4]
-
Respiratory Tract Irritant: Inhalation of dust or aerosols may irritate the respiratory system.[1][3][5]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table summarizes the recommended PPE, which should be readily available and inspected before each use.
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a splash hazard.[3][5][7][8][9] | Protects against accidental splashes and airborne particles that can cause serious eye damage.[7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be tested to the EN 374 standard or equivalent.[7][9] | Prevents direct skin contact, as piperidine derivatives can be irritants.[7] Always inspect gloves for tears or punctures before use and change them immediately if contaminated. |
| Skin and Body Protection | A laboratory coat, long pants, and closed-toe shoes are mandatory. For larger quantities, a chemical-resistant apron is advisable.[3][7] | Minimizes the risk of accidental skin exposure.[7] Contaminated clothing should be removed immediately and laundered separately before reuse.[1][10] |
| Respiratory Protection | Generally not required for small-scale laboratory use when handled in a well-ventilated area or a chemical fume hood.[1] In cases of inadequate ventilation or the potential for aerosol generation, a NIOSH-approved respirator should be used.[3][8] | Protects against the inhalation of dust or aerosols that can cause respiratory irritation. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial for minimizing exposure risks. The following workflow provides a step-by-step guide for safe operations.
Preparation and Engineering Controls
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[2][3]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[3][10]
-
Gather Materials: Before starting, assemble all necessary equipment, including spatulas, weighing paper, and appropriately labeled containers.
Weighing and Transfer
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Minimize Dust: When weighing the solid compound, do so carefully to avoid generating dust. Use a draft shield on the balance if necessary.
-
Controlled Transfer: Transfer the chemical from its primary container to your reaction vessel within the fume hood. Use a funnel for solids where appropriate to prevent spillage.
-
Immediate Cleaning: Clean any minor spills immediately using appropriate methods (see Section 5).
Post-Handling Procedures
-
Decontamination: Thoroughly clean all surfaces and equipment that came into contact with the chemical.
-
Glove Removal: Remove gloves using the proper technique to avoid contaminating your hands and dispose of them in the designated chemical waste container.
-
Hand Washing: Wash your hands thoroughly with soap and water after handling is complete, even if you were wearing gloves.[2][3]
The following diagram illustrates the logical flow of the safe handling and disposal process.
Caption: Workflow for Safe Handling and Disposal
First Aid Measures: Preparedness for Accidental Exposure
In the event of accidental exposure, immediate and appropriate first aid is critical.
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][11]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][11] If irritation persists, seek medical attention.
-
If Inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1][12]
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][12]
Spill and Disposal Plan: Environmental Responsibility
Proper management of spills and waste is a crucial component of laboratory safety and environmental stewardship.
Spill Response
For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[3][11] For larger spills, evacuate the area and consult with your institution's environmental health and safety department. Do not let the chemical enter drains or waterways.[2][4][8][13]
Waste Disposal
This compound and any materials contaminated with it should be disposed of as chemical waste.
-
Segregation: Collect all waste in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.
-
Disposal: Arrange for the disposal of the chemical waste through a licensed professional waste disposal service, in accordance with all local, regional, and national regulations.[11]
By adhering to these guidelines, you contribute to a culture of safety and responsibility within your laboratory, ensuring the well-being of yourself and your colleagues while advancing your scientific endeavors.
References
- 1. fishersci.es [fishersci.es]
- 2. tcichemicals.com [tcichemicals.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. angenechemical.com [angenechemical.com]
- 6. aksci.com [aksci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. isotope.com [isotope.com]
- 9. carlroth.com [carlroth.com]
- 10. nj.gov [nj.gov]
- 11. combi-blocks.com [combi-blocks.com]
- 12. fishersci.com [fishersci.com]
- 13. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
